molecular formula C20H25Cl2N3O2S B1675866 MAC13243 CAS No. 1071638-38-4

MAC13243

Número de catálogo: B1675866
Número CAS: 1071638-38-4
Peso molecular: 442.4 g/mol
Clave InChI: VCJIDISBDZWDOJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

an inhibitor of the periplasmic chaperone LolA

Propiedades

IUPAC Name

6-[(4-chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2S.ClH/c1-25-18-8-5-15(11-19(18)26-2)9-10-24-13-22-20(23-14-24)27-12-16-3-6-17(21)7-4-16;/h3-8,11H,9-10,12-14H2,1-2H3,(H,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJIDISBDZWDOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CNC(=NC2)SCC3=CC=C(C=C3)Cl)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384516
Record name MAC13243
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071638-38-4
Record name MAC13243
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

MAC13243: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAC13243 is a novel antibacterial agent demonstrating selective activity against Gram-negative bacteria. Initially identified as an inhibitor of the lipoprotein trafficking protein LolA, subsequent research has revealed a more complex mechanism of action involving the cytoskeletal protein MreB. This technical guide provides an in-depth analysis of the current understanding of this compound's mode of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant cellular pathways. The compound's dual-target nature presents both challenges and opportunities for the development of new therapeutics against multidrug-resistant Gram-negative pathogens.

Introduction

The rise of antibiotic resistance in Gram-negative bacteria is a pressing global health crisis. The unique outer membrane of these bacteria presents a formidable barrier to many existing antibiotics. This compound emerged from a chemical genomics screen as a promising compound with a novel mechanism of action against these challenging pathogens, including multidrug-resistant Pseudomonas aeruginosa.[1] This guide synthesizes the available data to provide a comprehensive technical overview of its mechanism of action.

Core Mechanism of Action: A Dual-Target Hypothesis

Initial studies identified this compound as an inhibitor of the periplasmic chaperone protein LolA, a key component of the lipoprotein transport (Lol) pathway essential for outer membrane biogenesis in Gram-negative bacteria.[1][2] However, accumulating evidence suggests a more nuanced mechanism. It has been demonstrated that this compound is unstable in aqueous solutions and degrades into S-(4-chlorobenzyl)isothiourea.[3] This degradation product is structurally similar to A22, a known inhibitor of the bacterial actin homolog, MreB.[3][4]

Current evidence supports a dual-target model where both LolA and MreB are affected by this compound and its degradation products.[3][5] While there is an in vitro interaction with LolA, in vivo studies have shown that the outer membrane permeabilizing effects of this compound persist even in bacterial strains lacking LolA, suggesting a LolA-independent mechanism of action is at play.[6] This points to MreB as a significant, if not the primary, in vivo target.

The Lipoprotein Transport (Lol) Pathway

The Lol pathway is essential for trafficking lipoproteins from the inner membrane to the outer membrane in Gram-negative bacteria. This process is critical for maintaining the integrity and function of the outer membrane.[7]

  • DOT Script for the Lol Pathway

    Lol_Pathway cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane LolCDE LolCDE (ABC Transporter) LolA LolA (Chaperone) LolCDE->LolA Transfer Lipoprotein_IM Lipoprotein Lipoprotein_IM->LolCDE Extraction (ATP-dependent) LolB LolB (Receptor) LolA->LolB Transport Lipoprotein_OM Lipoprotein LolB->Lipoprotein_OM Anchoring This compound This compound (Degradation Product) This compound->LolA Inhibition

    Caption: The Lol pathway for lipoprotein transport in Gram-negative bacteria.

The Role of MreB in Bacterial Cell Shape and Viability

MreB is a prokaryotic homolog of actin that polymerizes to form filaments just beneath the inner membrane.[4] These filaments are crucial for maintaining the rod shape of many bacteria, guiding cell wall synthesis, and ensuring proper chromosome segregation.[8] Inhibition of MreB's ATPase activity disrupts these processes, leading to cell rounding and eventual lysis.[4][8]

  • DOT Script for MreB Function and Inhibition

    MreB_Function cluster_Cell Bacterial Cell MreB_monomer MreB Monomer (ATP-bound) MreB_filament MreB Filament MreB_monomer->MreB_filament Polymerization Cell_Wall_Synth Cell Wall Synthesis MreB_filament->Cell_Wall_Synth Rod_Shape Rod Shape Maintenance MreB_filament->Rod_Shape Chromosome_Seg Chromosome Segregation MreB_filament->Chromosome_Seg MAC13243_degraded This compound Degradation Product (S-(4-chlorobenzyl)isothiourea) MAC13243_degraded->MreB_monomer Inhibits ATPase Activity

    Caption: MreB's role in bacterial cell processes and its inhibition.

Quantitative Data

The antibacterial activity of this compound has been quantified through various assays. The following tables summarize the available data.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
OrganismStrainMIC (µg/mL)Reference(s)
Escherichia coliMC4100256[3]
Pseudomonas aeruginosaPA014
Pseudomonas aeruginosaClinical Isolates (12/16)16[5]
Pseudomonas aeruginosaClinical Isolates (4/16)≥128[5]
Escherichia coliGut Isolates (Donor 1)4-8[9]
Escherichia coliGut Isolates (Donor 2)256[9]
Table 2: Binding Affinity and Inhibitory Concentrations
TargetParameterValueCompoundReference(s)
LolAKd~150 µMS-(4-chlorobenzyl)isothiourea[3]
MreB (E. coli)IC50 (ATPase activity)447 ± 87 µMA22[8]

Note: A specific IC50 value for this compound or its primary degradation product against MreB ATPase activity is not yet available in the public literature.

Experimental Protocols

Chemical Genomics Screen for Discovery of this compound

This compound was identified through a high-throughput chemical genomics screen designed to find compounds that inhibit the growth of Escherichia coli.[1][10]

  • Principle: An ordered, high-expression library of all essential genes from E. coli is systematically screened for suppressors of growth-inhibitory compounds. Overexpression of the target protein can confer resistance to the compound.

  • Methodology:

    • A library of E. coli strains, each overexpressing a single essential gene, is arrayed in microtiter plates.

    • The library is exposed to a sub-lethal concentration of the test compound (this compound).

    • Bacterial growth is monitored over time.

    • Strains that exhibit growth in the presence of the compound, while the control strain (with an empty vector) does not, are identified as potential "suppressors."

    • The overexpressed gene in the suppressor strain is identified as the likely target of the compound. In the case of this compound, overexpression of lolA conferred resistance.[1]

  • DOT Script for Chemical Genomics Workflow

    Chemical_Genomics_Workflow start Start library E. coli essential gene overexpression library start->library compound Add this compound (sub-lethal concentration) library->compound incubation Incubate and monitor growth compound->incubation analysis Identify strains with restored growth (suppressors) incubation->analysis target_id Identify overexpressed gene in suppressor strains (e.g., lolA) analysis->target_id end End target_id->end

    Caption: Workflow for the chemical genomics screen used to identify this compound.

N-Phenyl-1-naphthylamine (NPN) Uptake Assay

This assay is used to measure the permeability of the bacterial outer membrane.[7]

  • Principle: NPN is a fluorescent probe that is weakly fluorescent in aqueous environments but becomes highly fluorescent in the hydrophobic interior of cell membranes. Increased NPN fluorescence indicates a compromised outer membrane that allows NPN to partition into the inner membrane.

  • Methodology:

    • Grow E. coli cells to mid-log phase and resuspend in a suitable buffer (e.g., 5 mM HEPES, pH 7.2).[7]

    • Add NPN to a final concentration of 10-20 µM.[7]

    • Add this compound at various concentrations.

    • Measure the fluorescence intensity immediately using a fluorometer with an excitation wavelength of ~350 nm and an emission wavelength of ~420 nm.[7]

    • An increase in fluorescence relative to an untreated control indicates increased outer membrane permeability.

MreB ATPase Activity Assay

This in vitro assay measures the ability of a compound to inhibit the ATPase activity of purified MreB protein.[11]

  • Principle: MreB polymerization is dependent on ATP hydrolysis. The rate of ATP hydrolysis can be measured by quantifying the release of inorganic phosphate (Pi).

  • Methodology:

    • Purify MreB protein.

    • Set up a reaction mixture containing purified MreB, buffer, MgCl2, KCl, and ATP.[11]

    • Add this compound or its degradation product at various concentrations.

    • Incubate the reaction at 37°C.

    • At various time points, stop the reaction and measure the amount of Pi released using a colorimetric method (e.g., malachite green assay).

    • Calculate the rate of ATP hydrolysis and determine the IC50 of the compound.

Conclusion and Future Directions

This compound is a promising antibacterial compound with a complex, dual-target mechanism of action against Gram-negative bacteria. While initially identified as a LolA inhibitor, substantial evidence now points to the cytoskeletal protein MreB as a key in vivo target of its degradation product, S-(4-chlorobenzyl)isothiourea. This dual-target activity, affecting both outer membrane integrity and cell shape determination, may provide a synergistic antibacterial effect and a higher barrier to resistance development.

For drug development professionals, the instability of this compound in aqueous environments is a critical consideration.[12] Future research should focus on developing stable analogs that retain the potent antibacterial activity of the S-(4-chlorobenzyl)isothiourea core while improving pharmacokinetic properties. A more precise determination of the IC50 values for both LolA and MreB inhibition by these new analogs will be crucial for understanding their structure-activity relationships. Furthermore, a comprehensive evaluation of the activity of these compounds against a broader panel of multidrug-resistant clinical isolates is warranted. The unique mechanism of this compound and its derivatives offers a promising avenue for the development of novel therapeutics to combat the growing threat of Gram-negative bacterial infections.

References

MAC13243: A Technical Whitepaper on a Novel Inhibitor of Bacterial Lipoprotein Transport

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAC13243 is a novel small molecule inhibitor that has demonstrated significant antibacterial activity, primarily targeting Gram-negative bacteria. This document provides a comprehensive technical overview of this compound, focusing on its molecular target, mechanism of action, and relevant experimental data. Detailed protocols for key assays and visualizations of the targeted biological pathway are included to facilitate further research and development.

Core Target and Mechanism of Action

This compound targets the bacterial lipoprotein targeting chaperone, LolA.[1] In Gram-negative bacteria, the Lol (lipoprotein outer membrane localization) system is crucial for transporting lipoproteins from the inner membrane to the outer membrane. LolA is a key periplasmic chaperone in this pathway, responsible for shuttling lipoproteins across the periplasm. By inhibiting the function of LolA, this compound disrupts the localization of lipoproteins, leading to a compromised outer membrane and ultimately, bacterial cell death.[2][3] This mechanism of action confers selectivity for Gram-negative bacteria, as Gram-positive bacteria lack this outer membrane transport system.[4]

While LolA is the well-established primary target, some research has suggested that the in vivo activity of this compound may also involve the cytoskeletal protein MreB.[5] However, the predominant body of evidence points to LolA inhibition as the principal mechanism of its antibacterial effects.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro studies. The binding affinity for its target and its minimum inhibitory concentrations (MICs) against several bacterial strains are summarized below.

Parameter Value Organism/System Reference
Dissociation Constant (Kd) 7.5 μMThis compound-LolA interaction[3][6]
Minimum Inhibitory Concentration (MIC) 256 µg/mLEscherichia coli MC4100 (in M9 media)[2][7][8]
Minimum Inhibitory Concentration (MIC) 4-8 mg/LEscherichia coli (from human donor 1)[9]
Minimum Inhibitory Concentration (MIC) 256 mg/LEscherichia coli (from human donor 2, showing higher resistance)[9]
Minimum Inhibitory Concentration (MIC) 4 µg/mLPseudomonas aeruginosa PA01[6]
Minimum Inhibitory Concentration (MIC) 16 µg/mLEffective against 12 out of 16 clinical isolates of P. aeruginosa[4]
Minimum Inhibitory Concentration (MIC) > Highest concentrations testedGram-positive organisms[4]

Signaling Pathway and Experimental Workflows

The Lol Lipoprotein Transport Pathway and this compound Inhibition

The following diagram illustrates the Lol pathway in Gram-negative bacteria and the point of inhibition by this compound. Lipoproteins destined for the outer membrane are first processed in the inner membrane and then extracted by the LolCDE complex. The periplasmic chaperone LolA then binds the lipoprotein and transports it to the outer membrane receptor, LolB, for insertion. This compound inhibits the function of LolA, disrupting this essential transport process.

Lol_Pathway cluster_IM Inner Membrane cluster_periplasm Periplasm cluster_OM Outer Membrane IM_node LolCDE LolCDE (ABC Transporter) LolA_free LolA LolCDE->LolA_free Transfer to LolA periplasm_node LolA_bound LolA-Lipoprotein Complex LolA_free->LolA_bound Binds Lipoprotein LolB LolB (OM Receptor) LolA_bound->LolB Transport This compound This compound This compound->LolA_free Inhibits This compound->LolA_bound Inhibits OM_node Lipoprotein_OM Lipoprotein LolB->Lipoprotein_OM Insertion Lipoprotein_IM Lipoprotein Lipoprotein_IM->LolCDE Extraction

The Lol Lipoprotein Transport Pathway and this compound Inhibition.
Experimental Workflow: NPN Uptake Assay

The NPN (1-N-phenylnaphthylamine) uptake assay is a common method to assess the permeability of the bacterial outer membrane. NPN is a fluorescent dye that fluoresces weakly in aqueous environments but becomes strongly fluorescent in the hydrophobic interior of cell membranes. Increased NPN fluorescence indicates a compromised outer membrane that allows the dye to enter.

Workflow for the NPN Uptake Assay.

Experimental Protocols

NPN Uptake Assay for Outer Membrane Permeability

This protocol is adapted from established methods to assess outer membrane integrity.[8][10][11][12]

Materials:

  • Escherichia coli strain (e.g., MC4100)

  • Mueller-Hinton (MH) or M9 minimal medium

  • Assay buffer: 5 mM HEPES, 5 mM glucose, pH 7.2

  • 1-N-phenylnaphthylamine (NPN) stock solution (e.g., 0.5 mM in acetone)

  • This compound stock solution

  • Black, round-bottom 96-well microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Inoculate a single colony of E. coli into 5 mL of MH or M9 medium and incubate overnight at 37°C with shaking.

  • Dilute the overnight culture in fresh medium to an OD600 of approximately 0.1 and continue to incubate at 37°C until the culture reaches an OD600 of 0.5 (mid-log phase).

  • Harvest the cells by centrifugation (e.g., 15,000 x g for 2 minutes).

  • Wash the cell pellet twice with the assay buffer.

  • Resuspend the cells in the assay buffer to a final OD600 of 1.0.

  • In the wells of a 96-well plate, add 10 µL of 2-fold serial dilutions of this compound. Include a negative control (e.g., water or DMSO).

  • Prepare a cell suspension with NPN by adding the NPN stock solution to the resuspended cells to a final concentration of 20 µM.

  • Using an automated injector if available, add 90 µL of the cell suspension with NPN to each well.

  • Immediately begin measuring the fluorescence in the microplate reader (excitation: 350 nm, emission: 420 nm). Record measurements kinetically, for instance, every second for 3 minutes.

  • Calculate the relative fluorescence by normalizing the values from each time point against the negative control. An increase in fluorescence over time indicates increased outer membrane permeability.

Saturation Transfer Difference (STD) NMR Spectroscopy for Protein-Ligand Interaction

This protocol provides a general framework for conducting STD-NMR experiments to confirm the interaction between this compound and LolA.[13][14][15]

Materials:

  • Purified LolA protein

  • This compound

  • Deuterated buffer (e.g., phosphate buffer in D₂O)

  • NMR spectrometer equipped for STD experiments

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in the deuterated buffer. Acquire a standard 1D ¹H NMR spectrum as a reference.

    • Prepare the experimental sample by dissolving the purified LolA protein in the deuterated buffer to a final concentration of approximately 50 µM. Add this compound to this solution at a concentration in large molar excess (e.g., 50 to 100-fold higher than the protein concentration).

  • NMR Experiment Setup:

    • Acquire a 1D ¹H spectrum of the protein-ligand mixture to check for sample integrity and to determine the solvent signal frequency.

    • Set up the STD-NMR experiment (e.g., using a pulse program like stddiff.esgp).

    • Define the on-resonance and off-resonance frequencies. The on-resonance frequency should be set to a region where only protein signals resonate (e.g., ~0 ppm for aliphatic protons or ~7 ppm for aromatic protons) and where there are no ligand signals. The off-resonance frequency should be set to a region where neither protein nor ligand signals are present (e.g., ~40 ppm).

    • Set the saturation time (typically between 0.5s and 5s). This may need to be optimized.

  • Data Acquisition and Processing:

    • Acquire the STD-NMR data, which involves interleaving the on-resonance and off-resonance scans.

    • Process the data by subtracting the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will show signals only from the ligand protons that are in close proximity to the protein, thus confirming binding.

  • Analysis:

    • The relative intensities of the signals in the STD spectrum can be used to map the binding epitope of this compound, i.e., which parts of the molecule are in closest contact with LolA.

    • By performing a series of STD experiments with varying ligand concentrations, the dissociation constant (Kd) of the interaction can be determined.[3]

References

In-Depth Technical Guide to the Discovery and Development of MAC13243

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAC13243 is a novel small molecule inhibitor of the bacterial lipoprotein-targeting chaperone LolA, exhibiting selective potent antibacterial activity against Gram-negative bacteria. This document provides a comprehensive technical overview of the discovery, mechanism of action, and development of this compound. It includes detailed summaries of its antibacterial spectrum, key experimental protocols, and the underlying signaling pathways, presented through structured data and visualizations to facilitate advanced research and development efforts.

Discovery of this compound: A Chemical Genomics Approach

This compound was identified through a sophisticated high-throughput chemical genomic screen designed to uncover compounds that inhibit the growth of Escherichia coli.[1] This approach systematically screened a large library of small molecules to identify those that demonstrated growth inhibition, and subsequently, the specific genetic suppressor of the compound's lethal effect was identified.

The discovery process hinged on the principle of high-copy suppression. An ordered, high-expression clone set of all essential genes from E. coli was utilized. When a compound inhibits a specific protein, increased expression of that target protein can sometimes overcome the inhibitory effect, thus "rescuing" the bacteria from the compound's lethal effect. The gene that, when overexpressed, confers resistance to the compound is a strong candidate for the drug's target. In the case of this compound, the overexpression of the lolA gene was found to suppress the compound's antibacterial activity, pointing to LolA as its primary target.[1]

Experimental Protocol: Chemical Genomics Screen for Suppressors of Growth Inhibitory Compounds

This protocol outlines the key steps involved in the chemical genomic screen that led to the discovery of this compound.

Objective: To identify the genetic suppressor of a growth inhibitory compound.

Materials:

  • E. coli strain (e.g., MC4100)

  • Ordered high-expression clone library of essential E. coli genes

  • Small molecule library (including this compound)

  • 96-well microtiter plates

  • Growth medium (e.g., Luria-Bertani broth)

  • Plate reader for optical density (OD) measurements

Procedure:

  • Primary Screen: a. In 96-well plates, inoculate E. coli in growth medium. b. Add each compound from the small molecule library to individual wells at a predetermined concentration. c. Incubate the plates at 37°C for a specified period (e.g., 18 hours). d. Measure the OD at 600 nm to identify compounds that inhibit bacterial growth.

  • Suppressor Screen: a. For each inhibitory compound identified in the primary screen, set up a new array of 96-well plates. b. In each well, place a different clone from the high-expression essential gene library. c. Add the inhibitory compound (e.g., this compound) at its minimal inhibitory concentration (MIC) to all wells. d. Incubate the plates and monitor for bacterial growth. e. The well containing the E. coli clone that exhibits growth in the presence of the compound contains the suppressor gene.

  • Target Validation: a. Isolate the plasmid from the "rescued" clone and sequence the insert to identify the suppressor gene (in this case, lolA). b. Further biochemical and genetic experiments are then performed to validate the interaction between the compound and the protein product of the suppressor gene.

Mechanism of Action: Inhibition of the LolA Lipoprotein Transport Pathway

This compound exerts its antibacterial effect by targeting LolA, a periplasmic chaperone protein that is essential for the localization of lipoproteins to the outer membrane of Gram-negative bacteria.[1] The Lol (Localization of lipoproteins) pathway is a critical process for maintaining the integrity of the outer membrane.

The Lol pathway begins with the LolCDE complex, an ATP-binding cassette (ABC) transporter in the inner membrane, which recognizes and extracts lipoproteins. These lipoproteins are then transferred to LolA in the periplasm. LolA acts as a chaperone, shuttling the lipoproteins across the periplasmic space to the outer membrane receptor, LolB. LolB then anchors the lipoproteins to the outer membrane. By inhibiting LolA, this compound disrupts this entire process, leading to the mislocalization of lipoproteins, compromised outer membrane integrity, and ultimately, cell death.

Signaling Pathway: The LolA-Mediated Lipoprotein Transport

Lol_Pathway cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane IM LolCDE LolCDE (ABC Transporter) LolA LolA (Chaperone) LolCDE->LolA Transfer Lipoprotein_IM Lipoprotein Lipoprotein_IM->LolCDE Extraction Periplasm LolB LolB (Receptor) LolA->LolB Transport This compound This compound This compound->LolA Inhibition OM Lipoprotein_OM Lipoprotein LolB->Lipoprotein_OM Anchoring

Caption: The LolA-mediated lipoprotein transport pathway in Gram-negative bacteria and the inhibitory action of this compound.

Antibacterial Spectrum and Potency

This compound demonstrates marked selectivity for Gram-negative bacteria, with little to no activity against Gram-positive organisms. This selectivity is attributed to the absence of the Lol pathway in Gram-positive bacteria.

Quantitative Data: In Vitro Antibacterial Activity
OrganismStrainMIC (µg/mL)Reference
Escherichia coliMC410016 - 256[2]
Pseudomonas aeruginosaPAO14[3]
Pseudomonas aeruginosaClinical Isolates (12/16)16[3]
Pseudomonas aeruginosaClinical Isolates (4/16)≥128[3]
Gram-positive bacteriaVarious>256[3]

Note: MIC values can vary depending on the growth medium and specific experimental conditions.

Binding Affinity

While the precise dissociation constant (Kd) for the this compound-LolA interaction has been described as "modest," this indicates that the compound is a direct but perhaps not exceptionally high-affinity binder of LolA.

Key Experiments in the Development of this compound

Outer Membrane Permeability Assay (NPN Uptake)

To investigate the effect of this compound on the integrity of the outer membrane, an N-phenyl-1-naphthylamine (NPN) uptake assay is commonly used. NPN is a fluorescent probe that is normally excluded by the intact outer membrane of Gram-negative bacteria. When the outer membrane is permeabilized, NPN can enter the phospholipid bilayer, resulting in a significant increase in fluorescence.

Objective: To assess the effect of this compound on the outer membrane permeability of Gram-negative bacteria.

Materials:

  • E. coli cells (e.g., MC4100)

  • This compound

  • N-phenyl-1-naphthylamine (NPN) stock solution

  • HEPES buffer (5 mM, pH 7.2)

  • Fluorometer

Procedure:

  • Grow E. coli cells to mid-log phase and harvest by centrifugation.

  • Wash the cells and resuspend them in HEPES buffer to a standardized optical density (e.g., OD600 of 0.5).

  • Add NPN to the cell suspension to a final concentration of 10 µM.

  • Add this compound at various concentrations to the cell suspension. A control with no compound is also prepared.

  • Immediately measure the fluorescence intensity using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.

  • Monitor the fluorescence over time to determine the rate and extent of NPN uptake. An increase in fluorescence indicates increased outer membrane permeability.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various bacterial strains is determined using the broth microdilution method. This provides a quantitative measure of the compound's potency.

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial strains of interest

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton broth (or other appropriate growth medium)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

Procedure:

  • Serially dilute the this compound stock solution in the growth medium across the wells of a 96-well plate to create a range of concentrations.

  • Inoculate each well with the standardized bacterial suspension. Include a positive control well with no antibiotic and a negative control well with no bacteria.

  • Incubate the plates at 37°C for 16-20 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.

In Vivo Efficacy Studies

While detailed public data on the in vivo efficacy of this compound in animal models is limited, such studies are a critical step in the development of any new antibiotic. These studies typically involve infecting mice with a pathogenic Gram-negative bacterium and then treating them with the compound to assess its ability to reduce the bacterial burden and improve survival.

Murine_Infection_Model Start Start Infection Infect Mice with Pathogenic Bacteria (e.g., P. aeruginosa) Start->Infection Treatment Administer this compound (or vehicle control) Infection->Treatment Monitoring Monitor Survival and Clinical Signs Treatment->Monitoring Endpoint Endpoint Analysis: - Bacterial load in organs (CFU) - Histopathology Monitoring->Endpoint Data Data Analysis Endpoint->Data End End Data->End

Caption: A generalized workflow for assessing the in vivo efficacy of this compound in a murine infection model.

Development and Future Directions

This compound represents a promising new class of antibiotics with a novel mechanism of action against Gram-negative pathogens, including multidrug-resistant strains of P. aeruginosa.[1] Its selective activity minimizes the potential for disruption of the host's beneficial gut microbiota.[4]

Further development of this compound and its analogs will likely focus on:

  • Optimizing Potency and Pharmacokinetics: Improving the binding affinity for LolA and enhancing the drug-like properties of the molecule to ensure it can reach the site of infection at effective concentrations.

  • Expanding the Antibacterial Spectrum: Investigating the activity against a broader range of clinically relevant Gram-negative bacteria.

  • Overcoming Resistance: Studying the potential for resistance development and designing strategies to mitigate it.

  • In Vivo Efficacy and Safety: Conducting comprehensive preclinical studies in various animal models to establish a robust efficacy and safety profile.

The discovery of this compound through a chemical genomics approach highlights the power of this strategy in identifying novel antibacterial agents and their targets. As a first-in-class LolA inhibitor, this compound opens up a new avenue for the development of much-needed therapeutics to combat the growing threat of antibiotic-resistant Gram-negative infections.

References

MAC13243 as a LolA Inhibitor: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MAC13243 is a small molecule that has been identified as a potent inhibitor of the bacterial periplasmic chaperone protein LolA.[1][2][3] LolA plays a crucial role in the transport of lipoproteins from the inner membrane to the outer membrane in Gram-negative bacteria, a pathway essential for maintaining the integrity of the outer membrane.[4][5][6] By inhibiting LolA, this compound disrupts this vital process, leading to increased permeability of the outer membrane and enhanced susceptibility to other antibiotics.[1][7][8] This whitepaper provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and the ongoing discussion regarding its precise molecular target.

Mechanism of Action

The localization of lipoproteins (Lol) system is responsible for the transport of lipoproteins to the outer membrane in Gram-negative bacteria.[6][9] This process begins with the LolCDE complex, an ATP-binding cassette (ABC) transporter in the inner membrane, which extracts lipoproteins.[4][6] The periplasmic chaperone LolA then binds to the lipoprotein and traffics it across the periplasm to the outer membrane receptor, LolB, which facilitates its insertion into the outer membrane.[4][6]

This compound is proposed to inhibit this pathway by directly targeting LolA.[3][10] It is believed to bind to LolA and disrupt its interaction with lipoproteins, thereby preventing their transport to the outer membrane.[4][10] This disruption of lipoprotein trafficking compromises the integrity of the outer membrane, making the bacteria more permeable to external compounds, including other antibiotics.[1][7][8]

However, it is important to note that some studies have raised questions about the in-vivo specificity of this compound.[11][12] Evidence suggests that this compound may also interact with the cytoskeletal protein MreB, and that its antibacterial activity might be independent of LolA in certain contexts.[11][12] Further research is needed to fully elucidate the complete mechanism of action of this compound.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

ParameterValueOrganism/SystemReference
Binding Affinity (Kd) 7.5 µMEscherichia coli LolA[10][13]
Minimum Inhibitory Concentration (MIC) 4 µg/mLPseudomonas aeruginosa PA01[13]
Minimum Inhibitory Concentration (MIC) 16 µg/mLEscherichia coli[14]
Minimum Inhibitory Concentration (MIC) 256 µg/mLEscherichia coli MC4100[2]

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound as a LolA inhibitor.

Saturation Transfer Difference (STD) NMR Spectroscopy for Binding Affinity

This protocol is used to determine the dissociation constant (Kd) of the this compound-LolA interaction.

Materials:

  • Purified LolA protein

  • This compound

  • NMR buffer (e.g., phosphate buffer in D2O)

  • NMR spectrometer

Procedure:

  • Prepare a series of samples containing a constant concentration of LolA (e.g., 50 µM) and varying concentrations of this compound.

  • Acquire one-dimensional proton NMR spectra for each sample.

  • Acquire STD NMR spectra for each sample. This involves selectively saturating protein resonances and observing the transfer of saturation to the bound ligand.

  • A reference spectrum of this compound alone is also recorded.

  • The STD amplification factor (STDaf) is calculated from the difference between the saturated and reference spectra.

  • The dissociation constant (Kd) is determined by fitting the STD amplification factor as a function of the ligand concentration to a binding isotherm.[10]

LolA-Lipoprotein Dissociation Assay

This assay investigates the ability of this compound to disrupt the complex between LolA and a lipoprotein.

Materials:

  • Purified LolA-lipoprotein complex (e.g., LolA-Pal)

  • This compound

  • Phospholipid-coated beads

  • SDS-PAGE analysis equipment

Procedure:

  • Incubate the purified LolA-lipoprotein complex with varying concentrations of this compound.

  • Add phospholipid-coated beads to the mixture. These beads mimic the outer membrane and will capture lipoproteins released from LolA.

  • After incubation, pellet the beads by centrifugation and wash them to remove unbound proteins.

  • Elute the proteins bound to the beads and analyze them by SDS-PAGE.

  • The amount of lipoprotein released from LolA and captured by the beads is quantified to determine the concentration-dependent disruptive effect of this compound.[4][15]

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the minimum concentration of this compound required to inhibit the growth of a specific bacterium.

Materials:

  • Bacterial strain of interest (e.g., E. coli, P. aeruginosa)

  • Growth medium (e.g., Mueller-Hinton broth)

  • This compound stock solution

  • 96-well microtiter plates

  • Incubator

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the bacteria.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.[16][17]

Visualizations

Signaling Pathways and Experimental Workflows

Lol_Pathway_Inhibition cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane IM LolCDE LolCDE (ABC Transporter) Lipoprotein Lipoprotein LolCDE->Lipoprotein extracts Periplasm LolA LolA (Chaperone) LolB LolB (Receptor) LolA->LolB traffics to Lipoprotein->LolA binds This compound This compound This compound->LolA inhibits OM LolB->OM inserts into Experimental_Workflow start Start step1 Binding Affinity (STD NMR) start->step1 step2 In Vitro Disruption (LolA-Lipoprotein Assay) step1->step2 step3 Antibacterial Activity (MIC Determination) step2->step3 step4 In Vivo Target Validation (Genetic Studies) step3->step4 end End step4->end

References

The Gram-Negative Selectivity of MAC13243: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Gram-negative selective antibacterial agent, MAC13243. It covers the compound's mechanism of action, quantitative activity data, and detailed experimental protocols for key assays, designed to be a valuable resource for researchers in microbiology and drug discovery.

Core Concept: Mechanism of Action

This compound exhibits its antibacterial activity through the inhibition of the LolA protein in Gram-negative bacteria.[1][2] LolA is a crucial periplasmic chaperone responsible for the transport of lipoproteins from the inner membrane to the outer membrane.[3][4] By inhibiting LolA, this compound disrupts the proper localization of lipoproteins, leading to a compromised outer membrane. This disruption increases the permeability of the outer membrane, making the bacteria susceptible to the compound itself and other molecules that are typically excluded.[3][4][5] This targeted disruption of a process unique to Gram-negative bacteria is the basis for its selectivity.

MAC13243_Mechanism cluster_periplasm Periplasm cluster_result Result This compound This compound LolA LolA Lipoprotein Lipoprotein IM Inner Membrane OM Outer Membrane DisruptedOM Disrupted Outer Membrane Integrity OM->DisruptedOM Leads to IncreasedPerm Increased Permeability DisruptedOM->IncreasedPerm CellDeath Cell Death IncreasedPerm->CellDeath

Quantitative Data

The Gram-negative selectivity of this compound is evident from its Minimum Inhibitory Concentration (MIC) values against a range of bacteria.

OrganismStrainMIC (µg/mL)Notes
Escherichia coliMC410016In vitro gut model study.[6]
Escherichia coliMC4100256Study on increasing permeability.[3][7]
Escherichia coli isolatesDonor 14-8From in vitro gut model.[8]
Escherichia coli isolatesDonor 2256From in vitro gut model, showing resistance.[8]
Pseudomonas aeruginosaPA014[9]

Enzyme Inhibition Data:

TargetParameterValue
LolAK_d_7.5 µM

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[2]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • This compound stock solution

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation: a. Culture bacteria overnight in CAMHB at 37°C. b. Dilute the overnight culture in fresh CAMHB to achieve a starting optical density at 600 nm (OD_600_) of approximately 0.0005. This corresponds to a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of this compound: a. Prepare a two-fold serial dilution of this compound in CAMHB in a 96-well plate. The concentration range should be selected to bracket the expected MIC.

  • Inoculation: a. Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Controls: a. Positive Control: Wells containing bacterial inoculum without any this compound. b. Negative Control: Wells containing CAMHB only (no bacteria or compound).

  • Incubation: a. Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: a. The MIC is determined as the lowest concentration of this compound at which there is no visible growth, as observed by the naked eye or by measuring the OD_600_ with a plate reader.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (log phase) start->prep_inoculum inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well plate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read MIC (Lowest concentration with no growth) incubate->read_results end End read_results->end

N-phenyl-1-naphthylamine (NPN) Uptake Assay

This assay measures the permeability of the bacterial outer membrane. NPN is a fluorescent probe that fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. Increased NPN fluorescence indicates a compromised outer membrane that allows NPN to enter and bind to the inner membrane.

Objective: To assess the effect of this compound on the permeability of the Gram-negative outer membrane.

Materials:

  • Bacterial culture (E. coli MC4100) in mid-logarithmic growth phase

  • 5 mM HEPES buffer (pH 7.2) containing 5 mM glucose

  • N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 0.5 mM in acetone)

  • This compound solution

  • Fluorometer or microplate reader with fluorescence capabilities (Excitation: 350 nm, Emission: 420 nm)

Procedure:

  • Cell Preparation: a. Grow E. coli to an OD_600_ of 0.4-0.6. b. Centrifuge the cells (e.g., 10,000 x g for 5 minutes at room temperature). c. Wash the cell pellet with 5 mM HEPES buffer. d. Resuspend the cells in 5 mM HEPES buffer to a final OD_600_ of 0.5.

  • Assay: a. Add the cell suspension to the wells of a black, clear-bottom 96-well plate or a fluorometer cuvette. b. Add NPN to a final concentration of 10 µM. c. Measure the baseline fluorescence. d. Add this compound at the desired concentration. e. Immediately begin monitoring the fluorescence intensity over time (e.g., every minute for 15-30 minutes).

  • Controls: a. Negative Control: Cells with NPN but without this compound (vehicle control, e.g., DMSO). b. Positive Control: Cells with NPN and a known outer membrane permeabilizing agent, such as polymyxin B.

  • Data Analysis: a. Subtract the baseline fluorescence from all readings. b. Plot the change in fluorescence intensity over time for each condition.

NPN_Uptake_Workflow start Start prep_cells Prepare E. coli Cell Suspension (OD600 = 0.5 in HEPES) start->prep_cells add_npn Add NPN to Cells (Final conc. 10 µM) prep_cells->add_npn measure_baseline Measure Baseline Fluorescence (Ex: 350nm, Em: 420nm) add_npn->measure_baseline add_this compound Add this compound measure_baseline->add_this compound monitor_fluorescence Monitor Fluorescence Intensity over time add_this compound->monitor_fluorescence analyze Analyze Data monitor_fluorescence->analyze end End analyze->end

In Vitro Gut Microbiota Model (CoMiniGut)

This protocol describes a batch fermentation model to assess the impact of this compound on a simulated human gut microbiota.[6]

Objective: To evaluate the selectivity of this compound by measuring its effect on the composition and viability of a complex microbial community from the human gut.

Materials:

  • Anaerobic chamber

  • Batch fermenters (e.g., CoMiniGut system)

  • Fresh human fecal samples from healthy donors

  • Basal Colon Medium (BCM)

  • This compound

  • Selective and non-selective agar plates for bacterial enumeration

  • Materials for 16S rRNA gene sequencing

Basal Colon Medium (BCM) Composition (representative):

  • Peptone water: 2 g/L

  • Yeast extract: 2 g/L

  • NaHCO_3_: 2 g/L

  • NaCl: 0.1 g/L

  • K_2_HPO_4_: 0.04 g/L

  • KH_2_PO_4_: 0.04 g/L

  • MgSO_4_·7H_2_O: 0.01 g/L

  • CaCl_2_·6H_2_O: 0.01 g/L

  • Tween 80: 2 mL/L

  • Hemin: 0.05 g/L

  • Vitamin K1: 10 µL/L

  • L-cysteine HCl: 0.5 g/L

  • Bile salts: 0.5 g/L

Procedure:

  • Fecal Slurry Preparation: a. Inside an anaerobic chamber, dilute fresh fecal samples 1:5 in sterile phosphate-buffered saline (PBS). b. Homogenize the suspension.

  • Inoculation: a. Inoculate the BCM in the fermenters with the fecal slurry (e.g., 3 mL slurry to 27 mL BCM).

  • Treatment: a. Add this compound to the fermenters at various concentrations (e.g., 16, 32, 64 µg/mL). b. Include a no-drug control.

  • Incubation: a. Incubate the fermenters at 37°C under anaerobic conditions.

  • Sampling: a. Collect samples at different time points (e.g., 0, 4, and 8 hours).

  • Analysis: a. Viable Cell Counts: Perform serial dilutions of the samples and plate on selective (e.g., MacConkey agar for coliforms) and non-selective (e.g., Brain Heart Infusion agar for total anaerobes) media to enumerate different bacterial populations. b. Microbiota Composition Analysis: Extract DNA from the samples and perform 16S rRNA gene sequencing to determine changes in the relative abundance of different bacterial taxa.

Discovery via Chemical Genomics

This compound was identified through a chemical genomics screen in Escherichia coli.[2] This approach involves screening a library of small molecules for their ability to inhibit the growth of bacteria. The mechanism of action is then elucidated by identifying which gene, when overexpressed, confers resistance to the compound. In the case of this compound, overexpression of the lolA gene was found to suppress the compound's inhibitory effect, pinpointing LolA as its target.[2]

Chemical_Genomics_Logic cluster_screen Screening cluster_deconvolution Target Deconvolution compound_library Small Molecule Library growth_inhibition Identify Growth Inhibitory Compounds (e.g., this compound) compound_library->growth_inhibition ecoli_library E. coli Essential Gene Overexpression Library overexpression_screen Screen Inhibitory Compound against Overexpression Library ecoli_library->overexpression_screen growth_inhibition->overexpression_screen identify_suppressor Identify Gene that Rescues Growth (High-copy suppressor) overexpression_screen->identify_suppressor target_id Inferred Target (e.g., LolA) identify_suppressor->target_id

References

The Impact of MAC13243 on the Bacterial Outer Membrane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAC13243 is a novel antibacterial agent that has demonstrated promising activity against Gram-negative bacteria, a class of pathogens notoriously difficult to treat due to their protective outer membrane. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effects on the bacterial outer membrane. Through a comprehensive review of existing literature, this document summarizes key quantitative data, details experimental protocols for assessing the compound's activity, and provides visual representations of the underlying molecular pathways. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to combat antimicrobial resistance.

Introduction

The outer membrane of Gram-negative bacteria presents a formidable barrier to many antibiotics, contributing significantly to intrinsic and acquired resistance. A key process in maintaining the integrity of this membrane is the correct localization of lipoproteins, which is facilitated by the Lol (lipoprotein outer membrane localization) system. This compound has been identified as an inhibitor of LolA, a periplasmic chaperone protein essential for transporting lipoproteins from the inner to the outer membrane.[1][2][3][4][5] By disrupting this crucial pathway, this compound compromises the outer membrane, leading to increased permeability and enhanced susceptibility to other antibiotics.[5][6]

Quantitative Data

The following tables summarize the quantitative data regarding the activity and effects of this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various Gram-negative bacteria.

Bacterial StrainGrowth MediumMIC (µg/mL)Reference
Escherichia coli MC4100LB8-256[7]
Escherichia coli MC4100M9 Minimal Media256[3][7]
Pseudomonas aeruginosa PA01Not Specified4[2]
Pseudomonas aeruginosa (Clinical Isolates, 12 of 16)Not Specified16[1]
Pseudomonas aeruginosa (Clinical Isolates, 4 of 16)Not Specified≥128[1]
Escherichia coli (from human donor 1)Not Specified4-8[8]
Escherichia coli (from human donor 2)Not Specified256[8]

Table 2: Binding Affinity and Inhibitory Concentrations of this compound.

ParameterValueTargetReference
Dissociation Constant (Kd)7.5 µMLolA[2]

Table 3: Fractional Inhibitory Concentration Index (FICI) for this compound in Combination with Large-Scaffold Antibiotics against E. coli MC4100 in M9 Media.

AntibioticMIC alone (µg/mL)FICIInterpretationReference
Vancomycin128Not explicitly stated, but synergy reportedSynergistic[7]
Rifampicin8Not explicitly stated, but synergy reportedSynergistic[7]
Erythromycin256Not explicitly stated, but synergy reportedSynergistic[7]
Novobiocin1024Not explicitly stated, but synergy reportedSynergistic[7]

Mechanism of Action: Inhibition of the Lol Pathway

This compound exerts its antibacterial effect by targeting and inhibiting the function of LolA, a periplasmic chaperone protein.[2][3][4] The Lol system is responsible for the transport of lipoproteins from the inner membrane to the outer membrane, a process vital for the integrity and function of the outer membrane.[2]

The inhibition of LolA by this compound disrupts this transport process, leading to the mislocalization of outer membrane lipoproteins.[4] This disruption has several downstream consequences, including:

  • Weakened Outer Membrane: The improper assembly of lipoproteins into the outer membrane compromises its structural integrity.

  • Increased Permeability: The compromised outer membrane becomes more permeable to external substances, including large-scaffold antibiotics that are typically excluded.[5][6]

  • Cellular Stress Responses: The mislocalization of lipoproteins can trigger cellular stress responses, such as the Cpx pathway, further contributing to cellular dysfunction.

dot

MAC13243_Mechanism_of_Action cluster_periplasm Periplasm cluster_om Outer Membrane cluster_cytoplasm Cytoplasm This compound This compound LolA LolA (Lipoprotein Chaperone) This compound->LolA Inhibits Lipoprotein_LolA LolA-Lipoprotein Complex This compound->Lipoprotein_LolA Prevents formation Lipoprotein_IM Lipoprotein (Inner Membrane) Lipoprotein_IM->Lipoprotein_LolA Transport mediated by LolCDE LolB LolB (Outer Membrane Receptor) Lipoprotein_LolA->LolB Transport OM_Lipoproteins Outer Membrane Lipoproteins LolB->OM_Lipoproteins Insertion OM_Integrity Outer Membrane Integrity OM_Lipoproteins->OM_Integrity Maintains Increased_Permeability Increased Permeability OM_Integrity->Increased_Permeability Disruption leads to Antibiotic_Influx Large-Scaffold Antibiotic Influx Increased_Permeability->Antibiotic_Influx Cell_Death Cell Death Antibiotic_Influx->Cell_Death MIC_Determination_Workflow A Bacterial Culture Preparation B Standardize Inoculum (5x10^5 CFU/mL) A->B D Inoculate Microtiter Plate B->D C Prepare Serial Dilutions of this compound C->D E Incubate (37°C, 18-24h) D->E F Read Results (Visual Inspection) E->F G Determine MIC F->G NPN_Uptake_Assay_Workflow A Prepare Bacterial Suspension (OD600=0.5) B Add NPN (10 µM) A->B C Measure Baseline Fluorescence B->C D Add this compound C->D E Monitor Fluorescence (Ex: 350nm, Em: 420nm) D->E F Analyze Data (Fluorescence vs. Time) E->F LolA_Dissociation_Assay cluster_incubation Incubation A LolA-Pal Complex D Wash Beads A->D B This compound B->D C Phospholipid-coated Beads C->D E Elute Bound Proteins D->E F SDS-PAGE & Western Blot (anti-Pal) E->F G Quantify Pal Release F->G

References

The Chemical Architecture and Biological Disruption of MAC13243: A Novel Inhibitor of Bacterial Lipoprotein Transport

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of MAC13243, a small molecule inhibitor of the bacterial lipoprotein targeting chaperone LolA. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antibacterial agents.

Chemical Identity and Structure

This compound is a potent antibacterial agent with selective activity against Gram-negative bacteria.[1] Its chemical structure is characterized by a central 1,2,3,4-tetrahydro-1,3,5-triazine core.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 6-((4-chlorobenzyl)thio)-3-(3,4-dimethoxyphenethyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride
CAS Number 1071638-38-4
Molecular Formula C₂₀H₂₅Cl₂N₃O₂S
Molecular Weight 442.40 g/mol
SMILES String ClC1=CC=C(CSC2=NCN(CCC3=CC(OC)=C(OC)C=C3)CN2)C=C1.Cl
Standard InChIKey VCJIDISBDZWDOJ-UHFFFAOYSA-N

Mechanism of Action: Inhibition of the Lol Lipoprotein Transport System

This compound exerts its antibacterial effect by targeting the Lol lipoprotein transport system, an essential pathway for the localization of lipoproteins to the outer membrane of Gram-negative bacteria.[1][2] This system is critical for maintaining the integrity and function of the bacterial outer membrane.

The key target of this compound is the periplasmic chaperone protein LolA.[1][2] By binding to LolA, this compound inhibits its function, disrupting the transport of lipoproteins from the inner membrane to the outer membrane. This disruption leads to the mislocalization of lipoproteins, compromising the outer membrane and ultimately causing bacterial cell death. Molecular dynamics simulations suggest that this compound binds within the hydrophobic cavity of LolA, a site that is also involved in lipoprotein binding.[3] This binding is thought to weaken the interaction between LolA and its lipoprotein cargo.[3] Mutagenesis studies have identified several key residues within the hydrophobic cavity of LolA, such as F16, F140, S150, and Y152, as being essential for its function, suggesting these may be important for the interaction with this compound.[2]

The Lol Lipoprotein Transport Pathway

The Lol pathway is a multi-protein system responsible for the transport of lipoproteins from the inner membrane (IM) to the outer membrane (OM) in Gram-negative bacteria.

Lol_Pathway cluster_IM Inner Membrane cluster_periplasm Periplasm cluster_OM Outer Membrane IM LolCDE LolCDE (ABC Transporter) LolA_unloaded LolA LolCDE->LolA_unloaded Lipoprotein_IM Lipoprotein Lipoprotein_IM->LolCDE Extraction from IM LolA_loaded LolA-Lipoprotein Complex LolA_unloaded->LolA_loaded Binds Lipoprotein LolB LolB (OM Receptor) LolA_loaded->LolB Transport across Periplasm This compound This compound This compound->LolA_unloaded Inhibits OM Lipoprotein_OM Lipoprotein LolB->Lipoprotein_OM Insertion into OM

Caption: The Lol lipoprotein transport pathway in Gram-negative bacteria.

Quantitative Biological Activity

The antibacterial activity of this compound has been quantified through various in vitro assays. The primary metric for its efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a bacterium.

Table 2: In Vitro Activity of this compound

OrganismStrainMediumMIC (µg/mL)Reference
Escherichia coliMC4100LB8-256[4]
Escherichia coliMC4100M9256[4]
Pseudomonas aeruginosaPA01-4[1]
Pseudomonas aeruginosaClinical Isolates (12/16)-16[5]
Pseudomonas aeruginosaClinical Isolates (4/16)-≥128[5]

The binding affinity of this compound to its target, LolA, has also been determined.

Table 3: Binding Affinity of this compound for E. coli LolA

ParameterValueMethodReference
Dissociation Constant (Kd) 7.5 µMSaturation Transfer Difference NMR[6]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound is determined using a broth microdilution method.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Luria-Bertani (LB) or Mueller-Hinton Broth) and incubated overnight at 37°C with shaking. The overnight culture is then diluted to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of this compound Dilutions: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. A two-fold serial dilution of the compound is then performed in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compound. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

High-Throughput Screening for Antibacterial Compounds

The discovery of this compound was the result of a high-throughput chemical genomics screen designed to identify compounds that inhibit the growth of Escherichia coli.[1]

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis Library Small Molecule Library (~50,000 compounds) Dispensing Dispense Compounds into 384-well plates Library->Dispensing Ecoli E. coli Culture (e.g., MC1061) Inoculation Inoculate with E. coli Ecoli->Inoculation Dispensing->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Measurement Measure Optical Density (OD) Incubation->Measurement Hit_ID Identify 'Hits' (Compounds inhibiting growth) Measurement->Hit_ID Confirmation Hit Confirmation and Dose-Response Analysis Hit_ID->Confirmation Target_ID Target Identification (Chemical Genomics) Confirmation->Target_ID

Caption: A generalized workflow for the high-throughput screening that led to the discovery of this compound.

Conclusion

This compound represents a promising class of antibacterial compounds with a novel mechanism of action targeting the essential Lol lipoprotein transport system in Gram-negative bacteria. Its ability to disrupt the integrity of the bacterial outer membrane makes it a valuable tool for basic research and a potential lead for the development of new therapeutics to combat antibiotic-resistant infections. Further investigation into the structure-activity relationship and optimization of its pharmacokinetic properties are warranted to advance this chemical scaffold towards clinical applications.

References

MAC13243 (CAS No. 1071638-38-4): A Technical Whitepaper for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Properties and Experimental Evaluation of a Novel Gram-Negative Antibacterial Agent

Introduction

MAC13243 is a novel antibacterial agent with selective activity against Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa.[1][2] This small molecule inhibitor has emerged from chemical genomics screening as a promising lead compound that targets a crucial and conserved pathway in bacterial physiology: the localization of lipoproteins to the outer membrane.[1][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biological data, and detailed protocols for key experimental assays, intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

PropertyValueReference
CAS Number 1071638-38-4[4][5][6]
Molecular Formula C₂₀H₂₅Cl₂N₃O₂S[3][5][6]
Molecular Weight 442.4 g/mol [3][5]

Mechanism of Action

This compound primarily functions by inhibiting the bacterial lipoprotein targeting chaperone, LolA.[1][4][7] The Lol (Localization of lipoproteins) system is essential for the transport of lipoproteins from the inner membrane to the outer membrane in Gram-negative bacteria. By inhibiting LolA, this compound disrupts this transport process, leading to a dysfunctional outer membrane and ultimately, bacterial cell death.[8][9]

Furthermore, studies have shown that this compound can degrade into an active species, S-(4-chlorobenzyl)isothiourea.[3] This degradation product also interacts with LolA.[3] Interestingly, analogs of this degradation product have been characterized as inhibitors of the bacterial actin-like protein, MreB, which is involved in cell shape determination and cell division, suggesting a potential secondary target for this compound or its metabolites.[3][10]

The inhibition of the LolA pathway by this compound leads to increased permeability of the bacterial outer membrane.[8] This effect not only contributes to the direct antibacterial activity of the compound but also suggests its potential as a potentiator for other antibiotics that are typically excluded by the Gram-negative outer membrane.[8][11]

The Lol Lipoprotein Transport Pathway and Inhibition by this compound

The following diagram illustrates the key steps in the Lol lipoprotein transport pathway and the point of inhibition by this compound.

Lol_Pathway cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane LolCDE LolCDE (ABC Transporter) LolA LolA (Chaperone) LolCDE->LolA Transfer Lipoprotein_IM Triacylated Lipoprotein Lipoprotein_IM->LolCDE Extraction LolB LolB (Receptor) LolA->LolB Transport This compound This compound This compound->LolA Inhibition Lipoprotein_OM Outer Membrane Lipoprotein LolB->Lipoprotein_OM Insertion

Figure 1. The Lol lipoprotein transport pathway and the inhibitory action of this compound.

Quantitative Biological Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Minimum Inhibitory Concentrations (MICs)
OrganismStrainMIC (µg/mL)Reference
Escherichia coliMC4100256[4][8]
Escherichia coliDonor 1 Isolates4-8[12]
Escherichia coliDonor 2 Isolates256[12]
Escherichia coliMC1061Not specified, used at 50 µM for screening[9]
Pseudomonas aeruginosaMultidrug-resistant strainsPromising activity reported[1]
Table 2: Binding Affinity
Target ProteinLigandMethodKd (µM)Reference
LolAThis compoundSTD NMR~7.5[9]
LolAS-(4-chlorobenzyl)isothioureaSTD NMR~150[3]
Table 3: In Vitro Gut Microbiota Study Concentrations
Study ParameterConcentrations Tested (mg/L)ObservationReference
Impact on fecal microbiota16, 32, 64Concentration-dependent killing of coliforms. ≤32 mg/L did not significantly impact microbiota composition and diversity.[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

NPN (1-N-phenylnaphthylamine) Uptake Assay for Outer Membrane Permeability

This assay measures the integrity of the bacterial outer membrane. NPN is a fluorescent probe that is weakly fluorescent in aqueous environments but becomes highly fluorescent upon entering the hydrophobic interior of the membrane. An increase in fluorescence indicates membrane permeabilization.[8]

Materials:

  • E. coli strain (e.g., MC4100)

  • M9 minimal media[4]

  • NPN (1-N-phenylnaphthylamine) stock solution (e.g., 0.5 mM in acetone)[9]

  • This compound stock solution in DMSO

  • Polymyxin B (positive control for membrane permeabilization)

  • 96-well black microplates with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Grow E. coli cells to mid-log phase (OD₆₀₀ ≈ 0.4-0.6) in M9 media.[13]

  • Harvest cells by centrifugation and resuspend in fresh M9 media to a final OD₆₀₀ of 0.5.[9]

  • Add 198 µL of the cell suspension to each well of the 96-well plate.

  • Add 2 µL of NPN stock solution to each well to a final concentration of 5-10 µM.

  • Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).[9]

  • Add 2 µL of this compound at various concentrations (or DMSO as a negative control) to the wells.

  • Immediately begin monitoring the fluorescence intensity over time (e.g., every minute for 30-60 minutes).

  • For a positive control, add a known membrane-permeabilizing agent like Polymyxin B.

  • Calculate the NPN uptake as the percentage of fluorescence relative to the positive control after subtracting the background fluorescence of cells with NPN alone.

Checkerboard Synergy Assay

This assay is used to determine the interaction between two antimicrobial agents (e.g., synergistic, additive, or antagonistic).

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton broth (or other appropriate growth medium)

  • This compound stock solution

  • Second antibiotic stock solution

  • 96-well microplates

Procedure:

  • Prepare serial two-fold dilutions of this compound in the growth medium along the x-axis of the 96-well plate.

  • Prepare serial two-fold dilutions of the second antibiotic along the y-axis of the plate.

  • The result is a matrix of wells containing various combinations of the two compounds. Include wells with each compound alone to determine their individual Minimum Inhibitory Concentrations (MICs).

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each compound alone and in combination by visual inspection of turbidity or by measuring the OD₆₀₀.

  • Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth:

    • FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)

    • FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)

    • FIC Index = FIC of drug A + FIC of drug B

  • Interpret the results:

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4: Additive/Indifference

    • FIC Index > 4: Antagonism

Saturation Transfer Difference (STD) NMR Spectroscopy for Target Binding

This NMR technique is used to identify the binding of a small molecule (ligand) to a large protein and to map the binding epitope. It relies on the transfer of saturation from the protein to the bound ligand.

Materials:

  • Purified LolA protein

  • This compound

  • Deuterated buffer solution (e.g., phosphate buffer in D₂O)

  • NMR spectrometer with a cryoprobe

Procedure:

  • Prepare a sample of the purified LolA protein in the deuterated buffer.

  • Acquire a 1D ¹H NMR spectrum of this compound alone to serve as a reference.

  • Prepare a sample containing the LolA protein and a molar excess of this compound (e.g., 100:1 ligand to protein ratio).[6]

  • Set up the STD NMR experiment. This involves selectively irradiating a region of the NMR spectrum where only the protein resonates.

  • Acquire two spectra: an "on-resonance" spectrum with protein saturation and an "off-resonance" spectrum without saturation.

  • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

  • Signals in the STD spectrum correspond to the protons of this compound that are in close proximity to the LolA protein upon binding. The intensity of these signals is proportional to the proximity.

  • To determine the dissociation constant (Kd), perform a series of STD NMR experiments with a constant protein concentration and varying ligand concentrations.[6] Plot the STD amplification factor against the ligand concentration and fit the data to a binding isotherm.[6]

Logical and Experimental Workflows

Chemical Genomics Screen for a Novel Growth Inhibitor

The discovery of this compound was facilitated by a chemical genomics approach. The general workflow for such a screen is depicted below.

Chemical_Genomics_Screen A Construct High-Expression Library of Essential E. coli Genes B Transform Library into Wild-Type E. coli A->B C Plate Transformants on Agar with a Lethal Concentration of the Test Compound (e.g., this compound) B->C D Incubate and Screen for 'Suppressor' Colonies (Resistant to the Compound) C->D E Isolate Plasmids from Suppressor Colonies D->E F Sequence Plasmid Inserts to Identify the Suppressor Gene E->F G Validate the Suppressor Gene as the Target of the Compound F->G

Figure 2. General workflow for a chemical genomics high-copy suppressor screen.

Conclusion

This compound represents a promising antibacterial candidate with a well-defined mechanism of action targeting the essential LolA protein in Gram-negative bacteria. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for further research and development of this compound and related compounds. Its ability to permeabilize the outer membrane also opens up possibilities for combination therapies to combat multidrug-resistant infections. Further investigation into its potential interaction with MreB and in vivo efficacy studies are warranted to fully elucidate its therapeutic potential.

References

In-Depth Technical Guide: MAC13243 as a Novel Agent Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudomonas aeruginosa represents a significant challenge in clinical settings due to its intrinsic and acquired resistance to a broad spectrum of antibiotics. The emergence of multidrug-resistant (MDR) strains necessitates the exploration of novel therapeutic agents with unconventional mechanisms of action. This document provides a comprehensive technical overview of MAC13243, a small molecule inhibitor targeting the lipoprotein transport (Lol) pathway in Gram-negative bacteria. This guide will delve into its mechanism of action, quantitative efficacy, and the experimental methodologies used to evaluate its activity against P. aeruginosa.

Introduction

Pseudomonas aeruginosa is a Gram-negative, opportunistic pathogen responsible for a wide range of nosocomial infections, particularly in immunocompromised individuals and patients with cystic fibrosis. Its remarkable ability to resist antibiotic treatment is attributed to a combination of factors, including a low-permeability outer membrane, the expression of efflux pumps, and the production of antibiotic-inactivating enzymes. The critical need for new antimicrobials has driven research into novel bacterial targets, one of which is the essential lipoprotein transport pathway.

This compound has been identified as a promising antibacterial agent with selectivity for Gram-negative bacteria. Its purported mechanism of action involves the inhibition of the periplasmic chaperone protein LolA, a key component of the Lol pathway responsible for trafficking lipoproteins from the inner to the outer membrane. By disrupting this vital process, this compound compromises the integrity of the outer membrane, leading to increased permeability and potential bactericidal effects. However, it is noteworthy that some research suggests its primary target may lie outside the Lol pathway, a point of ongoing investigation within the scientific community.

This guide aims to consolidate the current technical knowledge on this compound's activity against P. aeruginosa, presenting available quantitative data, detailed experimental protocols, and visual representations of the targeted biological pathway and experimental workflows.

Mechanism of Action: Targeting the Lipoprotein Transport (Lol) Pathway

The localization of lipoproteins to the outer membrane is an essential process for the survival of Gram-negative bacteria like P. aeruginosa. This intricate process is mediated by the Lol pathway, which consists of five key proteins: LolC, LolD, LolE, LolA, and LolB.

The proposed mechanism of action for this compound centers on the inhibition of LolA. LolA is a periplasmic chaperone that binds to lipoproteins released from the inner membrane by the LolCDE complex and transports them across the periplasm to the outer membrane receptor, LolB. By inhibiting LolA, this compound is thought to disrupt this crucial transport system, leading to the mislocalization of lipoproteins, impaired outer membrane biogenesis, and ultimately, cell death.

Lol_Pathway cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane IM LolCDE LolCDE Complex LolA LolA (Chaperone) LolCDE->LolA Transfer to LolA Lipoprotein_IM Lipoprotein Lipoprotein_IM->LolCDE Release from IM Periplasm LolA_Lipoprotein LolA-Lipoprotein Complex LolA->LolA_Lipoprotein Binds Lipoprotein This compound This compound This compound->LolA Inhibition LolB LolB (Receptor) LolA_Lipoprotein->LolB Transport across Periplasm OM Lipoprotein_OM Anchored Lipoprotein LolB->Lipoprotein_OM Anchoring in OM

Caption: Proposed mechanism of this compound targeting the LolA protein in the lipoprotein transport pathway.

Quantitative Data

A critical aspect of evaluating any new antimicrobial agent is its in vitro efficacy, most commonly measured by the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

While specific MIC values for this compound against Pseudomonas aeruginosa are not yet widely published in peer-reviewed literature, data against other Gram-negative bacteria, such as Escherichia coli, can provide a preliminary indication of its potential potency.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Escherichia coli

Bacterial StrainMIC (µg/mL)Reference
E. coli16[1]
E. coli (clinical isolate 1)4-8[1]
E. coli (clinical isolate 2)256[1]

Note: The variability in MIC values highlights the potential for resistance mechanisms to be present in clinical isolates.

Experimental Protocols

To ensure the reproducibility and standardization of research, detailed experimental protocols are essential. The following sections outline the methodologies for key assays used to characterize the activity of this compound against P. aeruginosa.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

MIC_Workflow A Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate. B Inoculate each well with a standardized suspension of P. aeruginosa (e.g., 5 x 10^5 CFU/mL). A->B C Incubate the plate at 37°C for 18-24 hours. B->C D Visually inspect the wells for turbidity. C->D E The MIC is the lowest concentration of this compound with no visible bacterial growth. D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10 mg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Bacterial Inoculum Preparation: Culture P. aeruginosa on a suitable agar plate overnight. Resuspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted this compound. Include a positive control well (bacteria and broth, no drug) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Outer Membrane Permeability Assay (NPN Uptake Assay)

The N-phenyl-1-naphthylamine (NPN) uptake assay is a common method to assess the integrity and permeability of the bacterial outer membrane. NPN is a fluorescent probe that is normally excluded by the intact outer membrane of Gram-negative bacteria. When the outer membrane is permeabilized, NPN can partition into the hydrophobic interior of the membrane, resulting in a significant increase in fluorescence.

NPN_Uptake_Workflow cluster_workflow Experimental Workflow cluster_principle Assay Principle A Grow P. aeruginosa to mid-log phase and resuspend in buffer. B Add NPN to the bacterial suspension. A->B C Measure baseline fluorescence. B->C D Add this compound to the suspension. C->D E Monitor the increase in fluorescence over time. D->E F Intact Outer Membrane H Low Fluorescence F->H G Permeabilized Outer Membrane I High Fluorescence G->I

Caption: Workflow and principle of the NPN uptake assay for outer membrane permeability.

Protocol:

  • Bacterial Culture Preparation: Grow P. aeruginosa in a suitable broth medium (e.g., Luria-Bertani broth) at 37°C with shaking to an optical density at 600 nm (OD600) of 0.4-0.6 (mid-logarithmic phase).

  • Cell Harvesting and Resuspension: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at room temperature). Wash the cell pellet once with 5 mM HEPES buffer (pH 7.2). Resuspend the cells in the same HEPES buffer to an OD600 of 0.5.[2]

  • NPN Addition: In a fluorescence cuvette or a 96-well black microplate, add the bacterial suspension. Add NPN (from a stock solution in acetone) to a final concentration of 10 µM.[2]

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.[2]

  • Addition of this compound: Add this compound at the desired concentration to the cuvette or well and mix gently.

  • Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates that this compound is causing permeabilization of the outer membrane, allowing NPN to enter and bind to the membrane phospholipids.

Conclusion and Future Directions

This compound represents a promising lead compound in the quest for novel antibiotics against multidrug-resistant Pseudomonas aeruginosa. Its potential to inhibit the essential LolA protein and disrupt the integrity of the outer membrane offers a mechanism of action distinct from many currently available antibiotics. The presented experimental protocols provide a framework for the continued investigation and quantitative evaluation of this compound and other novel compounds targeting similar pathways.

Future research should focus on several key areas:

  • Determination of MIC values for this compound against a broad panel of clinical and laboratory-adapted strains of P. aeruginosa to establish its spectrum of activity.

  • In-depth mechanistic studies to definitively confirm LolA as the primary target in P. aeruginosa and to elucidate any potential off-target effects.

  • Evaluation of the in vivo efficacy and toxicity of this compound in relevant animal models of P. aeruginosa infection.

  • Investigation of potential resistance mechanisms to this compound in P. aeruginosa.

Addressing these research questions will be crucial in determining the clinical potential of this compound and advancing the development of new and effective treatments for infections caused by this formidable pathogen.

References

An In-depth Technical Guide to the Antibacterial Properties of MAC13243

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAC13243 is a novel antibacterial agent with selective activity against Gram-negative bacteria. Its primary mechanism of action involves the inhibition of the essential lipoprotein transport protein LolA, leading to disruption of the outer membrane integrity. This technical guide provides a comprehensive overview of the antibacterial properties of this compound, including its mechanism of action, spectrum of activity, and methods for its evaluation. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising antibacterial compound.

Introduction

The rise of antibiotic-resistant Gram-negative bacteria poses a significant threat to global health. The unique outer membrane of these bacteria acts as a formidable barrier, preventing many antibiotics from reaching their intracellular targets. This compound represents a promising therapeutic candidate that circumvents this barrier by targeting the Lol (Lipoprotein outer membrane localization) pathway, a crucial process for maintaining the integrity of the Gram-negative outer membrane. This document serves as a technical resource for researchers engaged in the study and development of novel antibacterial agents targeting this pathway.

Mechanism of Action

This compound exerts its antibacterial effect primarily through the inhibition of the periplasmic chaperone protein, LolA.[1][2][3] The Lol pathway is responsible for the transport of lipoproteins from the inner membrane to the outer membrane in Gram-negative bacteria.

The Lol Pathway and this compound Interference:

  • Lipoprotein Release: The LolCDE complex, an ABC transporter in the inner membrane, recognizes and releases lipoproteins destined for the outer membrane.

  • Periplasmic Transport: LolA binds to the released lipoproteins, shielding their lipid moieties as they traverse the aqueous periplasm.

  • Outer Membrane Anchoring: LolA delivers the lipoprotein to the outer membrane receptor, LolB, which facilitates their final insertion into the outer membrane.

This compound disrupts this essential pathway by directly interacting with LolA, preventing it from effectively transporting lipoproteins.[3] This inhibition leads to a cascade of detrimental effects on the bacterial cell.

It is also important to note that this compound can degrade into S-(4-chlorobenzyl)isothiourea, a compound structurally similar to A22, a known inhibitor of the bacterial cytoskeletal protein MreB. This degradation product has also been shown to interact with LolA, suggesting a potential dual-targeting mechanism that could contribute to its antibacterial activity.

Signaling Pathway Diagram

Figure 1: Inhibition of the Lipoprotein Transport Pathway by this compound.

Antibacterial Spectrum and Efficacy

This compound demonstrates selective and potent activity against a range of Gram-negative bacteria, including clinically relevant pathogens.[4] It has limited to no activity against Gram-positive organisms.[4]

Quantitative Data

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound against various bacterial strains as reported in the literature.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Escherichia coli

StrainGrowth MediumMIC (µg/mL)Reference
MC4100M9256[5]
MC1061-8[4]
Donor 1 Isolates-4-8[2]
Donor 2 Isolates-256[2]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Pseudomonas aeruginosa

StrainMIC (µg/mL)Reference
PAO14[4]
Clinical Isolates (12/16)16[4]
Clinical Isolates (4/16)≥128[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antibacterial properties of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of this compound in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control well (bacteria without this compound) and a negative control well (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound at which no visible growth is observed.

Outer Membrane Permeability Assay (NPN Uptake)

This assay measures the ability of a compound to disrupt the bacterial outer membrane, allowing the fluorescent probe N-phenyl-1-naphthylamine (NPN) to enter and fluoresce in the hydrophobic environment of the cell membrane.

Materials:

  • Bacterial culture in mid-logarithmic growth phase

  • HEPES buffer (5 mM, pH 7.2)

  • NPN (1-N-phenyl-1-naphthylamine) stock solution

  • This compound solution

  • Fluorometer

Procedure:

  • Harvest bacterial cells by centrifugation and wash with HEPES buffer.

  • Resuspend the cells in HEPES buffer to a standardized optical density (e.g., OD600 of 0.5).

  • Add NPN to the cell suspension to a final concentration of 10 µM.

  • Measure the baseline fluorescence.

  • Add this compound at the desired concentration and monitor the increase in fluorescence over time. An increase in fluorescence indicates increased outer membrane permeability.

Experimental Workflow Diagram

NPN_Uptake_Workflow start Start culture Grow Bacterial Culture to Mid-Log Phase start->culture harvest Harvest and Wash Cells culture->harvest resuspend Resuspend in HEPES Buffer harvest->resuspend add_npn Add NPN to Cell Suspension resuspend->add_npn measure_baseline Measure Baseline Fluorescence add_npn->measure_baseline add_this compound Add this compound measure_baseline->add_this compound measure_fluorescence Monitor Fluorescence Increase add_this compound->measure_fluorescence end End measure_fluorescence->end

Figure 2: Workflow for the NPN Uptake Assay.

Time-Kill Assay

This assay determines the rate and extent of bactericidal activity of an antimicrobial agent over time.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Growth medium (e.g., CAMHB)

  • This compound solutions at various concentrations (e.g., 1x, 2x, 4x MIC)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

Procedure:

  • Prepare flasks containing growth medium with this compound at the desired concentrations and a growth control flask without the compound.

  • Inoculate each flask with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline or PBS.

  • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

  • Count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point.

  • Plot the log10 CFU/mL versus time to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is considered bactericidal.[6]

Resistance Mechanisms

While specific resistance mechanisms to this compound have not been extensively characterized, potential mechanisms could arise from:

  • Target Modification: Mutations in the lolA gene that alter the binding site of this compound or its degradation product could reduce its inhibitory activity.

  • Target Overexpression: Increased expression of LolA could titrate out the inhibitor, requiring higher concentrations for an antibacterial effect.

  • Efflux Pumps: Although not yet reported, the acquisition or upregulation of efflux pumps capable of expelling this compound from the cell could confer resistance.

  • Alterations in MreB: Given the potential interaction of the this compound degradation product with MreB, mutations in the mreB gene could also contribute to resistance.

Further research is needed to elucidate the specific mechanisms by which bacteria may develop resistance to this compound.

Conclusion

This compound is a promising Gram-negative selective antibacterial agent with a novel mechanism of action targeting the essential LolA protein. Its ability to disrupt the outer membrane makes it a valuable candidate for further investigation, both as a standalone therapeutic and in combination with other antibiotics. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full potential of this compound and other inhibitors of the lipoprotein transport pathway in the fight against multidrug-resistant bacteria.

References

Methodological & Application

Application Notes and Protocols for MAC13243: An Experimental Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAC13243 is a novel antibacterial agent demonstrating selective activity against Gram-negative bacteria. Its primary mechanism of action involves the inhibition of the LolA protein, a periplasmic chaperone essential for trafficking lipoproteins to the outer membrane.[1] This disruption of the lipoprotein localization (Lol) pathway leads to increased permeability of the outer membrane, rendering the bacteria more susceptible to various insults, including large-scaffold antibiotics.[2] These application notes provide detailed protocols for key in vitro experiments to characterize the activity of this compound, including determination of minimum inhibitory concentration (MIC), assessment of outer membrane permeability, and evaluation of synergistic effects with other antibiotics.

Mechanism of Action: Inhibition of LolA

This compound targets and inhibits the function of LolA, a critical component of the lipoprotein transport system in Gram-negative bacteria.[1] The Lol pathway is responsible for the transport of lipoproteins from the inner membrane to the outer membrane. By inhibiting LolA, this compound disrupts this essential process, leading to a compromised outer membrane.

MAC13243_Mechanism_of_Action cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane This compound This compound LolA LolA (Chaperone) This compound->LolA Inhibits LolA_Lipoprotein LolA-Lipoprotein Complex LolA->LolA_Lipoprotein Binds Lipoprotein Lipoprotein Lipoprotein->LolA_Lipoprotein Outer_Membrane Outer Membrane (OM) LolA_Lipoprotein->Outer_Membrane Trafficking (Blocked by this compound)

Caption: Mechanism of action of this compound.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria
Bacterial SpeciesStrainGrowth MediumMIC (µg/mL)Reference
Escherichia coliMC4100M9 Minimal Medium256[3]
Escherichia coliMC4100LB Broth8-256[1]
Escherichia coliClinical Isolates (Donor 1)-4-8[4]
Escherichia coliClinical Isolates (Donor 2)-256[4]
Pseudomonas aeruginosaClinical Isolates (12 of 16)-16
Pseudomonas aeruginosaClinical Isolates (4 of 16)-≥128[5]
Table 2: Synergistic Activity of this compound with Large-Scaffold Antibiotics against E. coli MC4100
AntibioticMIC alone (µg/mL)MIC in combination with this compoundFractional Inhibitory Concentration Index (FICI)InterpretationReference
Erythromycin256-≤ 0.5Synergy[1][3]
Novobiocin1024-≤ 0.5Synergy[1]
Vancomycin128-> 0.5No Synergy[1]
Rifampicin8-> 0.5No Synergy[1]

Note: FICI is calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI of ≤ 0.5 is indicative of synergy.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of this compound against a reference E. coli strain using the broth microdilution method.

Materials:

  • Escherichia coli (e.g., MC4100 or ATCC 25922)

  • Mueller-Hinton Broth (MHB) or M9 Minimal Medium

  • This compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of E. coli into 5 mL of the chosen growth medium and incubate overnight at 37°C with shaking (200 rpm).

  • Inoculum Standardization: Dilute the overnight culture with fresh sterile medium to an optical density at 600 nm (OD600) of 0.0005.[1]

  • Serial Dilution of this compound: Prepare a two-fold serial dilution of this compound in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial suspension to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (bacteria with no drug) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours without shaking.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that inhibits visible growth of the bacteria (or reduces growth by more than 90% as measured by OD600).[3]

MIC_Determination_Workflow start Start culture Overnight bacterial culture start->culture standardize Standardize inoculum (OD600 = 0.0005) culture->standardize serial_dilution Prepare 2-fold serial dilutions of this compound in 96-well plate standardize->serial_dilution inoculate Inoculate wells with standardized bacteria serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Read results (visual or OD600) incubate->read end Determine MIC read->end NPN_Uptake_Assay_Workflow start Start culture Grow E. coli to mid-log phase start->culture prepare Prepare cell suspension culture->prepare setup Add cell suspension to 96-well plate prepare->setup treat Add this compound (and controls) setup->treat add_npn Add NPN to all wells treat->add_npn measure Measure fluorescence (Ex: 350nm, Em: 420nm) add_npn->measure end Analyze data measure->end Checkerboard_Assay_Logic cluster_plate 96-Well Plate A Drug A Dilutions (x-axis) Matrix Combination Matrix A->Matrix B Drug B Dilutions (y-axis) B->Matrix Inoculate Inoculate with bacteria Matrix->Inoculate Incubate Incubate Inoculate->Incubate Read_MICs Determine MICs for each drug alone and in combination Incubate->Read_MICs Calculate_FICI Calculate FICI Read_MICs->Calculate_FICI Interpret Interpret Synergy, Additivity, or Antagonism Calculate_FICI->Interpret

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of MAC13243 for Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of MAC13243 against Escherichia coli. The protocols outlined below are based on established methodologies and published research findings.

Introduction

This compound is a novel antibacterial compound that targets the lipoprotein trafficking pathway in Gram-negative bacteria.[1][2][3] It functions by inhibiting the periplasmic chaperone protein LolA, which is essential for transporting lipoproteins from the inner membrane to the outer membrane.[1][2][3][4] This disruption of the outer membrane integrity can lead to increased permeability and potentiation of the activity of other antibiotics.[2][3][4] Accurate determination of the MIC of this compound is a critical step in assessing its antibacterial efficacy and for further drug development.

Data Presentation

The MIC of this compound for E. coli can vary depending on the specific strain and the growth medium used. Below is a summary of reported MIC values from the literature.

E. coli StrainGrowth MediumMIC (µg/mL)Reference
MC4100M9 Media256[5][6]
Not SpecifiedNot Specified16[7]
Donor 1 IsolatesNot Specified4 - 8[7]
Donor 2 Isolates (Resistant)Not Specified256[7]

Experimental Protocols

The following is a detailed protocol for determining the MIC of this compound against E. coli using the broth microdilution method, which is a standard and widely accepted technique.[8][9]

Materials
  • This compound stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO)

  • E. coli strain of interest (e.g., ATCC 25922 as a quality control strain)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or M9 minimal media

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile tubes for dilution

  • Pipettes and sterile tips

  • Incubator (37°C)

Protocol
  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few isolated colonies of E. coli and inoculate into a tube containing 5 mL of CAMHB.

    • Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland standard, or an OD600 of 0.08-0.13).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Perform a serial two-fold dilution of the this compound stock solution in the appropriate growth medium (CAMHB or M9) in a separate 96-well plate or in tubes. The concentration range should be chosen to bracket the expected MIC. For example, starting from 512 µg/mL down to 0.5 µg/mL.

    • Include a growth control well (no this compound) and a sterility control well (no bacteria).

  • Inoculation of Microtiter Plate:

    • Transfer 50 µL of each this compound dilution to the corresponding wells of a new 96-well microtiter plate.

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

    • Optionally, the optical density at 600 nm (OD600) can be measured using a microplate reader to quantify bacterial growth.

Visualization

Signaling Pathway: this compound Inhibition of Lipoprotein Trafficking

Lol_Pathway_Inhibition cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane IM LolCDE LolCDE Complex LolA LolA LolCDE->LolA Transfer Lipoprotein_IM Lipoprotein Lipoprotein_IM->LolCDE Recognition & Extraction Periplasm LolB LolB LolA->LolB Transport This compound This compound This compound->LolA Inhibition OM Lipoprotein_OM Lipoprotein LolB->Lipoprotein_OM Insertion

Caption: Inhibition of the LolA-mediated lipoprotein trafficking pathway by this compound.

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow A Prepare E. coli Inoculum (5 x 10^5 CFU/mL) C Inoculate Plate with E. coli Suspension A->C B Serial Dilution of this compound in 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Read Results: Visual Inspection or OD600 D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for determining the MIC of this compound using the broth microdilution method.

References

Application Notes and Protocols: MAC13243 in Combination with Large-Scaffold Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. A key defense mechanism of these bacteria is their impermeable outer membrane, which prevents many large-scaffold antibiotics from reaching their intracellular targets. MAC13243 is a novel antibacterial agent that offers a promising strategy to overcome this resistance. It acts as an inhibitor of the LolA protein, a critical chaperone in the lipoprotein trafficking pathway responsible for maintaining the integrity of the outer membrane in Gram-negative bacteria.[1][2] By inhibiting LolA, this compound disrupts the outer membrane, increasing its permeability to large molecules.[3][4] This potentiates the activity of several large-scaffold antibiotics that are otherwise ineffective against these pathogens.[5][6]

These application notes provide a comprehensive overview of the synergistic use of this compound with large-scaffold antibiotics, including quantitative data from synergy studies and detailed protocols for key experimental procedures.

Data Presentation

The synergistic activity of this compound with various large-scaffold antibiotics has been quantified using the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 indicates synergy.

Table 1: Synergistic Activity of this compound with Large-Scaffold Antibiotics against E. coli MC4100

AntibioticMIC Alone (µg/mL)MIC in Combination with this compound (µg/mL)This compound MIC Alone (µg/mL)This compound MIC in Combination (µg/mL)FICI
Vancomycin12832256640.5
Rifampicin81256640.375
Erythromycin25664256640.5
Novobiocin1024128256640.375

Data sourced from Muheim et al. (2017)[5][6]

Experimental Protocols

Checkerboard Assay for Synergy Testing

This protocol details the checkerboard method to determine the synergistic interaction between this compound and a large-scaffold antibiotic.[7][8]

Materials:

  • 96-well microtiter plates

  • Bacterial strain (e.g., E. coli MC4100)

  • Mueller-Hinton broth (MHB) or other appropriate growth medium

  • This compound stock solution

  • Large-scaffold antibiotic stock solution (e.g., vancomycin)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Antibiotic Dilutions:

    • Along the x-axis of the 96-well plate, prepare serial two-fold dilutions of the large-scaffold antibiotic in MHB.

    • Along the y-axis, prepare serial two-fold dilutions of this compound in MHB.

    • The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in MHB.

    • Dilute the overnight culture to achieve a final concentration of 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well of the plate.

    • The final volume in each well will be 100 µL.

    • Include a growth control (no antibiotics) and sterility controls (no bacteria).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination by visual inspection of turbidity or by measuring the optical density (OD600) using a microplate reader. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the FICI value:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive or indifference

      • FICI > 4: Antagonism

N-Phenyl-1-naphthylamine (NPN) Uptake Assay for Outer Membrane Permeability

This assay measures the integrity of the bacterial outer membrane. NPN is a fluorescent probe that is excluded by an intact outer membrane but fluoresces upon entering a permeabilized membrane and binding to phospholipids.[9]

Materials:

  • Bacterial strain (e.g., E. coli MC4100)

  • M9 minimal media

  • This compound

  • N-Phenyl-1-naphthylamine (NPN) stock solution (in acetone)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Grow the bacterial culture in M9 media to the mid-logarithmic phase (OD600 ≈ 0.5).

    • Harvest the cells by centrifugation and wash with an appropriate buffer (e.g., PBS).

    • Resuspend the cells in the same buffer to an OD600 of 0.5.

  • Assay:

    • Add the bacterial suspension to the wells of a black, clear-bottom 96-well plate.

    • Add varying concentrations of this compound to the wells. Include a solvent control (e.g., DMSO).

    • Add NPN to a final concentration of 10 µM.

  • Measurement:

    • Immediately measure the fluorescence using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.

    • Monitor the fluorescence over time. An increase in fluorescence indicates increased outer membrane permeability.

Visualizations

Signaling Pathway

Lol_Pathway cluster_IM Inner Membrane cluster_P Periplasm cluster_OM Outer Membrane LolCDE LolCDE Complex LolA LolA LolCDE->LolA Transfer Lipoprotein_IM Lipoprotein Lipoprotein_IM->LolCDE ATP-dependent release LolB LolB LolA->LolB Trafficking This compound This compound This compound->LolA Inhibition Lipoprotein_OM Lipoprotein LolB->Lipoprotein_OM Insertion

Caption: this compound inhibits the LolA-mediated lipoprotein trafficking pathway.

Experimental Workflow

Checkerboard_Workflow A Prepare Serial Dilutions of this compound (Drug A) C Dispense into 96-well Plate (Checkerboard Pattern) A->C B Prepare Serial Dilutions of Large-Scaffold Antibiotic (Drug B) B->C E Inoculate Plate C->E D Prepare Bacterial Inoculum (5x10^5 CFU/mL) D->E F Incubate at 37°C for 18-24h E->F G Determine MICs (Visual or OD600) F->G H Calculate FICI G->H I Interpret Synergy H->I

Caption: Workflow for the checkerboard synergy assay.

Logical Relationship

Synergistic_Action This compound This compound LolA LolA Inhibition This compound->LolA OM_Permeability Increased Outer Membrane Permeability LolA->OM_Permeability Ab_Uptake Increased Antibiotic Uptake OM_Permeability->Ab_Uptake Large_Scaffold_Ab Large-Scaffold Antibiotic Large_Scaffold_Ab->Ab_Uptake Bacterial_Death Synergistic Bacterial Death Ab_Uptake->Bacterial_Death

Caption: Synergistic mechanism of this compound and large-scaffold antibiotics.

References

Application Notes and Protocols for MAC13243 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MAC13243 is a potent antibacterial agent with selectivity for Gram-negative bacteria.[1][2] It functions as an inhibitor of the bacterial lipoprotein targeting chaperone, LolA, a key component in the transport of lipoproteins from the inner to the outer membrane.[1][2][3][4] This inhibition disrupts the integrity of the outer membrane, making this compound a valuable tool for research into bacterial cell wall biogenesis and a promising lead for the development of new antibiotics against multidrug-resistant pathogens.[3][5] Proper preparation of a stock solution is the first critical step for ensuring reproducible and accurate experimental results. These notes provide detailed protocols for the solubilization and storage of this compound.

Data Presentation

The physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Weight 442.40 g/mol [1]
Formula C₂₀H₂₅Cl₂N₃O₂S[1]
CAS Number 1071638-38-4[1]
Appearance Solid[1][2]
Color White to off-white[1]
In Vitro Solubility 50 mg/mL (113.02 mM) in DMSO[1]
Storage (Solid) 4°C, sealed, away from moisture[1]
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month (sealed, away from moisture)[1]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 50 mg/mL (113.02 mM) stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound solid powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Workflow Diagram:

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start: Wear appropriate PPE weigh 1. Accurately weigh this compound powder start->weigh add_solvent 2. Add appropriate volume of fresh DMSO weigh->add_solvent vortex 3. Vortex vigorously add_solvent->vortex ultrasonicate 4. Sonicate in a water bath to aid dissolution vortex->ultrasonicate check 5. Visually inspect for complete dissolution ultrasonicate->check check->ultrasonicate If precipitate remains aliquot 6. Aliquot into single-use tubes check->aliquot If clear store 7. Store at -80°C for long-term use aliquot->store finish End: Stock solution ready store->finish

Caption: Workflow for preparing this compound stock solution.

Procedure:

  • Preparation : Before starting, ensure all equipment is clean and dry. It is crucial to use high-quality, anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the compound.[1]

  • Weighing : Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 50 mg/mL solution, weigh 50 mg of the compound.

  • Solvent Addition : Add the calculated volume of DMSO to the tube containing the this compound powder.

  • Dissolution :

    • Vortex the tube vigorously for 1-2 minutes.

    • If the solid does not fully dissolve, place the tube in a bath sonicator.[1] Sonicate for 5-10 minute intervals until the solution is clear. If precipitation occurs, gentle warming can also be applied.[1]

    • Visually inspect the solution against a light source to ensure no undissolved particulates remain.

  • Aliquoting and Storage :

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This practice is critical to prevent degradation from repeated freeze-thaw cycles.

    • For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is sufficient.[1] Ensure tubes are tightly sealed to keep them away from moisture.[1]

Safety Precautions:

  • This compound is an antibacterial agent. Handle with appropriate care.

  • Perform all weighing and handling steps in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses, at all times.

Mechanism of Action: Inhibition of the Lol Pathway

This compound targets the Lol (Localization of lipoproteins) pathway, which is essential for the viability of most Gram-negative bacteria. The pathway is responsible for trafficking lipoproteins from the inner membrane to the outer membrane. This compound specifically inhibits LolA, the periplasmic chaperone protein that ferries lipoproteins across the periplasm.[3][4] By inhibiting LolA, this compound disrupts the assembly of the outer membrane, leading to increased membrane permeability and eventual cell death.[5]

Signaling Pathway Diagram:

G cluster_OM Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner Membrane LolB LolB Lipoprotein_OM Outer Membrane Lipoprotein LolB->Lipoprotein_OM 4. Insertion into OM LolA LolA Lipoprotein_LolA Lipoprotein-LolA Complex This compound This compound This compound->LolA Inhibition Lipoprotein_LolA->LolB 3. Trafficking LolCDE LolCDE Complex LolCDE->LolA 2. Transfer to LolA Lipoprotein_IM Inner Membrane Lipoprotein Lipoprotein_IM->LolCDE 1. Extraction

Caption: this compound inhibits the bacterial LolA protein.

References

Application Notes and Protocols for MAC13243 Assay in M9 Minimal Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAC13243 is a novel antibacterial agent with selective activity against Gram-negative bacteria.[1] Its unique mechanism of action involves the inhibition of the periplasmic chaperone protein LolA, a critical component of the lipoprotein transport machinery responsible for trafficking lipoproteins from the inner to the outer membrane.[2][3][4] By disrupting this essential pathway, this compound compromises the integrity of the outer membrane, leading to increased permeability and enhanced susceptibility to other antibiotics.[3][5] This document provides detailed application notes and protocols for utilizing this compound in assays with M9 minimal media, a common growth medium for microbiological studies.

Mechanism of Action

This compound specifically targets LolA, a periplasmic chaperone protein in Gram-negative bacteria. The Lol (lipoprotein localization) system is responsible for the transport and localization of lipoproteins to the outer membrane. Inhibition of LolA by this compound disrupts this pathway, leading to a cascade of events that ultimately compromises the bacterial outer membrane.[2][4][6]

MAC13243_Mechanism cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane This compound This compound LolA LolA This compound->LolA Inhibits LolB LolB (Outer Membrane) LolA->LolB Transfers to Outer_Membrane Compromised Outer Membrane Integrity LolA->Outer_Membrane Leads to Lipoprotein Lipoprotein Lipoprotein->LolA Binds to LolCDE LolCDE (Inner Membrane) LolCDE->Lipoprotein Extracts from Inner Membrane LolB->Outer_Membrane Incorrect Localization

Figure 1: Mechanism of action of this compound.

Data Presentation

The antibacterial activity of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) in M9 minimal media. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Organism Medium MIC (µg/mL) Reference
Escherichia coli MC4100M9 Minimal Media256[5][7][8]
Pseudomonas aeruginosa PA01Not Specified4[9]

Note: MIC values can vary depending on the bacterial strain and specific experimental conditions. It has been noted that the MIC of this compound can range from 8 to 256 µg/mL depending on whether cells are grown in LB or M9 minimal media.[5][8]

Experimental Protocols

Preparation of M9 Minimal Media

M9 minimal medium is a buffered minimal medium that can be supplemented with a carbon source and other required nutrients.[10][11]

Materials:

  • 5x M9 Salts Solution

  • Sterile deionized water

  • 20% Glucose solution (sterile)

  • 1 M MgSO₄ solution (sterile)

  • 1 M CaCl₂ solution (sterile)

  • Amino acids and vitamins (if required)

Protocol for 1 L of M9 Minimal Media:

  • To 790 mL of sterile deionized water, add 200 mL of 5x M9 salts solution.

  • Add 2 mL of 1 M MgSO₄ solution.

  • Add 100 µL of 1 M CaCl₂ solution.

  • Add 20 mL of 20% glucose solution as the carbon source.

  • (Optional) Add sterile amino acid and vitamin solutions as required by the specific bacterial strain.

  • Adjust the final volume to 1 L with sterile deionized water.

5x M9 Salts Solution (1 L):

  • 64 g Na₂HPO₄·7H₂O

  • 15 g KH₂PO₄

  • 2.5 g NaCl

  • 5.0 g NH₄Cl

  • Dissolve in deionized water to a final volume of 1 L and autoclave.

Minimum Inhibitory Concentration (MIC) Assay in M9 Minimal Media

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • M9 minimal media

  • Overnight culture of the test organism (e.g., E. coli MC4100) grown in M9 minimal media

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Incubator

Protocol:

  • Prepare a serial dilution of this compound in M9 minimal media in a 96-well plate. The final volume in each well should be 100 µL.

  • Dilute the overnight bacterial culture in fresh M9 minimal media to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 100 µL of the diluted bacterial culture to each well of the 96-well plate, bringing the total volume to 200 µL.

  • Include a positive control (bacteria in media without this compound) and a negative control (media only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.

MIC_Assay_Workflow A Prepare serial dilutions of This compound in 96-well plate C Add bacterial suspension to wells A->C B Dilute overnight bacterial culture in M9 minimal media B->C D Incubate at 37°C for 18-24 hours C->D E Read results and determine MIC D->E

Figure 2: Workflow for MIC determination.
Outer Membrane Permeability Assay (NPN Uptake Assay)

This assay measures the uptake of the fluorescent probe 1-N-phenylnaphthylamine (NPN) to assess the integrity of the bacterial outer membrane. Increased NPN fluorescence indicates a compromised outer membrane.[7]

Materials:

  • E. coli cells grown in M9 media

  • This compound

  • 1-N-phenylnaphthylamine (NPN) stock solution

  • Fluorometer or plate reader with fluorescence capabilities

Protocol:

  • Grow E. coli MC4100 in M9 media to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash them with an appropriate buffer (e.g., PBS).

  • Resuspend the cells in the same buffer to a specific optical density (e.g., OD₆₀₀ of 0.5).

  • Expose the cells to different sub-inhibitory concentrations of this compound.

  • Add NPN to the cell suspension to a final concentration of 10 µM.

  • Monitor the increase in fluorescence over time using a fluorometer (Excitation: 350 nm, Emission: 420 nm). An increase in fluorescence indicates increased outer membrane permeability.[7]

NPN_Uptake_Assay_Workflow A Grow and prepare E. coli cells in M9 media B Expose cells to sub-inhibitory concentrations of this compound A->B C Add NPN fluorescent probe B->C D Measure fluorescence intensity C->D E Analyze data to determine outer membrane permeability D->E

Figure 3: Workflow for NPN uptake assay.

Concluding Remarks

This compound represents a promising antibacterial lead with a novel mechanism of action targeting the lipoprotein transport pathway in Gram-negative bacteria. The protocols outlined in this document provide a framework for researchers to investigate the activity of this compound in M9 minimal media. These assays are crucial for understanding its potency, mechanism, and potential for synergistic interactions with other antibiotics, thereby aiding in the development of new therapeutic strategies against multidrug-resistant Gram-negative pathogens.

References

Application Notes and Protocols for Studying MAC13243 Synergy with Other Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAC13243 is an experimental antibacterial agent that demonstrates selective activity against Gram-negative bacteria.[1][2] Its unique mechanism of action, the inhibition of the LolA protein, disrupts the transport of lipoproteins to the outer membrane.[1][2] This interference compromises the integrity of the outer membrane, leading to increased permeability.[3][4] This heightened permeability presents a strategic opportunity for synergistic combination therapies, potentially revitalizing the efficacy of antibiotics that are typically ineffective against Gram-negative pathogens due to their inability to penetrate the outer membrane.[3][4]

These application notes provide a comprehensive guide to studying the synergistic potential of this compound with other antimicrobial agents. Detailed protocols for in vitro synergy testing are outlined, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.

Mechanism of Action and Rationale for Synergy

This compound targets LolA, a periplasmic chaperone protein essential for the localization of lipoproteins (Lol) pathway in Gram-negative bacteria.[1][2][5] The Lol pathway is responsible for transporting lipoproteins from the inner membrane to the outer membrane, where they play crucial roles in maintaining structural integrity and function.[5][6][7] By inhibiting LolA, this compound prevents the proper localization of these lipoproteins, leading to defects in the outer membrane structure.[3][4] This disruption increases the permeability of the outer membrane to external compounds, including other antibiotics that would otherwise be excluded.[3][4]

The synergistic potential of this compound is most pronounced with large-scaffold antibiotics, which typically exhibit poor penetration of the Gram-negative outer membrane.[3][4] By creating "pores" in this barrier, this compound can facilitate the entry of these antibiotics to their intracellular targets, thereby enhancing their antibacterial activity.

Quantitative Data on this compound Synergy

The following table summarizes the synergistic effects observed when this compound is combined with various large-scaffold antibiotics against Escherichia coli. The data is presented as the Fractional Inhibitory Concentration Index (FICI), a standard measure of drug interaction. An FICI of ≤ 0.5 is indicative of synergy.

Combination DrugBacterial StrainThis compound MIC (µg/mL)Combination Drug MIC (µg/mL)FICIReference
VancomycinE. coli MC4100256>1024≤ 0.5[5]
RifampicinE. coli MC410025616≤ 0.5[5]
ErythromycinE. coli MC4100256128≤ 0.5[5]
NovobiocinE. coli MC4100256512≤ 0.5[5]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the MIC of this compound and partner antibiotics individually against the target Gram-negative bacterial strain.

Materials:

  • This compound

  • Partner antibiotic

  • Gram-negative bacterial strain (e.g., E. coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum by suspending colonies from an overnight culture in MHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension 1:100 in MHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.

  • Prepare serial two-fold dilutions of this compound and the partner antibiotic in MHB in separate 96-well plates. The concentration range should span above and below the expected MIC.

  • Inoculate each well (except for sterility controls) with 50 µL of the diluted bacterial suspension, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control well (bacteria in MHB without any drug) and a sterility control well (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the drug that completely inhibits visible growth.

Protocol 2: Checkerboard Assay for Synergy Testing

Objective: To evaluate the synergistic interaction between this compound and a partner antibiotic using the checkerboard microdilution method.

Materials:

  • Stock solutions of this compound and partner antibiotic at known concentrations

  • Gram-negative bacterial strain

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Multichannel pipette

Procedure:

  • Prepare a bacterial inoculum as described in the MIC determination protocol.

  • In a 96-well plate, create a two-dimensional array of drug concentrations. Serially dilute this compound horizontally (e.g., across columns 1-10) and the partner antibiotic vertically (e.g., down rows A-G).

  • Column 11 can be used for the MIC determination of the partner antibiotic alone, and row H can be used for the MIC determination of this compound alone.

  • Column 12 should contain a growth control (bacteria in MHB) and a sterility control (MHB only).

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubate the plate at 37°C for 18-24 hours.

  • Read the plate visually or using a microplate reader to determine the MIC of each drug alone and in combination.

Protocol 3: Calculation of the Fractional Inhibitory Concentration Index (FICI)

Objective: To quantify the degree of synergy from the checkerboard assay results.

Calculation: The FICI is calculated for each well that shows no visible growth using the following formula:

FICI = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Interpretation of FICI values:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Visualizations

Signaling Pathway

Lol_Pathway_Inhibition cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane cluster_StressResponse Stress Response LolCDE LolCDE Complex LolA LolA LolCDE->LolA Transfer to LolA Lipoprotein_IM Lipoprotein Lipoprotein_IM->LolCDE Release from IM NlpE NlpE Lipoprotein_IM->NlpE Accumulation of mislocalized lipoproteins LolB LolB LolA->LolB Transport to OM OM_Integrity Outer Membrane Integrity Disrupted LolA->OM_Integrity Leads to This compound This compound This compound->LolA Inhibition Lipoprotein_OM Lipoprotein LolB->Lipoprotein_OM Insertion into OM Cpx_Pathway Cpx Two-Component System Activation NlpE->Cpx_Pathway Activates

Caption: Inhibition of LolA by this compound disrupts lipoprotein transport, leading to compromised outer membrane integrity and activation of the Cpx stress response pathway.

Experimental Workflow

Synergy_Workflow prep Prepare Bacterial Inoculum (0.5 McFarland) mic Determine MIC of This compound & Partner Drug prep->mic checkerboard Perform Checkerboard Assay prep->checkerboard mic->checkerboard incubation Incubate at 37°C for 18-24h checkerboard->incubation read Read Results (Visual or Spectrophotometer) incubation->read fici Calculate FICI read->fici interpretation Interpret Results: Synergy, Additive, or Antagonism fici->interpretation

Caption: A streamlined workflow for assessing the synergistic activity of this compound with other antimicrobial agents.

Conclusion

The unique mechanism of this compound, which increases the permeability of the Gram-negative outer membrane, makes it a promising candidate for combination therapies. The protocols and guidelines presented here offer a robust framework for researchers to explore and quantify the synergistic potential of this compound with a wide range of antibiotics. Such studies are crucial for the development of novel therapeutic strategies to combat multidrug-resistant Gram-negative infections.

References

Application Notes and Protocols for Increasing E. coli Permeability with MAC13243

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The outer membrane of Gram-negative bacteria, such as Escherichia coli, presents a formidable permeability barrier, significantly hampering the efficacy of many antibiotics. This document provides detailed application notes and protocols on the use of MAC13243, a small molecule inhibitor of the periplasmic chaperone LolA, to increase the permeability of the E. coli outer membrane.[1][2][3][4][5] By disrupting the normal trafficking of lipoproteins, this compound compromises the integrity of the outer membrane, thereby sensitizing the bacteria to a range of large-scaffold antibiotics.[1][6] The following sections detail the mechanism of action, provide quantitative data on its potentiation effects, and offer step-by-step protocols for key experimental procedures.

Introduction

The intrinsic resistance of Gram-negative bacteria to many antibiotics is largely attributed to their complex cell envelope, particularly the asymmetric outer membrane, which is rich in lipopolysaccharides (LPS).[6][7] This membrane effectively prevents the entry of large and hydrophobic molecules, including numerous clinically important antibiotics. A promising strategy to overcome this resistance is to identify and utilize compounds that disrupt the outer membrane's integrity, thus increasing its permeability.

This compound has been identified as such a compound. It acts by inhibiting LolA, a crucial periplasmic chaperone protein responsible for transporting lipoproteins from the inner membrane to the outer membrane.[1][2][3][4][5] The inhibition of this essential pathway leads to a disordered outer membrane, rendering the bacteria more susceptible to antibiotics that are typically excluded.[1][6]

Mechanism of Action

The localization of lipoproteins (Lol) pathway is essential for the biogenesis of the outer membrane in E. coli. Lipoproteins are synthesized in the cytoplasm and are then translocated across the inner membrane. In the periplasm, the chaperone protein LolA binds to these lipoproteins and shuttles them to the outer membrane, where they are anchored by the LolB receptor.

This compound directly inhibits the function of LolA.[8][9] By doing so, it prevents the proper localization of lipoproteins to the outer membrane. This disruption of lipoprotein trafficking is thought to create instability and disorganization within the outer membrane, leading to increased permeability. This allows molecules that are normally excluded, such as the fluorescent probe 1-N-phenylnaphthylamine (NPN) and large-scaffold antibiotics, to penetrate the cell.[1][4]

MAC13243_Mechanism_of_Action cluster_periplasm Periplasm cluster_om Outer Membrane LolA LolA Lipoprotein_LolA Lipoprotein-LolA Complex LolA->Lipoprotein_LolA Forms LolA->Lipoprotein_LolA Disrupted_Complex Disrupted Transport Lipoprotein_LolA->Disrupted_Complex Lipoprotein_LolA->Disrupted_Complex LolB_OM LolB Lipoprotein_LolA->LolB_OM Transports to Lipoprotein_LolA->LolB_OM This compound This compound This compound->LolA Inhibits This compound->LolA This compound->Lipoprotein_LolA Disrupts This compound->Lipoprotein_LolA Increased_Permeability Increased Permeability Disrupted_Complex->Increased_Permeability Leads to Disrupted_Complex->Increased_Permeability Lipoprotein_IM Lipoprotein Lipoprotein_IM->LolA Binds Lipoprotein_IM->LolA Anchored_Lipoprotein Anchored Lipoprotein LolB_OM->Anchored_Lipoprotein LolB_OM->Anchored_Lipoprotein

Mechanism of this compound Action in E. coli.

Data Presentation

The use of sub-inhibitory concentrations of this compound has been shown to potentiate the activity of several large-scaffold antibiotics against E. coli. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound and various antibiotics, as well as the potentiation effect of this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) in M9 Media

CompoundMIC (µg/mL)
This compound256
Vancomycin128
Rifampicin8
Erythromycin256
Novobiocin1024

Table 2: Minimum Inhibitory Concentrations (MICs) in LB Media

CompoundMIC (µg/mL)
Vancomycin512
Rifampicin16
Erythromycin256
Novobiocin64

Table 3: Antibiotic Potentiation by 10 µM this compound

AntibioticMIC without this compound (µg/mL)MIC with 10 µM this compound (µg/mL)Fold Reduction in MIC
Vancomycin128Significantly Lowered>8
Rifampicin8Significantly Lowered>8
Erythromycin256Significantly Lowered>8
Novobiocin1024Significantly Lowered>8

Note: The exact MIC values with this compound can be determined using the checkerboard assay protocol below. The fold reduction is an approximation based on graphical data from published studies.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on E. coli permeability and antibiotic susceptibility.

Experimental_Workflow start Start mic_determination Determine MIC of This compound & Antibiotics start->mic_determination npn_assay NPN Uptake Assay for Outer Membrane Permeability mic_determination->npn_assay checkerboard_assay Checkerboard Assay for Antibiotic Synergy mic_determination->checkerboard_assay data_analysis Data Analysis & Interpretation npn_assay->data_analysis checkerboard_assay->data_analysis end End data_analysis->end

General Experimental Workflow.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound and antibiotics against E. coli.

Materials:

  • E. coli strain (e.g., MC4100)

  • Mueller-Hinton Broth (MHB) or M9 minimal media

  • This compound and antibiotic stock solutions

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of E. coli into 5 mL of MHB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh MHB to an optical density at 600 nm (OD600) of 0.08-0.1 (approximately 1-2 x 108 CFU/mL).

    • Further dilute the culture to a final concentration of 5 x 105 CFU/mL.

  • Prepare Serial Dilutions:

    • In a 96-well plate, perform a two-fold serial dilution of this compound or the antibiotic in MHB. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control (bacteria in MHB without any compound) and a sterility control (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Protocol 2: NPN Uptake Assay for Outer Membrane Permeability

This assay measures the uptake of the fluorescent probe 1-N-phenylnaphthylamine (NPN) to assess outer membrane permeability.[4]

Materials:

  • E. coli strain

  • M9 minimal media

  • HEPES buffer (5 mM, pH 7.2) with 5 mM glucose

  • NPN stock solution (in acetone or DMSO)

  • This compound stock solution

  • Fluorometer or plate reader with fluorescence capabilities (Excitation: 350 nm, Emission: 420 nm)

  • Black, clear-bottom 96-well plates

Procedure:

  • Prepare Bacterial Culture:

    • Grow E. coli in M9 media to mid-log phase (OD600 of ~0.5).[4]

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet twice with HEPES buffer.

    • Resuspend the cells in HEPES buffer to an OD600 of 0.5.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of the cell suspension to each well.

    • Add NPN to a final concentration of 10 µM.

    • Add varying concentrations of this compound to the wells. Include a no-drug control.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence at an excitation wavelength of 350 nm and an emission wavelength of 420 nm.[10]

    • Monitor the fluorescence over time (e.g., every minute for 15-30 minutes).

  • Data Analysis:

    • An increase in fluorescence intensity compared to the no-drug control indicates an increase in outer membrane permeability.

Protocol 3: Checkerboard Assay for Antibiotic Synergy

This assay is used to determine the synergistic effect of this compound in combination with an antibiotic.

Materials:

  • E. coli strain

  • MHB or M9 media

  • This compound and antibiotic stock solutions

  • Sterile 96-well microtiter plates

  • Incubator (37°C)

Procedure:

  • Prepare Drug Dilutions:

    • In a 96-well plate, prepare serial two-fold dilutions of the antibiotic along the x-axis and serial two-fold dilutions of this compound along the y-axis.

    • This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculation:

    • Prepare the bacterial inoculum as described in the MIC protocol (final concentration of 5 x 105 CFU/mL).

    • Inoculate each well of the checkerboard plate with the bacterial suspension.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis and FICI Calculation:

    • Determine the MIC of each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the FICI values as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

Conclusion

This compound is a valuable research tool for studying the outer membrane of E. coli and for exploring strategies to overcome antibiotic resistance. By inhibiting the LolA-mediated lipoprotein trafficking pathway, this compound effectively increases the permeability of the outer membrane, thereby potentiating the activity of large-scaffold antibiotics. The protocols provided herein offer a framework for researchers to investigate and utilize this compound in their own studies. Further research into the optimization of this compound and similar molecules may pave the way for novel adjunctive therapies to combat multidrug-resistant Gram-negative infections.

References

laboratory application of MAC13243 on clinical isolates

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols: MAC13243

Topic: Laboratory Application of this compound on Clinical Isolates Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel small molecule antibacterial agent with potent and selective activity against Gram-negative bacteria.[1] It was identified through chemical genomics in Escherichia coli and represents a new chemical class with a unique mechanism of action.[2] This compound has demonstrated promising activity against multidrug-resistant clinical isolates, such as Pseudomonas aeruginosa, making it a valuable tool for antimicrobial research and a potential lead for drug development.[2][3] These notes provide an overview of its mechanism, activity on clinical isolates, and detailed protocols for its laboratory application.

Mechanism of Action

This compound functions by inhibiting the LolA protein, a periplasmic chaperone essential for the transport and localization of lipoproteins from the inner membrane to the outer membrane in Gram-negative bacteria.[2][4] The Lol (Localization of lipoproteins) system is critical for maintaining the integrity of the outer membrane. By binding to LolA, this compound disrupts this transport pathway.[5] This inhibition leads to a compromised outer membrane, increasing its permeability to external agents.[4][6][7] At sub-lethal concentrations, this permeabilizing effect can render bacteria more susceptible to large-scaffold antibiotics that are normally excluded by the outer membrane.[6][8]

MAC13243_Mechanism_of_Action cluster_IM Inner Membrane cluster_OM Outer Membrane IM Inner Membrane LolCDE LolCDE Complex Lipoprotein_IM Lipoprotein LolCDE->Lipoprotein_IM LolA LolA Chaperone Lipoprotein_IM->LolA Transport Lipoprotein_LolA Lipoprotein LolA->Lipoprotein_LolA This compound This compound This compound->LolA Inhibition LolB LolB Receptor Lipoprotein_LolA->LolB Trafficking OM Outer Membrane Lipoprotein_OM Lipoprotein LolB->Lipoprotein_OM

Caption: Mechanism of this compound targeting the LolA-mediated lipoprotein pathway.

Summary of Quantitative Data

The following tables summarize the known binding affinity and antibacterial activity of this compound against various Gram-negative bacteria.

Table 1: Binding Affinity

Target Protein Dissociation Constant (Kd) Organism

| LolA | 7.5 µM | Escherichia coli |

Data sourced from references[5][9].

Table 2: Minimum Inhibitory Concentrations (MICs)

Organism Strain MIC Notes
P. aeruginosa PA01 4 µg/mL Reference strain.[9]
P. aeruginosa 12 Clinical Isolates 16 µg/mL Effective against most MDR isolates tested.[3]
P. aeruginosa 4 Clinical Isolates ≥ 128 µg/mL Higher resistance observed in a few isolates.[3]
E. coli MC4100 256 µg/mL Laboratory strain.[6][8]
E. coli Clinical Isolates (Donor 1) 4-8 mg/L Isolated from human fecal samples.[10]
E. coli Clinical Isolates (Donor 2) 256 mg/L Shows high variability in susceptibility.[10]

| Gram-positive bacteria | (Not specified) | > 1024 µg/mL | Demonstrates Gram-negative selectivity.[3] |

Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of this compound's MIC using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[11]

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO).[1]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to 5 x 105 CFU/mL.

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Negative controls (broth only, and broth with DMSO).

Procedure:

  • Prepare a serial two-fold dilution of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL. Concentrations typically range from 0.25 to 512 µg/mL.

  • Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Include a positive control (bacteria with a known antibiotic) and negative controls (wells with sterile broth only and wells with broth and the highest concentration of DMSO used).

  • Seal the plate and incubate at 37°C for 18-24 hours.[6]

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

MIC_Workflow start Start: Prepare Materials prep_dilutions Prepare 2-fold serial dilutions of this compound in 96-well plate (100 µL/well) start->prep_dilutions add_inoculum Add 100 µL of inoculum to each well prep_dilutions->add_inoculum prep_inoculum Standardize bacterial inoculum to 5 x 10^5 CFU/mL prep_inoculum->add_inoculum add_controls Prepare Positive & Negative Controls add_inoculum->add_controls incubate Incubate plate at 37°C for 18-24 hours add_controls->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic finish End read_mic->finish

Caption: Workflow for MIC determination via broth microdilution.

Protocol: NPN Uptake Assay for Outer Membrane Permeability

This assay measures the integrity of the bacterial outer membrane. The fluorescent dye 1-N-phenylnaphthylamine (NPN) is normally excluded by an intact outer membrane but fluoresces upon entering the periplasm and binding to the phospholipid layer.[6] Increased fluorescence indicates increased permeability.

Materials:

  • Overnight culture of the test strain (e.g., E. coli MC4100).

  • M9 minimal media.[6]

  • This compound solution (at a sub-inhibitory concentration, e.g., ½ MIC).

  • NPN stock solution (e.g., 500 µM in acetone).

  • 96-well black, clear-bottom microtiter plates.

  • Fluorometer (Excitation: 350 nm, Emission: 420 nm).

Procedure:

  • Dilute the overnight culture in fresh M9 medium to an OD600 of approximately 0.0005.[6]

  • Add 198 µL of the diluted culture to the wells of the microtiter plate.

  • Add 2 µL of this compound solution to the test wells and 2 µL of DMSO to control wells.

  • Incubate the plate at 37°C for a set period (e.g., 2-5 hours).

  • Add NPN to each well to a final concentration of 10 µM.

  • Immediately measure fluorescence using a fluorometer.

  • Monitor fluorescence over time. A significant increase in fluorescence in this compound-treated cells compared to the control indicates increased outer membrane permeability.[6][8]

NPN_Uptake_Workflow start Start: Prepare Materials prep_culture Dilute overnight bacterial culture in M9 media start->prep_culture plate_culture Dispense 198 µL of culture into 96-well plate prep_culture->plate_culture add_compound Add 2 µL this compound (test) or DMSO (control) plate_culture->add_compound incubate Incubate at 37°C add_compound->incubate add_npn Add NPN dye to a final concentration of 10 µM incubate->add_npn measure Immediately measure fluorescence (Ex: 350nm, Em: 420nm) add_npn->measure analyze Analyze data: Compare fluorescence vs. control measure->analyze finish End analyze->finish

Caption: Workflow for the NPN uptake assay to measure membrane permeability.

Protocol: Checkerboard Synergy Assay

This assay is used to determine if this compound acts synergistically with other antibiotics.[6]

Materials:

  • This compound and a second antibiotic of interest (e.g., Erythromycin, Novobiocin).[8]

  • Standardized bacterial inoculum (5 x 105 CFU/mL).

  • CAMHB or M9 media.

  • Sterile 96-well microtiter plates.

Procedure:

  • In a 96-well plate, prepare serial dilutions of this compound along the x-axis (e.g., columns 1-10).

  • Prepare serial dilutions of the second antibiotic along the y-axis (e.g., rows A-G).

  • This creates a matrix of wells with varying concentrations of both compounds.

  • Add the standardized bacterial inoculum to all wells.

  • Include controls for each drug alone, as well as a growth control (no drugs).

  • Incubate at 37°C for 18-24 hours.

  • Measure the OD600 of each well to determine growth inhibition.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination:

    • FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).

    • Interpretation: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates no interaction; FICI > 4 indicates antagonism.[6]

References

Troubleshooting & Optimization

MAC13243 Technical Support Center: Troubleshooting Solubility and Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing MAC13243, this technical support center provides essential information on solubility, stability, and best practices for experimental use. This compound is a Gram-negative selective antibacterial agent that functions as an inhibitor of the bacterial lipoprotein targeting chaperone, LolA.[1][2] Proper handling and dissolution are critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of this compound?

This compound inhibits the function of LolA, a periplasmic chaperone protein essential for trafficking lipoproteins to the outer membrane in Gram-negative bacteria.[1] This disruption of lipoprotein transport compromises the integrity of the outer membrane.

Is this compound stable in aqueous solutions?

No, this compound is unstable in aqueous solutions and undergoes hydrolysis of its central triazine ring. This degradation is pH-dependent, with a significantly shorter half-life in acidic conditions compared to neutral or basic conditions.

Does the degradation of this compound affect its antibacterial activity?

The degradation of this compound produces S-(4-chlorobenzyl)isothiourea, which is also a biologically active antibacterial compound.[3] This degradation product has been shown to inhibit the bacterial actin-like protein MreB.

Solubility of this compound

This compound is soluble in DMSO. However, its solubility in aqueous solutions is limited, and the compound's stability in these conditions must be considered.

Quantitative Solubility Data

SolventConcentrationMethodNotes
DMSO50 mg/mL (113.02 mM)Ultrasonic treatment may be needed.Use freshly opened, anhydrous DMSO as the compound is sensitive to moisture.[1]

In Vivo Formulations

For in vivo experiments, several formulations have been used to achieve a clear solution of at least 2.5 mg/mL. The saturation point in these mixtures has not been determined.[1]

ProtocolFormulationAchieved Concentration
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.65 mM)
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.65 mM)
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.65 mM)

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

  • Weigh out the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution from 1 mg of this compound (MW: 442.40 g/mol ), you would add 226.04 µL of DMSO.

  • If dissolution is slow, sonicate the solution for a short period.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.

Preparation of In Vivo Working Solutions (Example using Protocol 1)

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final formulation, take 100 µL of the 25 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to reach a final volume of 1 mL and mix.[1]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound.

Issue: this compound is not dissolving in DMSO.

  • Question: I've added DMSO to my this compound powder, but it's not going into solution. What should I do?

  • Answer: Ensure you are using anhydrous (newly opened) DMSO, as this compound is hygroscopic.[1] Gentle warming (to no more than 37°C) and brief sonication can aid dissolution.[4]

Issue: Precipitation is observed after diluting the DMSO stock solution in aqueous media.

  • Question: When I add my this compound DMSO stock to my cell culture media or buffer, a precipitate forms. How can I prevent this?

  • Answer: This is a common issue due to the low aqueous solubility of this compound. To mitigate this:

    • Decrease the final concentration of this compound in your experiment.

    • Increase the percentage of DMSO in the final solution, being mindful of the tolerance of your experimental system to DMSO.

    • Consider using one of the in vivo formulations containing solubilizing agents like PEG300, Tween-80, or SBE-β-CD if your experimental design allows.[1]

Issue: Inconsistent results in multi-day experiments.

  • Question: My experimental results with this compound are not reproducible, especially in experiments that run for more than a few hours. Why might this be happening?

  • Answer: The instability of this compound in aqueous media is the most likely cause. The compound degrades over time, which will affect its effective concentration. For longer experiments, consider replenishing the compound at regular intervals. It is recommended to prepare fresh working solutions for each experiment.

Visualizing Experimental Workflows and Pathways

This compound Signaling Pathway

MAC13243_Signaling_Pathway cluster_0 Periplasmic Space This compound This compound LolA LolA Chaperone This compound->LolA Inhibition Outer_Membrane Outer Membrane LolA->Outer_Membrane Trafficking LolA->Outer_Membrane Disrupted Trafficking Lipoprotein Lipoprotein Lipoprotein->LolA Binding Inner_Membrane Inner Membrane Inner_Membrane->Lipoprotein Transport Periplasm Periplasm

Caption: Inhibition of lipoprotein trafficking by this compound.

Troubleshooting Logic for this compound Precipitation

Troubleshooting_Precipitation Start Precipitation Observed in Aqueous Medium? Check_Concentration Is the final concentration too high? Start->Check_Concentration Yes Use_Formulation Consider using a solubilizing formulation (e.g., with Tween-80, PEG300). Start->Use_Formulation No Lower_Concentration Action: Lower the final concentration. Check_Concentration->Lower_Concentration Yes Check_DMSO Is the final DMSO percentage too low? Check_Concentration->Check_DMSO No Lower_Concentration->Use_Formulation Increase_DMSO Action: Increase final DMSO % (check cell tolerance). Check_DMSO->Increase_DMSO Yes Still_Precipitates Issue Persists Check_DMSO->Still_Precipitates No Increase_DMSO->Use_Formulation

Caption: Decision tree for addressing this compound precipitation.

Experimental Workflow for In Vitro Assay

In_Vitro_Workflow Prep_Stock 1. Prepare 10 mM Stock in Anhydrous DMSO Serial_Dilute 2. Perform Serial Dilutions in DMSO Prep_Stock->Serial_Dilute Add_Compound 4. Add Diluted this compound to Cells (Note Final DMSO %) Serial_Dilute->Add_Compound Prep_Cells 3. Prepare Bacterial Cell Suspension in Assay Medium Prep_Cells->Add_Compound Incubate 5. Incubate for a Defined Period Add_Compound->Incubate Measure_Activity 6. Measure Antibacterial Activity (e.g., OD600) Incubate->Measure_Activity

Caption: Workflow for a typical in vitro antibacterial assay with this compound.

References

Technical Support Center: Optimizing MAC13243 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MAC13243. The information is designed to address specific issues that may arise during experimentation, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an antibacterial agent with selectivity for Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of the bacterial lipoprotein targeting chaperone, LolA.[1][2] LolA is a crucial protein responsible for transporting lipoproteins to the outer membrane of Gram-negative bacteria.[2][3] By inhibiting LolA, this compound disrupts the integrity of the bacterial outer membrane.[2][4]

Q2: What is a typical effective concentration range for this compound in bacterial assays?

A2: The effective concentration of this compound is application-dependent. For instance, the Minimum Inhibitory Concentration (MIC) against E. coli has been reported to be 256 µg/mL.[1][4][5] In experiments to increase the permeability of E. coli, a sub-lethal concentration of 10 µM was used.[4] In an in vitro gut model study, concentrations of 16, 32, and 64 mg/L were tested to evaluate the impact on gut microbiota.[3][6] It is crucial to determine the optimal concentration for your specific bacterial strain and experimental conditions through a dose-response study.

Q3: How should I prepare stock solutions of this compound?

A3: this compound is soluble in DMSO.[1] For a 50 mg/mL stock solution, ultrasonic treatment may be necessary to fully dissolve the compound.[1] It is recommended to use newly opened, hygroscopic DMSO for the best solubility.[1] For long-term storage, stock solutions should be kept at -80°C for up to 6 months or at -20°C for up to 1 month in sealed storage, away from moisture.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q4: Can this compound be used in animal studies?

A4: Yes, protocols for in vivo use are available. These typically involve preparing a clear stock solution in an appropriate solvent like DMSO, and then further diluting it with co-solvents such as PEG300, Tween-80, and saline, or with SBE-β-CD in saline or corn oil.[1] It is recommended to prepare the working solution for in vivo experiments freshly on the day of use.[1]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in experimental settings.

Problem Potential Cause Troubleshooting Steps
Inconsistent MIC values between experiments. Cell density, incubation time, or reagent variability.Ensure a consistent initial cell density for each experiment. Standardize the incubation time for compound exposure. Prepare fresh dilutions from a concentrated stock for each experiment to ensure reagent consistency.[7]
Precipitation of this compound in aqueous media. Low aqueous solubility.If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.[1] For cell-based assays, ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells.
No observable effect on Gram-negative bacteria. Incorrect concentration, compound instability, or bacterial resistance.Perform a dose-response curve to determine the optimal concentration. Ensure proper storage of the stock solution to maintain stability.[1] Verify the susceptibility of your specific bacterial strain to this compound.
High variability between technical replicates. Pipetting errors, uneven cell distribution, or improper mixing.Use calibrated pipettes and ensure consistent pipetting technique. Ensure a single-cell suspension of bacteria before plating to avoid clumping. Thoroughly mix all reagents before application.[7]
Observing off-target effects in eukaryotic cells (if applicable). Non-specific binding at high concentrations.Use the lowest effective concentration possible to minimize off-target effects.[8] If studying this compound in a co-culture system with eukaryotic cells, perform control experiments with the eukaryotic cells alone to assess any direct effects.

Data Summary

This compound Concentration in Various Experimental Systems
Application Organism/System Concentration Range Reference
Minimum Inhibitory Concentration (MIC)E. coli MC4100256 µg/mL[1][4][5]
Outer Membrane PermeabilizationE. coli MC410010 µM[4]
In Vitro Gut ModelHuman Fecal Microbiota16, 32, 64 mg/L[3][6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard microbiology practices.

  • Prepare Bacterial Inoculum: Culture E. coli (or other Gram-negative bacteria) overnight in a suitable broth medium (e.g., LB or M9).[4] Dilute the overnight culture to a standardized density (e.g., OD600 = 0.0005).[4]

  • Prepare this compound Dilutions: Perform a serial dilution of your this compound stock solution in the same broth medium used for the bacterial culture.

  • Inoculate Microplate: In a 96-well microplate, add the diluted bacterial inoculum to wells containing the different concentrations of this compound. Include a positive control (bacteria with no inhibitor) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[4]

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Outer Membrane Permeability Assay (NPN Uptake)

This protocol assesses the ability of this compound to permeabilize the outer membrane of Gram-negative bacteria.

  • Bacterial Culture: Grow E. coli in M9 media to the mid-logarithmic phase.[5]

  • Prepare Reagents: Prepare a solution of N-(1-Naphthyl)phenylenediamine (NPN) dye.

  • Assay Procedure:

    • Expose the bacterial cells to different concentrations of this compound.[5]

    • Add the NPN dye to the cell suspension.

    • Monitor the increase in fluorescence using a fluorometer. An increase in fluorescence indicates that NPN has entered the cells and bound to the phospholipid layer, signifying a compromised outer membrane.[5]

  • Controls: Include a solvent control (cells treated with the same concentration of solvent used for this compound) and a positive control (a known membrane-permeabilizing agent).

Visualizations

MAC13243_Mechanism_of_Action cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane LolA LolA Chaperone LolA_Lipoprotein LolA-Lipoprotein Complex LolA->LolA_Lipoprotein Binds Lipoprotein Lipoprotein Lipoprotein->LolA_Lipoprotein Outer_Membrane_Insertion Outer Membrane Insertion LolA_Lipoprotein->Outer_Membrane_Insertion Transport This compound This compound This compound->LolA Inhibits Experimental_Workflow Start Start: Define Experimental Question Stock_Solution Prepare this compound Stock Solution (DMSO) Start->Stock_Solution Dose_Response Perform Dose-Response Experiment (e.g., MIC Assay) Stock_Solution->Dose_Response Determine_Optimal_Conc Determine Optimal Working Concentration Dose_Response->Determine_Optimal_Conc Main_Experiment Conduct Main Experiment (e.g., Permeability Assay) Determine_Optimal_Conc->Main_Experiment Data_Analysis Analyze and Interpret Results Main_Experiment->Data_Analysis Troubleshoot Troubleshoot Unexpected Results Data_Analysis->Troubleshoot Inconsistent/ Unexpected End End: Conclusive Results Data_Analysis->End Consistent/ Expected Troubleshoot->Dose_Response Re-optimize Concentration Troubleshooting_Logic Start Unexpected Experimental Outcome Check_Concentration Is the this compound concentration optimal? Start->Check_Concentration Check_Solubility Is the compound fully dissolved? Check_Concentration->Check_Solubility Yes Action_Dose_Response Perform/Repeat Dose-Response Study Check_Concentration->Action_Dose_Response No Check_Controls Are the controls behaving as expected? Check_Solubility->Check_Controls Yes Action_Solubilize Re-prepare Solution (use sonication/heat) Check_Solubility->Action_Solubilize No Check_Cells Are the bacterial cells healthy and in the correct growth phase? Check_Controls->Check_Cells Yes Action_Review_Controls Review Control Data and Experimental Setup Check_Controls->Action_Review_Controls No Action_Culture_Check Verify Cell Culture Conditions and Viability Check_Cells->Action_Culture_Check No End Proceed with Optimized Protocol Check_Cells->End Yes Action_Dose_Response->Check_Concentration Action_Solubilize->Check_Solubility Action_Review_Controls->Check_Controls Action_Culture_Check->Check_Cells

References

potential off-target effects of MAC13243

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with MAC13243. The information is designed to address potential issues encountered during experiments and to guide the investigation of its on- and potential off-target effects.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the primary mechanism of action for this compound? This compound is an antibacterial agent that selectively targets Gram-negative bacteria.[1] Its primary mechanism of action is the inhibition of the bacterial lipoprotein targeting chaperone, LolA.[2][3] LolA is essential for the transport and localization of lipoproteins to the outer membrane of Gram-negative bacteria. By inhibiting LolA, this compound disrupts the integrity of the outer membrane, leading to bacterial cell death.
What are the known off-target effects of this compound? Currently, there is limited published data specifically detailing the off-target effects of this compound on mammalian cells or in vivo. The compound is intended for research use only.[1] Some research suggests that in addition to LolA, this compound or its analogs might interact with the MreB system in bacteria, which could be considered a bacterial off-target effect.[4]
Is this compound selective for certain types of bacteria? Yes, this compound exhibits Gram-negative selectivity.[1][2] It has shown promising activity against multidrug-resistant Pseudomonas aeruginosa and Escherichia coli.[2][4] It has been observed to have minimal impact on Gram-positive organisms.[4]
How does this compound affect the gut microbiota? In vitro studies using a simulated human gut model have shown that this compound has a relatively low impact on the commensal gut microbiota.[5][6] It demonstrates a concentration-dependent killing of coliforms, such as E. coli.[5][6] At concentrations up to 32 mg/L, it did not significantly alter the overall microbiota composition.[5][6] However, at a higher concentration of 64 mg/L, one study observed an expansion of Firmicutes and a reduction in Bacteroidetes and Actinobacteria in a sample from one of two donors.[5][6]
What is the recommended solvent and storage for this compound? This compound is soluble in DMSO.[1][7] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[1]

Troubleshooting Guides

Issue 1: Lack of Expected Antibacterial Activity

If you are not observing the expected bactericidal or bacteriostatic effects of this compound on your Gram-negative bacterial cultures, consider the following troubleshooting steps.

Possible Cause Troubleshooting Step Experimental Protocol
Incorrect Compound Concentration Verify the final concentration of this compound in your assay. Perform a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC) for your specific bacterial strain.MIC Determination by Broth Microdilution: 1. Prepare a 2-fold serial dilution of this compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). 2. Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). 3. Include positive (bacteria only) and negative (broth only) controls. 4. Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours. 5. The MIC is the lowest concentration of this compound that visibly inhibits bacterial growth.
Compound Degradation Ensure that the compound has been stored correctly and that the stock solution is not expired. Prepare a fresh stock solution from a new vial of the compound.Stock Solution Preparation: 1. Dissolve this compound powder in 100% DMSO to a stock concentration of 10 mM.[3] 2. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes. 3. Store the aliquots at -80°C.[1]
Bacterial Resistance The bacterial strain you are using may have intrinsic or acquired resistance to this compound. Test the compound on a known sensitive control strain, such as E. coli MC4100.Control Strain Testing: Follow the MIC determination protocol using a susceptible control strain alongside your experimental strain to validate the activity of your compound stock.
Issue 2: Investigating Potential Off-Target Effects on Mammalian Cells

As there is limited data on the off-target effects of this compound in mammalian systems, it is crucial to perform your own assessments.

Potential Off-Target Effect Experimental Approach Experimental Protocol
Cytotoxicity Assess the viability of mammalian cell lines exposed to a range of this compound concentrations.MTT Assay for Cell Viability: 1. Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight. 2. Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24-72 hours. 3. Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. 4. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated reagent). 5. Measure the absorbance at 570 nm using a plate reader. Cell viability is proportional to the absorbance.
Apoptosis Induction Determine if this compound induces programmed cell death in mammalian cells.Annexin V/Propidium Iodide (PI) Staining: 1. Treat cells with this compound at various concentrations for a defined period. 2. Harvest the cells and wash with PBS. 3. Resuspend the cells in Annexin V binding buffer. 4. Add FITC-conjugated Annexin V and PI to the cell suspension. 5. Incubate in the dark for 15 minutes. 6. Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Impact on Mitochondrial Function Evaluate the effect of this compound on mitochondrial membrane potential.JC-1 Staining: 1. Treat cells with this compound. 2. Stain the cells with JC-1 dye. 3. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low potential, JC-1 remains as monomers and fluoresces green. 4. Analyze the fluorescence by flow cytometry or fluorescence microscopy.

Signaling Pathways and Experimental Workflows

On-Target Mechanism of this compound

The following diagram illustrates the established mechanism of action of this compound in Gram-negative bacteria.

MAC13243_Mechanism cluster_bacterium Gram-Negative Bacterium IM Inner Membrane OM Outer Membrane Periplasm Periplasm LolCDE LolCDE Complex LolA LolA LolCDE->LolA Transfers Lipoprotein Lipoprotein Lipoprotein Lipoprotein->LolCDE Transported across IM LolB LolB LolA->LolB Transports Lipoprotein to LolB This compound This compound This compound->LolA Inhibits LolB->OM Inserts Lipoprotein Off_Target_Workflow start Start: Hypothesis of Potential Off-Target Effect cell_lines Select Relevant Mammalian Cell Lines start->cell_lines dose_response Dose-Response and Time-Course Experiments cell_lines->dose_response cytotoxicity Assess Cytotoxicity (e.g., MTT, LDH assays) dose_response->cytotoxicity specific_assays Perform Specific Functional Assays cytotoxicity->specific_assays If cytotoxic pathway_analysis Pathway Analysis (e.g., Western Blot, qPCR) specific_assays->pathway_analysis data_analysis Data Analysis and Interpretation pathway_analysis->data_analysis conclusion Conclusion on Off-Target Potential data_analysis->conclusion

References

MAC13243 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of MAC13243. It includes troubleshooting guides and frequently asked questions to ensure successful experimentation.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored as a solid or in a stock solution under the following conditions:

Storage ConditionDurationNotes
Stock Solution at -80°C Up to 6 monthsUse tightly sealed vials to prevent moisture contamination.[1]
Stock Solution at -20°C Up to 1 monthEnsure vials are tightly sealed.[1]
Solid (Desiccated) Up to 6 monthsStore at -20°C.

2. Is this compound stable in aqueous solutions?

No, this compound is unstable in aqueous solutions and undergoes degradation.[2] Its stability is pH-dependent. Under acidic conditions, the half-life is approximately 4 hours, while under neutral and basic conditions, the half-lives are about 13 and 59 hours, respectively.[2]

3. What is the primary degradation product of this compound?

In aqueous solutions, this compound degrades via hydrolysis of its central triazine ring to produce S-(4-chlorobenzyl)isothiourea and 3,4-dimethoxyphenethylamine.[2][3] The antibacterial activity of this compound is largely attributed to S-(4-chlorobenzyl)isothiourea.[2][3]

4. How should I prepare this compound for in vitro experiments?

It is recommended to prepare fresh solutions of this compound for each experiment due to its instability in aqueous media. A common practice is to dissolve the compound in a small amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[2] This stock can then be diluted into the appropriate aqueous experimental medium immediately before use. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects on the experiment.

5. What is the mechanism of action of this compound?

The mechanism of action of this compound is complex. It was initially identified as an inhibitor of the bacterial lipoprotein targeting chaperone, LolA.[4] However, subsequent studies have shown that its primary antibacterial activity is due to its degradation product, S-(4-chlorobenzyl)isothiourea.[2][3] This degradation product is a structural analog of A22, a known inhibitor of the bacterial cytoskeletal protein MreB.[2][3] Therefore, this compound is considered to have a dual-target effect, impacting both lipoprotein transport via LolA and cell shape maintenance via MreB.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no antibacterial activity observed. Degradation of this compound: The compound may have degraded due to improper storage or prolonged exposure to aqueous solutions.Prepare fresh solutions of this compound from a properly stored solid or stock solution for each experiment. Minimize the time the compound spends in aqueous buffer before being added to the assay.
Inappropriate solvent: The solvent used to dissolve this compound may be interfering with the assay.Use DMSO as the initial solvent and ensure the final concentration in the assay is non-inhibitory to the bacteria being tested.
Bacterial strain resistance: The bacterial strain being tested may be resistant to this compound or its degradation product.Verify the susceptibility of your bacterial strain. If possible, use a known susceptible control strain.
High variability between experimental replicates. Inconsistent degradation: The rate of this compound degradation may vary between wells or tubes due to slight differences in pH or temperature.Ensure uniform experimental conditions (pH, temperature, incubation time) across all replicates. Prepare a master mix of the diluted compound to add to all wells.
Pipetting errors: Inaccurate pipetting can lead to variations in compound concentration.Use calibrated pipettes and proper pipetting techniques.
Unexpected morphological changes in bacteria (e.g., spherical cells). MreB inhibition: The degradation product of this compound, S-(4-chlorobenzyl)isothiourea, inhibits MreB, which is essential for maintaining a rod shape in many bacteria.This is an expected effect of the compound's mechanism of action. Document the morphological changes as part of your results.

Experimental Protocols

Stability Assessment of this compound by HPLC

This protocol provides a general framework for assessing the stability of this compound in solution using High-Performance Liquid Chromatography (HPLC). Specific parameters may need to be optimized for your instrument and conditions.

1. Materials:

  • This compound
  • HPLC-grade water, acetonitrile, and formic acid
  • Appropriate buffer (e.g., phosphate-buffered saline for physiological pH)
  • C18 reverse-phase HPLC column
  • HPLC system with UV detector

2. Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in DMSO.
  • Prepare test solutions by diluting the stock solution to a final concentration (e.g., 100 µg/mL) in the desired aqueous buffer.
  • Incubate the test solutions at the desired temperature (e.g., room temperature or 37°C).
  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the test solution.
  • Inject the aliquot onto the HPLC system.
  • Analyze the sample using a suitable gradient method. An example method could be:
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of this compound)
  • Quantify the peak area of the intact this compound and any degradation products.
  • Calculate the percentage of this compound remaining at each time point to determine its stability and half-life.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial strain.

1. Materials:

  • This compound
  • DMSO
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • 96-well microtiter plates
  • Bacterial culture in the logarithmic growth phase
  • Spectrophotometer

2. Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
  • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.
  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute the bacterial suspension in CAMHB so that the final concentration in each well after inoculation is approximately 5 x 10⁵ CFU/mL.
  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (bacteria in broth with no compound) and a sterility control (broth only).
  • Incubate the plate at 37°C for 16-20 hours.
  • Determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Signaling Pathways and Workflows

MAC13243_Degradation_Pathway This compound This compound (Parent Compound) AqueousSolution Aqueous Solution (pH-dependent hydrolysis) This compound->AqueousSolution DegradationProduct1 S-(4-chlorobenzyl)isothiourea (Active Antibacterial) AqueousSolution->DegradationProduct1 DegradationProduct2 3,4-dimethoxyphenethylamine (Inactive) AqueousSolution->DegradationProduct2

Figure 1. Degradation pathway of this compound in aqueous solution.

MAC13243_Mechanism_of_Action cluster_0 This compound Administration cluster_1 Bacterial Targets cluster_2 Cellular Effects This compound This compound Degradation Degradation in vivo This compound->Degradation LolA LolA (Lipoprotein Transport) This compound->LolA Inhibition ActiveMetabolite S-(4-chlorobenzyl)isothiourea Degradation->ActiveMetabolite ActiveMetabolite->LolA Inhibition MreB MreB (Cell Shape Determination) ActiveMetabolite->MreB Inhibition LipoproteinMislocalization Lipoprotein Mislocalization LolA->LipoproteinMislocalization CellShapeDefects Cell Shape Defects (Spherical Cells) MreB->CellShapeDefects BacterialCellDeath Bacterial Cell Death LipoproteinMislocalization->BacterialCellDeath CellShapeDefects->BacterialCellDeath Experimental_Workflow_MIC start Start prep_compound Prepare this compound Serial Dilutions start->prep_compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate 96-well Plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C (16-20 hours) inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

References

Technical Support Center: MAC13243 Antibacterial Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MAC13243 in antibacterial assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an antibacterial agent with selective activity against Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of the bacterial lipoprotein targeting chaperone, LolA.[1][2][3] LolA is a crucial periplasmic protein responsible for transporting lipoproteins from the inner membrane to the outer membrane in Gram-negative bacteria.[4][5] By inhibiting LolA, this compound disrupts the integrity of the outer membrane, leading to increased permeability and making the bacteria more susceptible to other compounds.[4][5]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in DMSO, with a stock solution of 10 mM in DMSO being a common preparation.[3] For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prepare a working solution, various protocols can be used, including dilution in a mixture of DMSO, PEG300, Tween-80, and saline.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Q3: What are the expected MIC values for this compound against common Gram-negative bacteria?

A3: The Minimum Inhibitory Concentration (MIC) of this compound can vary depending on the bacterial strain and the specific experimental conditions, such as the growth medium used.[6] For example, the MIC for Pseudomonas aeruginosa PA01 has been reported to be 4 µg/mL.[3] Against Escherichia coli MC4100, the MIC has been observed to range from 8 to 256 µg/mL depending on the growth media (LB vs. M9 minimal media).[6][7]

Troubleshooting Guides

This section addresses common issues encountered during antibacterial assays with this compound.

Issue 1: Inconsistent or No Zone of Inhibition in Disk Diffusion (Kirby-Bauer) Assay

  • Possible Cause 1: Improper disk preparation or storage.

    • Troubleshooting Step: Ensure that the paper disks are properly impregnated with the correct concentration of this compound. Disks should be dried completely before application to the agar plate. Store prepared disks in a dry, dark environment to prevent degradation of the compound.

  • Possible Cause 2: Incorrect agar depth.

    • Troubleshooting Step: The depth of the Mueller-Hinton agar should be uniform, typically 4 mm. Inconsistent agar depth can affect the diffusion of the compound and the resulting zone of inhibition.

  • Possible Cause 3: Inoculum density is not standardized.

    • Troubleshooting Step: The bacterial inoculum should be standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] An inoculum that is too dense can lead to smaller or absent zones of inhibition.

  • Possible Cause 4: Compound degradation.

    • Troubleshooting Step: this compound has been noted to degrade in aqueous solutions.[6] Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.

Issue 2: High Variability in Minimum Inhibitory Concentration (MIC) Assay Results

  • Possible Cause 1: Inaccurate serial dilutions.

    • Troubleshooting Step: Carefully perform serial dilutions of this compound to ensure accurate final concentrations in the microtiter plate wells. Use calibrated pipettes and change tips between dilutions.

  • Possible Cause 2: Inconsistent inoculum size.

    • Troubleshooting Step: Ensure a standardized bacterial inoculum is added to each well. Variations in the initial bacterial concentration can significantly impact the MIC value.[9]

  • Possible Cause 3: "Skipped wells" or trailing endpoints.

    • Troubleshooting Step: This can occur due to the compound's properties or bacterial resistance. To address this, visually inspect the wells for turbidity and consider using a spectrophotometer to measure optical density for a more quantitative assessment of growth. The MIC should be recorded as the lowest concentration that completely inhibits visible growth.[8]

  • Possible Cause 4: Medium composition.

    • Troubleshooting Step: The composition of the growth medium can affect the activity of this compound.[10] Ensure that the same type and batch of medium are used for all related experiments to maintain consistency.

Quantitative Data Summary

Table 1: Reported MIC Values for this compound

Bacterial StrainGrowth MediumMIC (µg/mL)Reference
Pseudomonas aeruginosa PA01Not Specified4[3]
Escherichia coli MC4100LB8 - 256[6]
Escherichia coli MC4100M9 Minimal Media256[6][7]

Experimental Protocols

1. Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Sterile 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Bacterial culture in logarithmic growth phase

    • 0.5 McFarland turbidity standard

    • Sterile saline or phosphate-buffered saline (PBS)

    • Spectrophotometer

  • Procedure:

    • Prepare a 2X working solution of this compound in CAMHB. Perform two-fold serial dilutions in the 96-well plate to achieve a range of final concentrations.

    • Prepare a bacterial inoculum by suspending colonies in sterile saline or PBS to match the 0.5 McFarland standard.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted this compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visually inspecting for the lowest concentration of this compound that completely inhibits bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm (OD₆₀₀).

2. Kirby-Bauer Disk Diffusion Assay

  • Materials:

    • This compound solution of known concentration

    • Sterile paper disks (6 mm diameter)

    • Mueller-Hinton Agar (MHA) plates

    • Bacterial culture in logarithmic growth phase

    • 0.5 McFarland turbidity standard

    • Sterile cotton swabs

  • Procedure:

    • Prepare MHA plates with a uniform depth of 4 mm.

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes.

    • Aseptically apply paper disks impregnated with a known amount of this compound onto the agar surface. Gently press the disks to ensure complete contact with the agar.

    • Invert the plates and incubate at 37°C for 16-18 hours.

    • Measure the diameter of the zone of inhibition (where no bacterial growth is visible) in millimeters.

Visualizations

MAC13243_Mechanism_of_Action cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane IM LolCDE LolCDE Complex Lipoprotein Lipoprotein LolCDE->Lipoprotein exports Periplasm LolA LolA Lipoprotein->LolA binds LolB LolB LolA->LolB transfers to This compound This compound This compound->LolA inhibits OM LolB->OM inserts into

Caption: Mechanism of action of this compound targeting the LolA protein.

MIC_Assay_Workflow start Start prep_compound Prepare 2-fold serial dilutions of this compound in 96-well plate start->prep_compound prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) start->prep_inoculum add_inoculum Add standardized inoculum to each well prep_compound->add_inoculum prep_inoculum->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_results Read MIC (visual or OD600) incubate->read_results end End read_results->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Troubleshooting_Logic start Inconsistent Assay Results check_reagents Check Reagent Preparation & Storage (this compound, Media) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_inoculum Verify Inoculum Standardization (0.5 McFarland) inoculum_ok Inoculum OK? check_inoculum->inoculum_ok check_protocol Review Assay Protocol (Volumes, Incubation) protocol_ok Protocol Followed? check_protocol->protocol_ok reagents_ok->check_inoculum Yes re_prepare Re-prepare Fresh Reagents reagents_ok->re_prepare No inoculum_ok->check_protocol Yes re_standardize Re-standardize Inoculum inoculum_ok->re_standardize No resolve Problem Resolved protocol_ok->resolve Yes re_run Re-run Assay Carefully protocol_ok->re_run No re_prepare->start re_standardize->start re_run->start

Caption: Logical troubleshooting flow for antibacterial assay issues.

References

Technical Support Center: Investigating the Impact of Novel Compounds on Gut Microbiota Composition

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is for research and informational purposes only. The compound "MAC13243" is used as a placeholder for a novel investigational compound. The data and protocols presented are based on published research on the well-characterized drug, Metformin, which is known to significantly impact the gut microbiota. Researchers should adapt these guidelines to their specific compound of interest.

Frequently Asked Questions (FAQs)

Q1: We are planning a study on the impact of our compound (this compound) on the gut microbiota. What are the key experimental design considerations?

A1: A well-designed study is crucial for obtaining robust and reproducible data. Key considerations include:

  • Animal Model: Select an appropriate animal model that is relevant to your research question. C57BL/6 mice are commonly used in metabolic and microbiome research.[1][2] Ensure that all animals are from the same vendor and are co-housed to minimize microbiome variability.[2]

  • Control Groups: Include appropriate control groups, such as a vehicle control group receiving the same formulation without the active compound.

  • Sample Size: Determine an adequate sample size to achieve statistical power. This will depend on the expected effect size and the variability of the gut microbiota.

  • Diet: Use a standardized chow for all animals, as diet is a major driver of gut microbiota composition.[3][4]

  • Sample Collection: Collect fecal samples at baseline (before treatment) and at multiple time points during and after treatment to assess temporal changes.[5] Fecal samples should be collected fresh and immediately frozen at -80°C to preserve microbial DNA.[4]

  • Sequencing Method: Choose between 16S rRNA gene sequencing for taxonomic profiling or shotgun metagenomic sequencing for a more comprehensive analysis of both taxonomy and function.[6][7][8][9]

Q2: What are the expected changes in gut microbiota composition after administration of a compound like Metformin?

A2: Studies on Metformin have shown consistent and significant alterations in the gut microbiota. These changes can serve as a reference for what might be observed with other compounds. Metformin treatment has been associated with:

  • An increase in the relative abundance of Escherichia (specifically E. coli) and Ruminococcus torques.[10][11][12][13]

  • A decrease in the abundance of Intestinibacter bartlettii and the genus Roseburia.[10][11][12][13]

  • An increase in the production of short-chain fatty acids (SCFAs) such as acetate, butyrate, and valerate.[11][13]

Q3: Which signaling pathways are potentially modulated by compound-induced changes in the gut microbiota?

A3: Alterations in the gut microbiota can influence host physiology through various signaling pathways. For instance, Metformin's effects are partly mediated by the gut microbiota's influence on:

  • Glucose Metabolism: Changes in the gut microbiota can affect pathways involved in glucose and sucrose degradation.[14]

  • Bile Acid Metabolism: The gut microbiota can alter the pool of bile acids, which act as signaling molecules that activate receptors like the Farnesoid X Receptor (FXR).[15]

  • Inflammatory Pathways: The gut microbiota can modulate host immune responses, including inflammatory signaling pathways like the NF-κB pathway.[14][16]

Troubleshooting Guides

Issue 1: High variability in microbiome data between samples within the same treatment group.

  • Possible Cause: Inconsistent sample collection and storage.

    • Solution: Ensure a standardized protocol for fecal sample collection, including the time of day and immediate freezing at -80°C.[4][17]

  • Possible Cause: Differences in animal housing or diet.

    • Solution: Co-house animals within the same treatment group and provide a standardized diet throughout the experiment.[2]

  • Possible Cause: Contamination during DNA extraction or library preparation.

    • Solution: Include negative controls (e.g., water blanks) in your DNA extraction and PCR steps to identify and account for contamination.[8]

Issue 2: Low DNA yield from fecal samples.

  • Possible Cause: Inefficient DNA extraction method.

    • Solution: Use a validated DNA extraction kit specifically designed for fecal samples, which often include a bead-beating step to lyse bacterial cell walls effectively.

  • Possible Cause: Low microbial biomass in the samples.

    • Solution: For low-biomass samples, consider pooling multiple fecal pellets from the same animal at the same time point to increase the starting material.

Issue 3: Unexpected or no significant changes in the gut microbiota after compound administration.

  • Possible Cause: Insufficient dosage or treatment duration.

    • Solution: Conduct a dose-response study to determine the optimal concentration and treatment duration of your compound.

  • Possible Cause: The compound is not orally bioavailable or does not directly interact with the gut microbiota.

    • Solution: Investigate the pharmacokinetic and pharmacodynamic properties of your compound.

  • Possible Cause: Insufficient sequencing depth.

    • Solution: Ensure your sequencing run provides adequate depth to detect less abundant microbial taxa.

Data Presentation

Table 1: Summary of Expected Changes in Gut Microbiota Composition Based on Metformin Studies

Microbial TaxonDirection of ChangeTime Points of Observation
EscherichiaIncreased6 and 12 months[10][11]
Ruminococcus torquesIncreased12 months[10][11]
Intestinibacter bartlettiiDecreased6 and 12 months[10][11]
Roseburia (genus)Decreased12 months[10][11]
Bifidobacterium adolescentisIncreased2 and 4 months[18]
Akkermansia muciniphilaIncreased2 and 4 months[18]

Table 2: Summary of Expected Changes in Short-Chain Fatty Acids (SCFAs) Based on Metformin Studies

SCFADirection of ChangeTime Point of Observation
AcetateIncreased6 months[11][13]
ButyrateIncreased6 months[11][13]
ValerateIncreased6 months[11][13]

Experimental Protocols

Protocol 1: In Vivo Murine Model for Investigating the Impact of a Novel Compound on Gut Microbiota

  • Animal Model and Acclimation:

    • Use 8-week-old male C57BL/6 mice.

    • Acclimate mice for at least one week upon arrival.

    • House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle.

    • Provide ad libitum access to a standard chow diet and water.

  • Experimental Groups:

    • Vehicle Control Group: Administer the vehicle (e.g., sterile water or saline) daily via oral gavage.

    • Treatment Group: Administer "this compound" dissolved in the vehicle at the desired concentration daily via oral gavage.

  • Sample Collection:

    • Collect fecal pellets from each mouse at baseline (Day 0) and at specified time points throughout the study (e.g., Day 7, Day 14, Day 28).

    • Collect pellets directly into sterile microtubes and immediately snap-freeze in liquid nitrogen, then store at -80°C.

  • DNA Extraction:

    • Extract microbial DNA from fecal samples using a commercially available kit optimized for stool, incorporating a bead-beating step for mechanical lysis.

  • 16S rRNA Gene Sequencing:

    • Amplify the V3-V4 hypervariable region of the 16S rRNA gene using high-fidelity polymerase.[19]

    • Purify the PCR products and prepare a sequencing library.

    • Sequence the library on an Illumina MiSeq platform with 2x250 bp paired-end reads.[8]

  • Data Analysis:

    • Process the raw sequencing reads to remove low-quality sequences and chimeras.

    • Cluster sequences into Amplicon Sequence Variants (ASVs).

    • Assign taxonomy to ASVs using a reference database such as SILVA or Greengenes.

    • Perform alpha and beta diversity analyses to compare microbial community diversity and composition between groups.

    • Use statistical tests to identify differentially abundant taxa between the treatment and control groups.

Mandatory Visualizations

Experimental_Workflow cluster_animal_phase Animal Experiment cluster_lab_phase Laboratory Analysis cluster_data_phase Data Analysis animal_model Animal Model Selection (e.g., C57BL/6 mice) acclimation Acclimation animal_model->acclimation grouping Group Assignment (Vehicle vs. This compound) acclimation->grouping treatment Daily Oral Gavage grouping->treatment sampling Fecal Sample Collection (Baseline, Timepoints) treatment->sampling storage Sample Storage (-80°C) sampling->storage dna_extraction DNA Extraction storage->dna_extraction library_prep 16S rRNA Library Prep (V3-V4 region) dna_extraction->library_prep sequencing NGS Sequencing (e.g., Illumina) library_prep->sequencing bioinformatics Bioinformatics Pipeline (QC, ASV picking) sequencing->bioinformatics taxonomy Taxonomic Assignment bioinformatics->taxonomy diversity Alpha & Beta Diversity taxonomy->diversity statistics Statistical Analysis (Differential Abundance) diversity->statistics interpretation interpretation statistics->interpretation Biological Interpretation

Caption: Experimental workflow for studying the impact of a novel compound on gut microbiota.

Signaling_Pathway cluster_gut Gut Lumen cluster_host Host Response This compound This compound Gut_Microbiota Gut Microbiota This compound->Gut_Microbiota modulates SCFA Increased SCFAs (e.g., Butyrate) Gut_Microbiota->SCFA Bile_Acids Altered Bile Acids Gut_Microbiota->Bile_Acids NFkB NF-κB Signaling Gut_Microbiota->NFkB modulates Glucose_Homeostasis Improved Glucose Homeostasis Gut_Microbiota->Glucose_Homeostasis direct effects Inflammation Reduced Inflammation SCFA->Inflammation inhibits FXR FXR Signaling Bile_Acids->FXR activates NFkB->Inflammation promotes FXR->Glucose_Homeostasis

Caption: Potential signaling pathways modulated by compound-induced changes in gut microbiota.

References

Technical Support Center: Overcoming Resistance to MAC13243

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and overcoming resistance to MAC13243, a selective inhibitor of the bacterial lipoprotein targeting chaperone, LolA.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an antibacterial agent that selectively targets Gram-negative bacteria.[1] Its mechanism involves the inhibition of the periplasmic chaperone protein LolA.[2][3] LolA is a crucial component of the Lol system, which is responsible for transporting lipoproteins from the inner membrane to the outer membrane.[3] By inhibiting LolA function, this compound disrupts the integrity of the outer membrane, leading to bacterial cell death.[3]

Q2: Which bacterial species are expected to be susceptible to this compound?

A2: this compound demonstrates promising activity against Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa and Escherichia coli.[2][3] Its efficacy is linked to its ability to increase the permeability of the Gram-negative outer membrane.[4]

Q3: What are the theoretical mechanisms of resistance to this compound?

A3: While specific clinical resistance to this compound is still under investigation, resistance can be anticipated to arise through several established bacterial defense mechanisms:[5][6]

  • Target Modification: Spontaneous mutations in the lolA gene could alter the structure of the LolA protein, reducing the binding affinity of this compound.

  • Reduced Permeability: Changes to the bacterial outer membrane composition, such as alterations in porin channels, could limit the uptake of the drug into the periplasmic space.[5]

  • Efflux Pumps: Bacteria may upregulate or acquire efflux pumps that actively transport this compound out of the cell before it can reach its LolA target.[6][7]

  • Drug Inactivation: Although less common for this class of compound, bacteria could theoretically develop enzymes that chemically modify and inactivate this compound.[5]

Q4: What are the initial signs that a bacterial strain may be developing resistance to this compound?

A4: The primary indicator of emerging resistance is a progressive increase in the Minimum Inhibitory Concentration (MIC) of this compound for the strain . This means that higher concentrations of the drug are required to inhibit bacterial growth compared to the parental, sensitive strain. This can be observed as unexpected growth in liquid cultures or smaller zones of inhibition in disk diffusion assays.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Scenario 1: Gradual Loss of Efficacy During Serial Passaging

Problem: You observe that after several subcultures in the presence of sub-lethal concentrations of this compound, your E. coli strain now requires a significantly higher concentration of the drug to inhibit growth.

Troubleshooting Steps:

  • Confirm Resistance: The first step is to quantify the change in susceptibility. Perform a standardized MIC determination assay (e.g., broth microdilution) to compare the MIC of the suspected resistant strain to the original, sensitive parental strain. A 4-fold or greater increase in MIC is a strong indicator of resistance.

  • Investigate the Mechanism:

    • Target Modification: Sequence the lolA gene from both the resistant and parental strains to identify any mutations that may have arisen.

    • Efflux Pump Upregulation: Perform an efflux pump activity assay. This can be done by comparing the MIC of this compound in the presence and absence of a known broad-spectrum efflux pump inhibitor (EPI), such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Phenylalanine-Arginine Beta-Naphthylamide (PAβN). A significant reduction in MIC in the presence of an EPI suggests the involvement of efflux pumps.

Quantitative Data Summary

Table 1: MIC Shift in a Putative this compound-Resistant E. coli Strain

StrainTreatmentMIC of this compound (µg/mL)Fold Change
E. coli (Parental)None8-
E. coli (Resistant)None12816x
E. coli (Resistant)+ 10 µg/mL PAβN (EPI)162x

This table illustrates a 16-fold increase in MIC in the resistant strain. The MIC is reduced 8-fold when an efflux pump inhibitor (PAβN) is added, strongly suggesting that efflux is a primary mechanism of resistance in this hypothetical case.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

Objective: To quantitatively determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

Methodology:

  • Prepare a 2-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. Concentrations should typically range from 256 µg/mL to 0.25 µg/mL.

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the standardized inoculum to each well of the microtiter plate containing the drug dilutions. Include a positive control well (bacteria, no drug) and a negative control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Sequencing of the lolA Gene

Objective: To identify potential resistance-conferring mutations in the target gene, lolA.

Methodology:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both the sensitive parental strain and the suspected resistant strain using a commercial bacterial genomic DNA extraction kit.

  • PCR Amplification: Design primers flanking the entire coding sequence of the lolA gene. Perform PCR using a high-fidelity DNA polymerase to amplify the gene from the extracted genomic DNA.

  • PCR Product Purification: Purify the amplified PCR product to remove primers, dNTPs, and polymerase.

  • Sanger Sequencing: Send the purified PCR product for bidirectional Sanger sequencing.

  • Sequence Analysis: Align the sequencing results from the resistant strain against the sequence from the parental strain (or a reference genome). Identify any nucleotide changes and determine if they result in amino acid substitutions in the LolA protein.

Visualizations

MAC13243_MOA cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane LolCDE LolCDE Complex LolA LolA Chaperone LolCDE->LolA Transfers Lipoprotein Lipoprotein_IM Lipoprotein Lipoprotein_IM->LolCDE Energy (ATP) LolB LolB Receptor LolA->LolB Traffics Across Periplasm This compound This compound This compound->LolA INHIBITS Lipoprotein_OM Lipoprotein LolB->Lipoprotein_OM Inserts into Outer Membrane

Caption: Mechanism of action of this compound, which inhibits the LolA chaperone.

Resistance_Troubleshooting Start Unexpected growth of bacteria in presence of this compound ConfirmMIC Perform MIC assay. Is MIC ≥ 4x parental strain? Start->ConfirmMIC EffluxAssay Perform MIC assay with Efflux Pump Inhibitor (EPI) ConfirmMIC->EffluxAssay Yes NotResistant Strain is not resistant. Check experimental setup: - Drug concentration - Inoculum density ConfirmMIC->NotResistant No IsMICReduced Is MIC significantly reduced with EPI? EffluxAssay->IsMICReduced EffluxMechanism Resistance likely due to Efflux Pump Upregulation IsMICReduced->EffluxMechanism Yes SequenceLolA Sequence lolA gene from resistant and parental strains IsMICReduced->SequenceLolA No MutationFound Are non-synonymous mutations found? SequenceLolA->MutationFound TargetMechanism Resistance likely due to Target Modification MutationFound->TargetMechanism Yes OtherMechanism Consider other mechanisms: - Reduced Permeability - Drug Inactivation MutationFound->OtherMechanism No

Caption: Workflow for troubleshooting resistance to this compound.

Resistance_Mechanisms cluster_Cell Bacterial Cell This compound This compound Efflux Efflux Pump Target Modified LolA (Reduced Binding) This compound->Target Ineffective Binding Permeability Altered Porins (Reduced Uptake) This compound->Permeability Blocked Entry MAC13243_out This compound Efflux->MAC13243_out Expulsion

References

Technical Support Center: MAC13243 In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vitro efficacy of MAC13243.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an antibacterial agent with selectivity for Gram-negative bacteria. Its primary mechanism of action is the inhibition of the bacterial lipoprotein targeting chaperone, LolA.[1][2][3] LolA is essential for the transport of lipoproteins from the inner membrane to the outer membrane in Gram-negative bacteria. By inhibiting LolA, this compound disrupts the integrity of the outer membrane, leading to bacterial cell death.

Q2: Is this compound stable in aqueous solutions?

A2: No, this compound is known to degrade in aqueous solutions, particularly under acidic conditions. It hydrolyzes into active metabolites, including S-(4-chlorobenzyl)isothiourea.[4][5][6] This degradation is an important factor to consider when designing and interpreting in vitro experiments.

Q3: What are the known off-target effects of this compound?

A3: The degradation product of this compound, S-(4-chlorobenzyl)isothiourea, is structurally similar to A22, a known inhibitor of the bacterial cytoskeletal protein MreB.[4][5][6] Therefore, when working with this compound in vitro, it is important to consider that the observed effects may be a combination of LolA and MreB inhibition.

Q4: What is the recommended solvent and storage for this compound?

A4: this compound is soluble in DMSO. For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months in a sealed container, protected from moisture.[2]

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values.

  • Question: I am observing significant variability in the MIC values of this compound against the same bacterial strain. What could be the cause?

  • Answer:

    • Compound Degradation: Due to its instability in aqueous media, the effective concentration of this compound may decrease over the course of the experiment.[3] Prepare fresh solutions of this compound for each experiment and minimize the incubation time when possible.

    • Inoculum Effect: Variations in the initial bacterial inoculum size can significantly impact MIC values. Ensure that you are using a standardized inoculum prepared according to established protocols (e.g., 0.5 McFarland standard).

    • Media Composition: The composition of the culture medium can influence the activity of this compound. Use a consistent and recommended medium, such as Mueller-Hinton Broth, for susceptibility testing.

    • pH of Media: The pH of the culture medium can affect the stability of this compound. Ensure the pH of your media is controlled and consistent across experiments.[7]

Issue 2: Poor solubility or precipitation of this compound in assay media.

  • Question: I am noticing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. How can I improve its solubility?

  • Answer:

    • Solvent Concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) in your assay is kept to a minimum (typically ≤1%) to avoid solvent effects on bacterial growth and compound solubility.

    • Use of Pluronic F-127: For compounds with low aqueous solubility, the addition of a small amount of Pluronic F-127 to the assay medium can help to maintain solubility without significantly affecting bacterial growth.

    • Sonication: Briefly sonicating the diluted solution may help to dissolve small precipitates.

    • Fresh Dilutions: Prepare fresh dilutions of this compound from your stock solution immediately before use.

Issue 3: Unexpected bacterial resistance or lack of activity.

  • Question: this compound is not showing the expected activity against a known susceptible Gram-negative strain. What should I check?

  • Answer:

    • Compound Integrity: Verify the age and storage conditions of your this compound stock. Degradation can lead to a loss of potency.[3]

    • Target Expression Levels: Overexpression of LolA can lead to apparent resistance to this compound. If you are working with genetically modified strains, consider the expression level of the LolA protein.

    • Efflux Pumps: While this compound is a poor substrate for many common efflux pumps, some bacterial strains may possess efflux systems that can reduce the intracellular concentration of the compound.

    • Off-Target Considerations: Remember the dual-target nature of this compound's degradation product. If your experimental system is sensitive to MreB inhibition, this could confound your results.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueTarget/OrganismReference
Kd 7.5 µMLolA[1]
MIC 4 µg/mLPseudomonas aeruginosa PA01[1]
MIC 8 - 256 µg/mLEscherichia coli[8]
MIC 16 µg/mLE. coli (in gut model)[4]
MIC Range 4 - 8 mg/LE. coli (from donor 1)
MIC 256 mg/LE. coli (from donor 2)

Table 2: MIC of this compound Against Various Gram-Negative Bacteria

Bacterial StrainMIC (µg/mL)Reference
Pseudomonas aeruginosa PAO14[1]
Escherichia coli MC4100256 (in M9 media)[9]
Escherichia coli8 - 256[8]
Multidrug-resistant P. aeruginosa (most isolates)16
Multidrug-resistant P. aeruginosa (4 of 16 isolates)≥128

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a general guideline and should be optimized for your specific bacterial strain and laboratory conditions.

  • Prepare Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test organism.

    • Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at the optimal temperature and time for the organism until it reaches the log phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microplate wells.

  • Prepare Compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculate Microplate:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, including positive (no drug) and negative (no bacteria) control wells.

    • The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature for 16-20 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: In Vitro LolA Inhibition Assay (General Guideline)

This is a generalized protocol for a fluorescence-based assay to measure the inhibition of LolA activity. Specific reagents and conditions may need to be optimized.

  • Reagents:

    • Purified LolA protein

    • Fluorescently labeled lipoprotein substrate (e.g., NBD-labeled lipoprotein)

    • Assay buffer (e.g., HEPES buffer with appropriate salts and detergent)

    • This compound

    • Control inhibitor (if available)

  • Assay Procedure:

    • Prepare a reaction mixture containing the assay buffer and the fluorescently labeled lipoprotein substrate.

    • Add varying concentrations of this compound (and controls) to the wells of a microplate.

    • Initiate the reaction by adding purified LolA protein to each well.

    • Incubate the plate at room temperature, protected from light, for a specified period.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths. The binding of the lipoprotein to LolA will result in a change in the fluorescent signal.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

MAC13243_Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium cluster_im Inner Membrane cluster_periplasm Periplasm cluster_om Outer Membrane LolCDE LolCDE Lipoprotein Lipoprotein LolCDE->Lipoprotein transports LolA LolA Lipoprotein->LolA binds LolB LolB LolA->LolB delivers to This compound This compound This compound->LolA inhibits OM_Lipoprotein Outer Membrane Lipoprotein LolB->OM_Lipoprotein inserts

Caption: Mechanism of action of this compound in Gram-negative bacteria.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Plate Inoculate 96-well Plate with Bacteria and this compound Inoculum->Plate Dilutions Prepare Serial Dilutions of this compound Dilutions->Plate Incubate Incubate at 37°C for 16-20 hours Plate->Incubate Read Visually Inspect for Bacterial Growth Incubate->Read MIC Determine MIC: Lowest Concentration with No Growth Read->MIC

Caption: Experimental workflow for MIC determination.

Troubleshooting_Logic Start Inconsistent In Vitro Results Check_Degradation Is the this compound solution fresh? Start->Check_Degradation Check_Solubility Is there any precipitation? Start->Check_Solubility Check_Inoculum Is the bacterial inoculum standardized? Start->Check_Inoculum Check_Media Is the media pH and composition correct? Start->Check_Media Degradation_Yes Prepare fresh solution Check_Degradation->Degradation_Yes No Solubility_Yes Optimize solvent/ use additives Check_Solubility->Solubility_Yes Yes Inoculum_No Standardize inoculum (e.g., 0.5 McFarland) Check_Inoculum->Inoculum_No No Media_No Adjust media to standard conditions Check_Media->Media_No No

Caption: Troubleshooting logic for inconsistent this compound in vitro results.

References

challenges in working with MAC13243

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MAC13243. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule antibacterial agent that selectively targets Gram-negative bacteria.[1] Its primary mechanism of action is the inhibition of the bacterial lipoprotein targeting chaperone, LolA.[1][2][3] LolA is a crucial periplasmic protein responsible for transporting lipoproteins from the inner membrane to the outer membrane in Gram-negative bacteria.[4][5] By inhibiting LolA, this compound disrupts the proper localization of lipoproteins, compromising the integrity of the outer membrane.[2][4]

Q2: What are the key applications of this compound in research?

A2: this compound is primarily used as a chemical probe to study bacterial lipoprotein targeting pathways.[2] It also shows promise as a potential antibacterial lead, particularly against multidrug-resistant strains of Pseudomonas aeruginosa.[2][3] Additionally, at sub-inhibitory concentrations, it can be used to increase the permeability of the outer membrane of Gram-negative bacteria, potentially enhancing the efficacy of large-scaffold antibiotics that would otherwise be ineffective.[4][6]

Q3: What is the solubility and recommended storage for this compound?

A3: this compound is soluble in DMSO, with a stock solution of 10 mM being common.[3] For long-term storage, the solid powder should be stored at -20°C for up to 12 months or at 4°C for up to 6 months.[3] In solvent, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[1] Always refer to the manufacturer's specific recommendations.

Q4: Does this compound have an impact on gut microbiota?

A4: Studies have investigated the effect of this compound on in vitro simulated gut microbiota.[7][8] It has been shown to exhibit a concentration-dependent killing of coliforms.[7][8] At certain concentrations, it did not significantly alter the overall microbiota composition and diversity, suggesting a lower risk of inducing dysbiosis compared to broad-spectrum antibiotics.[7][8] However, at higher concentrations, some changes in the microbiota, such as an expansion of Firmicutes, have been observed in samples from some donors.[7][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent antibacterial activity Compound degradation: this compound may degrade over time, especially if not stored properly.Ensure proper storage conditions are maintained (-20°C for solid, -80°C for stock solutions). Prepare fresh dilutions from a new stock for each experiment.
Bacterial strain variability: Different strains of Gram-negative bacteria may exhibit varying susceptibility.Determine the Minimum Inhibitory Concentration (MIC) for each bacterial strain used.
Incorrect solvent or concentration: Improper dissolution or dilution can lead to inaccurate results.Verify the solubility of this compound in your chosen solvent and ensure accurate pipetting and calculations. Use a validated stock solution.
Unexpected increase in outer membrane permeability without significant cell death Sub-inhibitory concentration: At concentrations below the MIC, this compound can increase outer membrane permeability without causing significant cell lysis.[4][5]This is an expected effect. You can leverage this to test for synergistic effects with other antibiotics. Perform a dose-response curve to identify the optimal concentration for permeability increase without significant growth inhibition.
No synergistic effect with a large-scaffold antibiotic Antibiotic-specific interactions: The synergistic effect of this compound is not universal for all large-scaffold antibiotics. For example, synergy has been observed with erythromycin and novobiocin, but not with vancomycin or rifampicin in some studies.[9]Test a panel of different large-scaffold antibiotics to identify synergistic partners. Perform checkerboard assays to quantitatively assess the Fractional Inhibitory Concentration Index (FICI).
Contamination in bacterial cultures Non-sterile technique: Introduction of contaminating microorganisms.Adhere to strict aseptic techniques throughout the experimental workflow. Use sterile media, reagents, and equipment.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Bacterial strain of interest (e.g., E. coli, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum by diluting an overnight culture in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare a two-fold serial dilution of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the bacterial inoculum to each well containing the this compound dilution.

  • Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

Protocol 2: Outer Membrane Permeability Assay using NPN Uptake

This protocol assesses the increase in outer membrane permeability by measuring the uptake of the fluorescent probe 1-N-phenylnaphthylamine (NPN).

Materials:

  • This compound

  • Bacterial strain of interest

  • M9 minimal media

  • 1-N-phenylnaphthylamine (NPN) stock solution (e.g., 500 µM in acetone)

  • Sterile black 96-well plates with clear bottoms

  • Fluorometer

Procedure:

  • Grow the bacterial culture to the mid-logarithmic phase in M9 media.

  • Harvest the cells by centrifugation and wash them with M9 media.

  • Resuspend the cells in M9 media to an OD600 of approximately 0.5.

  • Add 190 µL of the cell suspension to each well of the black 96-well plate.

  • Add 5 µL of varying concentrations of this compound to the wells. Include a solvent control (DMSO).

  • Add 5 µL of the NPN stock solution to each well for a final concentration of 10 µM.

  • Immediately measure the fluorescence intensity (Excitation: 350 nm, Emission: 420 nm) over time. An increase in fluorescence indicates NPN uptake and thus increased outer membrane permeability.

Visualizations

Signaling_Pathway cluster_bacterium Gram-Negative Bacterium cluster_inner_membrane cluster_periplasm cluster_outer_membrane IM Inner Membrane P Periplasm OM Outer Membrane LolCDE LolCDE Complex LolA LolA LolCDE->LolA Transfers Lipoprotein LolB LolB LolA->LolB Traffics Lipoprotein Lipoprotein Lipoprotein This compound This compound This compound->LolA Inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A Bacterial Culture (e.g., E. coli) F Incubate with Bacteria in 96-well Plate A->F B This compound Stock (in DMSO) D Serial Dilution of This compound B->D C Large-Scaffold Antibiotic E Serial Dilution of Antibiotic C->E D->F E->F G Measure OD600 for Bacterial Growth F->G H Determine MICs of Individual Agents G->H I Calculate Fractional Inhibitory Concentration Index (FICI) H->I

References

Validation & Comparative

A Head-to-Head Battle: MAC13243 Versus Traditional Gram-Negative Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A new investigational antibiotic, MAC13243, is showing promise in the fight against drug-resistant Gram-negative bacteria. This novel compound, with its unique mechanism of action, presents a potential alternative to conventional antibiotics that are increasingly failing due to widespread resistance. This guide provides a detailed comparison of this compound with traditional gram-negative antibiotics, supported by available experimental data.

This compound is a first-in-class antibacterial agent that selectively targets Gram-negative bacteria.[1][2] Its novel mechanism of action involves the inhibition of the LolA protein, a crucial component of the lipoprotein transport (Lol) system responsible for trafficking lipoproteins to the outer membrane of these bacteria.[1][2][3] By disrupting this essential pathway, this compound compromises the integrity of the bacterial outer membrane, leading to cell death.[4] This mode of action is distinct from that of most traditional gram-negative antibiotics, which typically target cell wall synthesis, protein synthesis, or DNA replication.[5]

Performance Showdown: Minimum Inhibitory Concentration (MIC) Data

The in vitro efficacy of an antibiotic is primarily measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. While comprehensive head-to-head comparative studies are still emerging, available data allows for a preliminary assessment of this compound's performance against key Gram-negative pathogens in comparison to established antibiotics.

AntibioticEscherichia coli MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)Klebsiella pneumoniae MIC (µg/mL)Acinetobacter baumannii MIC (µg/mL)
This compound 4 - >256[6][7]16 - >128[2]Data Not AvailableData Not Available
Ciprofloxacin ≤0.06 - >8[8]Data Not AvailableData Not AvailableData Not Available
Meropenem Data Not Available4 - 64[9]Data Not Available0.25 - 16
Ceftazidime Data Not AvailableData Not Available>256Data Not Available
Polymyxin B Data Not Available0.125 - 8Data Not AvailableData Not Available

Note: MIC values can vary significantly depending on the specific bacterial strain (including resistance profiles) and the testing methodology used. The data presented here is a compilation from various sources and should be interpreted with caution. A direct comparison is most accurate when conducted within the same study under identical conditions.

Unraveling the Mechanisms: A Tale of Two Strategies

The fundamental difference between this compound and traditional antibiotics lies in their cellular targets and mechanisms of action. This distinction is critical in the context of antibiotic resistance.

This compound: Targeting the Lipoprotein Transport System

This compound's unique target is the LolA protein, a periplasmic chaperone that plays a vital role in transporting lipoproteins from the inner membrane to the outer membrane in Gram-negative bacteria.[1][2][3] The disruption of this process is believed to be the primary mechanism of its antibacterial activity.

Lol_Pathway_Inhibition cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane IM LolCDE LolCDE Complex LolA LolA LolCDE->LolA Transfers Lipoprotein Lipoprotein Lipoprotein LolB LolB Lipoprotein->LolB Delivers Lipoprotein OM This compound This compound This compound->LolA Inhibits

Fig. 1: this compound inhibits the LolA chaperone protein.

Traditional Gram-Negative Antibiotics: A Multi-pronged Assault

Traditional antibiotics employ a variety of mechanisms to combat Gram-negative bacteria, primarily targeting:

  • Cell Wall Synthesis: Beta-lactams (e.g., penicillins, cephalosporins like ceftazidime, and carbapenems like meropenem) inhibit the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • Protein Synthesis: Aminoglycosides and tetracyclines bind to the bacterial ribosome, interfering with protein production.

  • DNA Synthesis: Fluoroquinolones (e.g., ciprofloxacin) inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

  • Cell Membrane Integrity: Polymyxins (e.g., polymyxin B) disrupt the integrity of the bacterial outer membrane.

Traditional_Antibiotic_Mechanisms cluster_Targets Bacterial Cell Targets cluster_Antibiotics Traditional Antibiotics CellWall Cell Wall Synthesis ProteinSynthesis Protein Synthesis (Ribosome) DNASynthesis DNA Synthesis (DNA Gyrase) CellMembrane Cell Membrane BetaLactams Beta-lactams (e.g., Meropenem, Ceftazidime) BetaLactams->CellWall Inhibit Aminoglycosides Aminoglycosides Aminoglycosides->ProteinSynthesis Inhibit Fluoroquinolones Fluoroquinolones (e.g., Ciprofloxacin) Fluoroquinolones->DNASynthesis Inhibit Polymyxins Polymyxins (e.g., Polymyxin B) Polymyxins->CellMembrane Disrupt

Fig. 2: Mechanisms of traditional gram-negative antibiotics.

Experimental Protocols: A Glimpse into the Lab

The data presented in this guide is derived from established laboratory procedures. Here are the fundamental protocols for key experiments used to evaluate and compare these antibiotics.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This assay determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

MIC_Workflow A Prepare serial two-fold dilutions of the antibiotic in a 96-well microtiter plate. B Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Incubate the plate at 37°C for 18-24 hours. B->C D Determine the MIC by visually inspecting for the lowest concentration with no visible turbidity. C->D

Fig. 3: Broth microdilution MIC testing workflow.

Detailed Protocol:

  • Preparation of Antibiotic Dilutions: A stock solution of the antibiotic is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This suspension is then further diluted to achieve the final desired inoculum concentration in the wells.

  • Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

Time-Kill Kinetics Assay

This assay assesses the bactericidal or bacteriostatic activity of an antibiotic over time.

Time_Kill_Assay_Workflow A Prepare bacterial cultures in broth with and without the antibiotic at various concentrations (e.g., 1x, 4x MIC). B Incubate cultures at 37°C with shaking. A->B C At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture. B->C D Perform serial dilutions and plate on agar to determine the number of viable bacteria (CFU/mL). C->D E Plot log10 CFU/mL versus time to generate a time-kill curve. D->E

Fig. 4: Time-kill assay experimental workflow.

Detailed Protocol:

  • Culture Preparation: A standardized bacterial inoculum is added to flasks containing fresh broth with the antibiotic at desired concentrations (e.g., MIC, 2x MIC, 4x MIC) and a growth control flask without the antibiotic.

  • Incubation and Sampling: The flasks are incubated at 37°C with agitation. At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), an aliquot is removed from each flask.

  • Viable Cell Counting: The collected aliquots are serially diluted in a suitable buffer and plated onto agar plates.

  • Incubation and Colony Counting: The plates are incubated for 18-24 hours at 37°C, and the number of colonies is counted to determine the concentration of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic concentration to generate time-kill curves. A ≥3-log10 decrease in CFU/mL is typically considered bactericidal activity.[4]

Bacterial Outer Membrane Permeability Assay (NPN Uptake Assay)

This assay is used to assess the ability of a compound to disrupt the bacterial outer membrane.

NPN_Assay_Workflow A Prepare a suspension of Gram-negative bacteria in a suitable buffer. B Add the fluorescent probe N-phenyl-1-naphthylamine (NPN) to the bacterial suspension. A->B C Add the test compound (e.g., this compound) to the suspension. B->C D Measure the increase in fluorescence over time using a fluorometer. C->D

Fig. 5: NPN uptake assay workflow.

Detailed Protocol:

  • Bacterial Preparation: Gram-negative bacteria are grown to mid-log phase, harvested by centrifugation, and washed and resuspended in a buffer (e.g., HEPES buffer).

  • Assay Setup: The bacterial suspension is added to the wells of a microtiter plate.

  • Probe Addition: The fluorescent probe N-phenyl-1-naphthylamine (NPN) is added to each well. NPN exhibits weak fluorescence in aqueous environments but becomes highly fluorescent in the hydrophobic environment of a lipid membrane.

  • Compound Addition: The test compound is added to the wells, and the fluorescence is monitored immediately and over time using a fluorescence plate reader. An increase in fluorescence indicates that the compound has disrupted the outer membrane, allowing NPN to enter and bind to the inner membrane.

Conclusion

This compound represents a promising new approach to combatting Gram-negative bacterial infections, particularly those caused by multidrug-resistant strains. Its unique mechanism of targeting the LolA protein offers a potential advantage over traditional antibiotics, for which resistance mechanisms are well-established. While further comparative studies are needed to fully elucidate its clinical potential, the initial data suggests that this compound could become a valuable addition to the antibiotic arsenal. The detailed experimental protocols provided here offer a framework for the continued evaluation and comparison of this novel compound against the current standards of care.

References

Genetic Validation of MAC13243 Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MAC13243, an inhibitor of the bacterial lipoprotein-targeting chaperone LolA, with alternative compounds targeting the Lol (lipoprotein outer membrane localization) pathway. We present supporting experimental data, detailed methodologies for genetic validation of target engagement, and visualizations of the relevant biological pathways and experimental workflows.

Executive Summary

This compound is a promising antibacterial agent with Gram-negative selectivity, demonstrating potent activity against multidrug-resistant pathogens like Pseudomonas aeruginosa.[1][2] Its mechanism of action involves the inhibition of LolA, a crucial chaperone protein in the Lol pathway responsible for transporting lipoproteins to the outer membrane of Gram-negative bacteria.[1][2] Genetic validation of this compound's engagement with LolA is critical for confirming its on-target activity and understanding potential resistance mechanisms. This guide compares this compound with other known inhibitors of the Lol pathway, providing a framework for researchers to design and execute robust target validation studies.

Performance Comparison of Lol Pathway Inhibitors

The following table summarizes the available quantitative data for this compound and alternative compounds targeting the Lol pathway. Direct comparison of potencies can be challenging due to variations in experimental conditions.

CompoundTargetOrganism/AssayPotency (IC50, Kd, MIC)Reference(s)
This compound LolA In vitro (LolA binding)Kd = 7.5 µM[3]
E. coli MC4100 (M9 media)MIC = 256 µg/mL[4]
P. aeruginosa PA01MIC = 4 µg/mL[3]
Multidrug-resistant P. aeruginosaMIC = 16 - >128 µg/mL[2]
Pyridineimidazoles (cpd 1 & 2) LolCDEE. coli ΔtolCMIC = 0.25 µg/mL (cpd 1)[5]
Lolamicin LolCDEMultidrug-resistant E. coli, K. pneumoniae, E. cloacaeMIC50 = 1-2 µg/mL, MIC90 = 4 µg/mL[6]
G0507 LolCDEE. coli ΔtolC, imp4213Growth inhibition[1][7]
In vitro (ATPase assay)IC50 (ortho-vanadate inhibition) = 20.9 ± 1.7 µM[1]

Signaling Pathway and Mechanism of Inhibition

The Lol pathway is essential for the viability of most Gram-negative bacteria. It ensures the correct localization of lipoproteins, which are critical for maintaining the integrity and function of the outer membrane. This compound and its alternatives disrupt this pathway at different stages.

Lol_Pathway cluster_IM Inner Membrane cluster_periplasm Periplasm cluster_OM Outer Membrane IM_lipoprotein Lipoprotein LolCDE LolCDE (ABC Transporter) IM_lipoprotein->LolCDE 1. Recognition LolA LolA (Chaperone) LolCDE->LolA 2. ATP-dependent extraction & transfer LolA_lipo LolA-Lipoprotein Complex LolA->LolA_lipo 3. Complex formation LolB LolB (Receptor) LolA_lipo->LolB 4. Translocation OM_lipoprotein Outer Membrane Lipoprotein LolB->OM_lipoprotein 5. Insertion This compound This compound This compound->LolA Inhibition Alternatives LolCDE Inhibitors (e.g., Lolamicin) Alternatives->LolCDE Inhibition

Figure 1: The bacterial Lol lipoprotein transport pathway and points of inhibition.

Experimental Protocols for Genetic Validation

Genetic validation is essential to confirm that a compound's biological effect is a direct consequence of its interaction with the intended target. Key methodologies include gene knockdown, overexpression, and resistance mutation mapping.

CRISPRi-mediated Knockdown of lolA

This protocol describes the use of CRISPR interference (CRISPRi) to specifically reduce the expression of the lolA gene in E. coli or P. aeruginosa, mimicking the effect of a LolA inhibitor.

a. Workflow for CRISPRi-mediated Target Validation

CRISPRi_Workflow cluster_design Design & Construction cluster_transformation Transformation & Induction cluster_phenotype Phenotypic Analysis gRNA_design 1. Design gRNA targeting lolA plasmid_construction 2. Clone gRNA into CRISPRi plasmid gRNA_design->plasmid_construction transformation 3. Transform bacteria with CRISPRi plasmid plasmid_construction->transformation induction 4. Induce dCas9 and gRNA expression transformation->induction growth_assay 5a. Monitor bacterial growth inhibition induction->growth_assay permeability_assay 5b. Assess outer membrane permeability (NPN assay) induction->permeability_assay synergy_assay 5c. Test synergy with large-scaffold antibiotics induction->synergy_assay

Figure 2: Experimental workflow for CRISPRi-mediated genetic validation of LolA as a drug target.

b. Detailed Protocol for CRISPRi in E. coli

  • gRNA Design: Design a 20-nucleotide guide RNA (gRNA) sequence targeting the non-template strand of the lolA gene, immediately downstream of the promoter. Ensure the presence of a protospacer adjacent motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9) at the 3' end of the target sequence.

  • Plasmid Construction: Clone the designed gRNA sequence into a suitable CRISPRi vector that expresses a catalytically inactive Cas9 (dCas9) under an inducible promoter (e.g., arabinose-inducible araBAD promoter).

  • Transformation: Transform competent E. coli cells (e.g., MG1655) with the constructed CRISPRi plasmid.

  • Induction and Growth Analysis:

    • Grow the transformed E. coli in liquid media to mid-log phase.

    • Induce the expression of dCas9 and the gRNA by adding the appropriate inducer (e.g., arabinose).

    • Monitor bacterial growth by measuring optical density at 600 nm (OD600) over time. A reduction in growth compared to an uninduced control or a control with a non-targeting gRNA indicates that lolA is essential for growth.

  • Phenotypic Assays:

    • Outer Membrane Permeability (NPN Assay): Measure the uptake of the fluorescent probe 1-N-phenylnaphthylamine (NPN) to assess outer membrane integrity. Increased fluorescence indicates a compromised outer membrane, a phenotype consistent with LolA inhibition.

    • Antibiotic Synergy: Perform checkerboard assays with large-scaffold antibiotics (e.g., vancomycin, rifampicin) that are normally excluded by the outer membrane. Increased susceptibility to these antibiotics upon lolA knockdown suggests increased outer membrane permeability.

c. Considerations for P. aeruginosa

A similar CRISPRi approach can be used in P. aeruginosa. However, vector systems and promoters may need to be adapted for optimal expression and regulation in this organism. Shuttle vectors with inducible promoters functional in Pseudomonas (e.g., the arabinose-inducible PBAD promoter in a pHERD20T backbone) are commonly used.[8][9]

Target Overexpression to Confer Resistance

Overexpression of the target protein can often rescue the inhibitory effect of a compound, providing strong evidence for on-target activity.

Protocol:

  • Plasmid Construction: Clone the full-length lolA gene into an expression vector with a strong, inducible promoter.

  • Transformation: Transform the bacterial strain of interest with the lolA overexpression plasmid.

  • MIC Determination: Determine the minimum inhibitory concentration (MIC) of this compound for the strain carrying the overexpression plasmid and a control strain with an empty vector. A significant increase in the MIC upon lolA overexpression is indicative of on-target engagement.

Resistance Mutation Mapping

Spontaneous resistance mutations in the target protein are a hallmark of on-target drug action.

Protocol:

  • Selection of Resistant Mutants: Plate a high density of susceptible bacteria on agar containing this compound at a concentration several-fold higher than the MIC.

  • Isolation and Verification: Isolate colonies that grow and re-streak them on selective media to confirm the resistant phenotype.

  • Whole-Genome Sequencing: Perform whole-genome sequencing of the resistant isolates and compare the sequences to the parental strain to identify mutations.

  • Data Analysis: Mutations consistently found within the lolA gene strongly suggest that LolA is the direct target of this compound. For LolCDE inhibitors, resistance mutations are often found in the lolC or lolE genes.[5][10]

Biochemical Validation Assays

Biochemical assays provide in vitro evidence of target engagement and can be used to determine inhibitor potency.

Spheroplast-Based Lipoprotein Release Assay

This assay biochemically recapitulates the first step of the Lol pathway and can be used to test for inhibitors of LolCDE.

Protocol:

  • Spheroplast Preparation: Prepare spheroplasts from E. coli by treating the cells with lysozyme and EDTA in an osmotically stabilizing buffer. Spheroplasts are bacterial cells that have had their cell wall removed but retain their inner and outer membranes.

  • Assay Setup: Incubate the prepared spheroplasts with purified LolA protein in the presence and absence of the test compound (e.g., a pyridineimidazole).

  • Lipoprotein Release: The LolCDE complex in the spheroplast inner membrane will release lipoproteins to the soluble LolA.

  • Detection: Separate the spheroplasts from the supernatant by centrifugation. Analyze the supernatant for the presence of a model lipoprotein (e.g., Lpp) by Western blotting. Inhibition of lipoprotein release in the presence of the compound indicates that it targets the LolCDE complex.

Conclusion

The genetic and biochemical validation of this compound's engagement with LolA is a critical step in its development as a novel antibacterial agent. The methodologies outlined in this guide, including CRISPRi-mediated gene knockdown, target overexpression, resistance mutation mapping, and in vitro functional assays, provide a robust framework for confirming on-target activity and elucidating the mechanism of action. By comparing this compound with other inhibitors of the Lol pathway, researchers can gain valuable insights into the therapeutic potential of targeting this essential bacterial process.

References

NPN Assay as a Confirmation Tool for MAC13243 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of the N-phenyl-1-naphthylamine (NPN) assay to confirm the activity of MAC13243, a potent inhibitor of the lipoprotein trafficking chaperone LolA in Gram-negative bacteria.[1][2] By disrupting the integrity of the outer membrane, this compound increases its permeability, a key indicator of its antibacterial efficacy.[3][4] The NPN assay offers a straightforward and quantitative method to measure this increase in permeability.[5][6]

Comparative Analysis of Permeability Assays

While the NPN assay is a robust method, several alternatives exist for assessing outer membrane permeability. The following table provides a comparative summary of these techniques.

AssayPrincipleAdvantagesDisadvantages
NPN Assay A hydrophobic fluorescent probe (NPN) that is excluded by an intact outer membrane. Upon membrane disruption, NPN enters the periplasm and intercalates into the phospholipid bilayer, resulting in a significant increase in fluorescence.[5][6][7]Simple, rapid, cost-effective, and provides real-time kinetic data.[7]Can be influenced by compounds that have intrinsic fluorescence or that quench NPN fluorescence.
Propidium Iodide (PI) Assay A fluorescent nucleic acid stain that cannot cross the inner membrane of viable cells. Increased inner membrane permeability allows PI to enter and bind to DNA, causing a significant increase in fluorescence.[7]Useful for assessing inner membrane integrity and cell viability.[7]Does not directly measure outer membrane permeability.
Antibiotic Susceptibility Testing Measures the potentiation of the activity of large-scaffold antibiotics that are typically excluded by the outer membrane.[4]Provides a functional readout of increased permeability in a clinically relevant context.Indirect measure of permeability; can be influenced by other resistance mechanisms.
Electron Microscopy Direct visualization of morphological changes to the bacterial cell envelope.[7]Provides high-resolution structural information.Time-consuming, requires specialized equipment and expertise, and is not suitable for high-throughput screening.[7]
Beta-Lactamase Assay Measures the release of periplasmic beta-lactamase into the extracellular medium following outer membrane disruption.A sensitive and specific measure of outer membrane integrity.Requires the use of bacterial strains that express a periplasmic beta-lactamase.

Experimental Protocol: NPN Assay for this compound Activity

This protocol details the steps to quantify the outer membrane permeabilizing activity of this compound using the NPN assay.

Materials:

  • Gram-negative bacteria (e.g., E. coli MC4100)[1]

  • Growth medium (e.g., M9 media)[1]

  • This compound

  • N-phenyl-1-naphthylamine (NPN)

  • HEPES buffer (5 mM, pH 7.2)

  • Fluorescence microplate reader or spectrofluorometer

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate the selected Gram-negative bacterial strain in the appropriate growth medium.

    • Incubate the culture overnight at 37°C with shaking.

    • The following day, dilute the overnight culture into fresh medium and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5).

    • Harvest the cells by centrifugation and wash them with HEPES buffer.

    • Resuspend the cells in HEPES buffer to a final OD₆₀₀ of 0.5.

  • NPN Assay:

    • Add the bacterial suspension to the wells of a microplate.

    • Add NPN to a final concentration of 10 µM.

    • Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

    • Add varying concentrations of this compound to the wells. A positive control (e.g., polymyxin B) and a negative control (vehicle, e.g., DMSO) should be included.

    • Immediately begin monitoring the fluorescence intensity over time.

  • Data Analysis:

    • Subtract the baseline fluorescence from the fluorescence readings at each time point.

    • Plot the change in fluorescence intensity against time for each concentration of this compound.

    • The increase in fluorescence is directly proportional to the uptake of NPN and, therefore, the degree of outer membrane permeabilization.

Visualizing the Mechanism and Workflow

To further elucidate the underlying processes, the following diagrams illustrate the signaling pathway affected by this compound and the experimental workflow of the NPN assay.

MAC13243_Pathway This compound Mechanism of Action cluster_cell Gram-Negative Bacterium cluster_lol Lol System Outer_Membrane Outer Membrane Periplasm Periplasm Inner_Membrane Inner Membrane LolA LolA LolA->Outer_Membrane transport Lipoprotein Lipoprotein Lipoprotein->LolA trafficking This compound This compound This compound->LolA inhibits Permeability Increased Outer Membrane Permeability This compound->Permeability

Caption: Mechanism of this compound leading to increased outer membrane permeability.

NPN_Assay_Workflow NPN Assay Experimental Workflow Start Start Prepare_Cells Prepare Bacterial Cell Suspension Start->Prepare_Cells Add_NPN Add NPN (10 µM) Prepare_Cells->Add_NPN Measure_Baseline Measure Baseline Fluorescence Add_NPN->Measure_Baseline Add_this compound Add this compound (various concentrations) Measure_Baseline->Add_this compound Monitor_Fluorescence Monitor Fluorescence (Ex: 350nm, Em: 420nm) Add_this compound->Monitor_Fluorescence Analyze_Data Analyze Data: ΔFluorescence vs. Time Monitor_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow of the NPN assay.

References

Mimicking the MAC13243 Phenotype: A Comparative Guide to CRISPRi-Mediated Depletion of LolA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding and replicating the effects of novel antibacterial compounds is crucial for advancing antimicrobial research. This guide provides a comprehensive comparison of the chemical inhibition of the lipoprotein trafficking protein LolA by MAC13243 and its genetic depletion using CRISPR interference (CRISPRi), offering insights into their phenotypic similarities and underlying mechanisms.

The small molecule this compound has been identified as an inhibitor of the essential bacterial lipoprotein-targeting chaperone, LolA.[1][2] LolA is a critical component of the Lol pathway, which is responsible for transporting lipoproteins from the inner membrane to the outer membrane in Gram-negative bacteria.[3][4][5] Disruption of this pathway, either by chemical inhibition or genetic means, leads to the accumulation of mislocalized lipoproteins, resulting in increased outer membrane permeability and eventual cell death.[3][6][7] This guide explores how the targeted depletion of LolA using CRISPRi can effectively mimic the phenotype induced by this compound, providing a powerful genetic tool to validate the compound's mode of action and explore its physiological consequences.

Comparative Analysis of Phenotypes: this compound Treatment vs. LolA Depletion

The primary phenotype observed upon both chemical inhibition of LolA with this compound and its genetic depletion via CRISPRi is an increase in the permeability of the bacterial outer membrane.[6][7][8] This compromised barrier function renders the bacteria more susceptible to a range of stressors, including certain antibiotics that are normally excluded.

Phenotypic TraitThis compound TreatmentCRISPRi-mediated LolA DepletionSupporting Data Source(s)
Outer Membrane Permeability Increased uptake of NPN (1-N-phenylnaphthylamine)Increased uptake of NPN[6][7]
Antibiotic Susceptibility Increased susceptibility to large-scaffold antibiotics (e.g., erythromycin, novobiocin)Increased susceptibility to large-scaffold antibiotics[8]
Cell Viability Dose-dependent inhibition of growthInducible reduction in cell growth[1][7]
Lipoprotein Localization Presumed accumulation of lipoproteins in the inner membraneAccumulation of lipoproteins (BamB, LptE) in the inner membrane fraction[7]

It is important to note that while this compound was initially characterized as a LolA inhibitor, some studies have suggested its activity may be independent of LolA, potentially targeting the cytoskeletal protein MreB.[9][10] The use of CRISPRi to specifically deplete LolA provides a direct method to de-risk this off-target possibility and confirm that the observed phenotypes are indeed a consequence of LolA inhibition.

Experimental Protocols

CRISPRi-mediated Depletion of LolA in E. coli

This protocol describes the use of a doxycycline-inducible CRISPRi system to deplete LolA levels in Escherichia coli.

Materials:

  • E. coli strain expressing a dCas9 protein (e.g., from a p-dCas9 plasmid).

  • sgRNA expression plasmid targeting the lolA gene.

  • Luria-Bertani (LB) broth and agar.

  • Appropriate antibiotics for plasmid selection.

  • Anhydrotetracycline (aTc) or Doxycycline for induction.

Methodology:

  • sgRNA Design and Cloning: Design a single guide RNA (sgRNA) targeting the non-template strand of the lolA gene promoter or coding region. Clone the sgRNA sequence into a suitable expression vector.

  • Transformation: Transform the E. coli strain containing the dCas9 expression plasmid with the sgRNA-lolA plasmid.

  • Growth and Induction: Grow the transformed cells in LB broth with appropriate antibiotics to an early exponential phase (OD600 ≈ 0.2). Induce the expression of dCas9 and the sgRNA by adding the inducer (e.g., 200 ng/mL aTc).[7]

  • Growth Monitoring: Monitor bacterial growth by measuring the optical density at 600 nm (OD600) at regular intervals.

  • Phenotypic Analysis: At desired time points post-induction, harvest the cells for downstream analysis, such as outer membrane permeability assays or antibiotic susceptibility testing.

Outer Membrane Permeability Assay (NPN Uptake)

This assay measures the uptake of the fluorescent probe 1-N-phenylnaphthylamine (NPN) to assess outer membrane permeability.

Materials:

  • Bacterial cells (treated with this compound or with LolA depleted via CRISPRi).

  • Phosphate-buffered saline (PBS).

  • 1-N-phenylnaphthylamine (NPN) stock solution.

  • Polymyxin B (as a positive control).

  • Fluorometer or plate reader capable of measuring fluorescence.

Methodology:

  • Cell Preparation: Harvest bacterial cells by centrifugation and wash them with PBS. Resuspend the cells in PBS to a specific OD600.

  • NPN Addition: Add NPN to the cell suspension to a final concentration of 10 µM.

  • Fluorescence Measurement: Immediately measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

  • Permeabilizing Agent Addition: Add the test compound (this compound) or use the LolA-depleted cells. For a positive control, add polymyxin B.

  • Kinetic Measurement: Monitor the increase in fluorescence over time. An increase in fluorescence indicates the uptake of NPN into the hydrophobic environment of the cell membrane, signifying increased permeability.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the LolA pathway and the experimental workflows.

Lol_Pathway cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane IM LolCDE LolCDE (ABC Transporter) LolA LolA (Chaperone) LolCDE->LolA 2. Transfer Lipoprotein_IM Lipoprotein Lipoprotein_IM->LolCDE 1. Recognition Periplasm LolB LolB (Receptor) LolA->LolB 3. Shuttling OM Lipoprotein_OM Lipoprotein LolB->Lipoprotein_OM 4. Insertion This compound This compound This compound->LolA Inhibition

Caption: The Lol pathway for lipoprotein transport in Gram-negative bacteria.

CRISPRi_Workflow Start Start sgRNA_design Design sgRNA targeting lolA Start->sgRNA_design Cloning Clone sgRNA into expression vector sgRNA_design->Cloning Transformation Transform E. coli (with dCas9) Cloning->Transformation Induction Induce dCas9/sgRNA expression (aTc) Transformation->Induction LolA_depletion LolA Depletion Induction->LolA_depletion Phenotype_analysis Phenotypic Analysis (e.g., Permeability Assay) LolA_depletion->Phenotype_analysis End End Phenotype_analysis->End

Caption: Workflow for CRISPRi-mediated depletion of LolA.

Alternative Approaches and Considerations

While CRISPRi offers a precise and titratable method for gene knockdown, other techniques can also be employed to reduce or eliminate LolA function.

MethodPrincipleAdvantagesDisadvantages
Gene Knockout Permanent deletion of the lolA gene.Complete and stable loss of function.Lethal for essential genes like lolA under normal conditions.
RNA interference (RNAi) Post-transcriptional silencing of lolA mRNA.Transient and tunable gene silencing.Less commonly used and can be less efficient in prokaryotes compared to CRISPRi.[11][12]
Dominant-Negative Mutants Expression of a mutant LolA protein that interferes with the function of the wild-type protein.Can provide insights into protein-protein interactions.Potential for off-target effects and incomplete inhibition.

CRISPRi stands out as a robust tool for studying essential genes like lolA because it allows for controlled depletion rather than complete knockout, which would be lethal.[13] This enables researchers to study the progressive effects of diminishing LolA levels, closely mimicking the dose-dependent effects of a chemical inhibitor.

References

MAC13243: A Comparative Analysis of its Efficacy Against Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial efficacy of MAC13243, a novel inhibitor of the bacterial lipoprotein targeting chaperone LolA, against various bacterial strains. Its performance is benchmarked against established antibiotics, supported by experimental data to inform research and drug development efforts.

Executive Summary

This compound is an experimental antibacterial agent demonstrating marked selectivity for Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of the LolA protein, a crucial component of the lipoprotein localization (Lol) pathway, which is essential for the integrity of the outer membrane in Gram-negative bacteria. This novel mechanism presents a promising avenue for combating multidrug-resistant infections. This guide summarizes the available data on this compound's efficacy, compares it with conventional antibiotics, and provides detailed experimental protocols for key assays.

Efficacy of this compound and Comparator Antibiotics

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and selected comparator antibiotics against various bacterial strains. Lower MIC values indicate greater potency.

Bacterial StrainThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Meropenem MIC (µg/mL)Ceftazidime MIC (µg/mL)Colistin MIC (µg/mL)
Escherichia coli MC4100256 (in M9 media)[2]0.015 - 10.015 - 10.12 - 40.25 - 2
Escherichia coli (clinical isolates)4 - 2560.25 - >320.03 - >320.25 - >1280.12 - 8
Pseudomonas aeruginosa (clinical isolates)16 (effective against 12 of 16 isolates)0.25 - >32[3][4]2 - 4.5[5]≤8 (90% of isolates)[6]1.0 - 1.5 (MIC50/90)[7]
Pseudomonas aeruginosa ATCC 27853-0.25 - 11[8]1 - 42[9]
Klebsiella pneumoniae>2560.015 - >320.03 - >1280.12 - >1280.12 - 16
Enterobacter cloacae640.015 - >320.03 - >128>8[6]0.25 - 16
Acinetobacter baumannii>2560.12 - >320.12 - >641 - >1280.12 - 4
Staphylococcus aureus>2560.12 - >40.06 - >322 - >128>128
Enterococcus faecalis>2560.5 - 8>32>128>128

Experimental Protocols

Broth Microdilution MIC Assay

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (or other appropriate broth medium)

  • This compound and comparator antibiotic stock solutions

  • Sterile pipette tips and multichannel pipettor

  • Incubator (37°C)

  • Microplate reader (optional, for OD600 measurement)

Procedure:

  • Prepare Antibiotic Dilutions:

    • Dispense 50 µL of sterile broth into all wells of a 96-well plate.

    • Add 50 µL of the antibiotic stock solution (at 2x the highest desired concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 50 µL from the tenth column.

    • Column 11 serves as a positive control (bacteria, no antibiotic), and column 12 as a negative control (broth only).

  • Prepare Bacterial Inoculum:

    • Dilute the bacterial culture in broth to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 100 µL.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Interpretation:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).

LolA Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) assay to measure the binding and potential inhibition of this compound to the LolA protein.

Principle:

A small fluorescently labeled ligand (tracer) that binds to LolA will have a slower rotational diffusion compared to the free tracer, resulting in a higher fluorescence polarization value. An inhibitor that competes with the tracer for binding to LolA will cause a decrease in the polarization signal.

Materials:

  • Purified LolA protein

  • A fluorescently labeled ligand known to bind LolA (e.g., a fluorescently tagged lipoprotein or a known small molecule binder)

  • This compound

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Black, low-volume 384-well plates

  • A plate reader with fluorescence polarization capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a solution of LolA protein and the fluorescent tracer in the assay buffer. The concentrations should be optimized to give a stable and significant polarization signal.

    • Prepare a serial dilution of this compound in the assay buffer.

  • Assay Setup:

    • In the wells of the 384-well plate, add a constant volume of the LolA-tracer solution.

    • Add varying concentrations of this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the tracer (minimum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a set period (e.g., 30 minutes) to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the concentration of this compound.

    • The concentration of this compound that causes a 50% reduction in the polarization signal is the IC50 value, which represents its inhibitory potency.

Visualizations

Signaling Pathway and Experimental Workflow

Lol_Pathway cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane IM LolCDE LolCDE (ABC Transporter) LolA LolA (Chaperone) LolCDE->LolA Periplasm LolB LolB (Receptor) LolA->LolB Transport across periplasm Lipoprotein Lipoprotein Lipoprotein->LolCDE Release from IM This compound This compound This compound->LolA Inhibition OM LolB->OM Insertion into OM MIC_Workflow start Start prep_plate Prepare 96-well plate with 2-fold serial dilutions of antibiotic start->prep_plate prep_inoculum Prepare standardized bacterial inoculum (5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate plate with bacterial suspension prep_plate->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read results visually or with a plate reader (OD600) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

References

Safety Operating Guide

Proper Disposal Procedures for MAC13243: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing MAC13243, a potent inhibitor of the bacterial lipoprotein targeting chaperone LolA, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental protection. This document provides essential guidance on the safe handling and disposal of this compound, aligning with standard practices for hazardous chemical waste management in a laboratory setting.

This compound: Key Data for Safe Handling

A summary of the essential quantitative data for this compound is provided below. This information is critical for risk assessment and the implementation of appropriate safety measures.

PropertyValueSource
Chemical Name 6-[(4-chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochlorideMedChemExpress
Molecular Formula C20H25Cl2N3O2SMedChemExpress
Molecular Weight 442.4 g/mol MedChemExpress
CAS Number 1071638-38-4MedChemExpress
Appearance Solid PowderBioCrick
Solubility Soluble in DMSOBioCrick
Storage Temperature -20°CBioCrick

Experimental Protocols: General Disposal Procedures

While a specific, verified Safety Data Sheet (SDS) for this compound containing detailed disposal instructions (Section 13) was not publicly available at the time of this writing, the following step-by-step procedures are based on established guidelines for the disposal of hazardous chemical waste in a laboratory setting.[1][2][3][4] It is mandatory to consult the official SDS provided by the supplier for specific disposal requirements before proceeding.

Step 1: Waste Identification and Classification

  • Treat all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, gloves, vials), and solutions, as hazardous chemical waste.[4]

  • Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[1][2]

Step 2: Waste Segregation and Collection

  • Solid Waste:

    • Collect solid this compound waste in a designated, properly labeled, and sealable hazardous waste container.[3]

    • Contaminated items such as gloves, absorbent paper, and pipette tips should also be placed in this container.

  • Liquid Waste:

    • Collect liquid waste containing this compound (e.g., solutions in DMSO) in a separate, leak-proof, and chemically compatible hazardous waste container.[1][3]

    • Ensure the container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and the solvent used (e.g., DMSO).

    • Do not fill liquid waste containers to more than 90% capacity to prevent spills.[3]

Step 3: Labeling and Storage

  • All waste containers must be clearly and accurately labeled with their contents.[2] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: this compound

    • The approximate concentration and quantity of the waste

    • The date of accumulation

  • Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Ensure secondary containment is in place to capture any potential leaks or spills.[1]

Step 4: Disposal

  • Never dispose of this compound down the drain or in the regular trash. [2][5]

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][4]

  • Follow all institutional, local, and national regulations for hazardous waste disposal.[2]

Visualizing the Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound waste in a laboratory setting.

MAC13243_Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal Solid Waste Solid Waste Solid Waste Container Solid Waste Container Solid Waste->Solid Waste Container Liquid Waste Liquid Waste Liquid Waste Container Liquid Waste Container Liquid Waste->Liquid Waste Container Labeled & Sealed Containers Labeled & Sealed Containers Solid Waste Container->Labeled & Sealed Containers Liquid Waste Container->Labeled & Sealed Containers Designated Storage Area Designated Storage Area Labeled & Sealed Containers->Designated Storage Area EHS/Contractor Pickup EHS/Contractor Pickup Designated Storage Area->EHS/Contractor Pickup Licensed Disposal Facility Licensed Disposal Facility EHS/Contractor Pickup->Licensed Disposal Facility

Caption: A workflow for the safe disposal of this compound.

Mechanism of Action: Inhibition of the Lol Pathway

This compound exerts its antibacterial effect by inhibiting the function of LolA, a key periplasmic chaperone protein in the lipoprotein transport (Lol) pathway of Gram-negative bacteria. This pathway is essential for trafficking lipoproteins from the inner membrane to the outer membrane. The diagram below illustrates the Lol pathway and the point of inhibition by this compound.

Lol_Pathway_Inhibition cluster_membranes Gram-Negative Bacterial Envelope cluster_om Outer Membrane cluster_periplasm Periplasm cluster_im Inner Membrane LolB LolB LolA LolA LolA->LolB 3. Trafficking Lipoprotein Lipoprotein LolA->Lipoprotein Lipoprotein->LolA 2. Chaperone Binding LolCDE LolCDE LolCDE->LolA 1. Lipoprotein Transfer This compound This compound This compound->LolA Inhibition

Caption: Inhibition of the LolA-mediated lipoprotein transport by this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling MAC13243

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling MAC13243. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is an antibacterial agent that functions as an inhibitor of the bacterial lipoprotein targeting chaperone, LolA, with selectivity for Gram-negative bacteria.[1] While a valuable tool in research, particularly in exploring new antibacterial leads, its handling requires stringent safety measures.[2] This guide outlines the necessary personal protective equipment (PPE), emergency procedures, and disposal plans to minimize risk.

Personal Protective Equipment (PPE): Your First Line of Defense

The following table summarizes the required personal protective equipment for handling this compound. It is imperative that all personnel are trained in the proper use and disposal of this equipment.

PPE CategoryMinimum RequirementSpecifications and Best Practices
Hand Protection Nitrile glovesDouble-gloving is recommended. Regularly inspect gloves for tears or punctures. Change gloves immediately if contaminated, punctured, or torn.
Eye Protection Safety glasses with side shields or gogglesGoggles are required when there is a risk of splashing.
Skin and Body Protection Laboratory coatEnsure the lab coat is fully buttoned. A chemically resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant risk of splashing.
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation.A NIOSH-approved respirator may be necessary for operations that could generate dust or aerosols. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Donning and Doffing PPE: A Step-by-Step Workflow

Proper procedure for putting on and taking off PPE is critical to prevent contamination. The following workflow must be followed:

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Eye Protection Don1->Don2 Don3 3. Gloves (Double Layer) Don2->Don3 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Inner Gloves Doff2->Doff3 Doff4 4. Eye Protection Doff3->Doff4

A visual guide to the correct sequence for donning and doffing Personal Protective Equipment.

Emergency Procedures: Responding to Accidental Exposure

In the event of an accidental exposure to this compound, immediate and appropriate action is crucial. The following flowchart outlines the necessary steps for different types of exposure.

Emergency_Procedures cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Start Accidental Exposure Occurs Skin1 Immediately flush skin with plenty of water for at least 15 minutes. Start->Skin1 Eye1 Immediately flush eyes with plenty of water for at least 15 minutes. Start->Eye1 Inhale1 Move to fresh air. Start->Inhale1 Ingest1 Do NOT induce vomiting. Start->Ingest1 Skin2 Remove contaminated clothing. Skin1->Skin2 Skin3 Seek medical attention. Skin2->Skin3 Eye2 Lift upper and lower eyelids occasionally. Eye1->Eye2 Eye3 Seek immediate medical attention. Eye2->Eye3 Inhale2 If not breathing, give artificial respiration. Inhale1->Inhale2 Inhale3 Seek medical attention. Inhale2->Inhale3 Ingest2 Wash out mouth with water. Ingest1->Ingest2 Ingest3 Seek immediate medical attention. Ingest2->Ingest3

A flowchart outlining the immediate actions to take in case of accidental exposure to this compound.

Handling and Storage Protocols

Proper handling and storage are vital to maintain the integrity of this compound and ensure a safe laboratory environment.

AspectProtocol
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area. Desiccate at -20°C.[3]
Handling Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.
Solubility Soluble in DMSO.[3]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Contaminated Materials: Used gloves, lab coats, and other disposable materials should be collected in a designated, sealed hazardous waste container.

  • Unused Product: Dispose of unused this compound in accordance with local, state, and federal regulations. Do not dispose of down the drain.

  • Consult your institution's EHS department for specific disposal procedures and to arrange for hazardous waste pickup.

By adhering to these safety protocols, you contribute to a secure research environment for yourself and your colleagues. Always prioritize safety and consult your institution's safety officers for any additional guidance.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.